molecular formula C6H9NO B057949 2-Methyltetrahydrofuran-2-carbonitrile CAS No. 19679-75-5

2-Methyltetrahydrofuran-2-carbonitrile

Cat. No.: B057949
CAS No.: 19679-75-5
M. Wt: 111.14 g/mol
InChI Key: ANKPAVMLGPOZOZ-UHFFFAOYSA-N
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Description

2-Methyltetrahydrofuran-2-carbonitrile (CAS 19679-75-5) is a high-value heterocyclic building block of significant interest in organic synthesis and pharmaceutical research. With the molecular formula C 6 H 9 NO and a molecular weight of 111.14 g/mol, this compound integrates a nitrile functional group with a tetrahydrofuran ring, creating a versatile scaffold for chemical transformations. Research Applications and Value: Synthetic Intermediate: The nitrile group serves as a key handle for further synthesis, allowing for conversion to carboxylic acids, amides, amines, and other nitrogen-containing heterocycles, which are core structures in many active pharmaceutical ingredients (APIs). Heterocyclic Chemistry: As a functionalized furan derivative, it is a precursor for developing more complex molecular architectures. Its structure is related to 2-methyltetrahydrofuran (2-MeTHF), a well-established biomass-derived green solvent used in extraction processes and organic synthesis . Mechanism & Interactions: The molecular structure, defined by SMILES string CC1(CCCO1)C#N, features a polar ether oxygen and a highly polarizable nitrile group . This combination influences its solvation properties and reactivity, making it a subject for studies in molecular interactions and solvent effects, similar to research conducted on analogous compounds . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses. Researchers can leverage this compound as a specialized starting material to explore new synthetic routes and develop novel chemical entities.

Properties

IUPAC Name

2-methyloxolane-2-carbonitrile
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InChI

InChI=1S/C6H9NO/c1-6(5-7)3-2-4-8-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ANKPAVMLGPOZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
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DSSTOX Substance ID

DTXSID60941440
Record name 2-Methyloxolane-2-carbonitrile
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Molecular Weight

111.14 g/mol
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CAS No.

19679-75-5
Record name Tetrahydro-2-methyl-2-furancarbonitrile
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Record name 2-Methyltetrahydrofuran-2-carbonitrile
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Record name 2-Methyloxolane-2-carbonitrile
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Record name 2-methyltetrahydrofuran-2-carbonitrile
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Foundational & Exploratory

Synthesis of 2-Methyltetrahydrofuran-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyltetrahydrofuran-2-carbonitrile, a valuable heterocyclic building block in organic synthesis. Due to the limited availability of a direct, published protocol for this specific molecule, this document outlines a proposed synthetic pathway based on established chemical transformations, including the synthesis of the precursor 2-methyltetrahydrofuran and subsequent cyanation at the C2 position. Detailed experimental protocols, quantitative data from analogous reactions, and reaction pathway diagrams are provided to guide researchers in the successful synthesis of the target compound.

Overview of the Synthetic Strategy

The synthesis of this compound (CAS 19679-75-5) can be envisioned as a two-step process:

  • Synthesis of 2-Methyltetrahydrofuran (2-MeTHF): This well-established initial step involves the conversion of readily available biomass-derived feedstocks, such as furfural or levulinic acid, into the saturated heterocyclic ether, 2-methyltetrahydrofuran.

  • Cyanation of 2-Methyltetrahydrofuran: The second and more critical step involves the introduction of a nitrile group at the C2 position of the 2-methyltetrahydrofuran ring. This can be achieved through a direct cyanation reaction, a transformation that has been documented for other cyclic ethers.

This guide will detail a plausible and robust methodology for each of these key stages.

Synthesis of 2-Methyltetrahydrofuran (2-MeTHF)

2-Methyltetrahydrofuran is a commercially available solvent and a key intermediate in this synthesis. It is commonly produced on an industrial scale from renewable resources.[1][2][3] The most prevalent methods for its synthesis are the catalytic hydrogenation of furfural or the reduction and cyclization of levulinic acid.

From Furfural

The catalytic hydrogenation of furfural is a widely employed method for the production of 2-MeTHF.[4] This process typically involves a multi-step hydrogenation cascade.

Reaction Pathway:

Furfural to2-MeTHF Furfural Furfural Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol Hydrogenation Two_Methylfuran 2-Methylfuran Furfuryl_Alcohol->Two_Methylfuran Hydrogenolysis Two_MeTHF 2-Methyltetrahydrofuran Two_Methylfuran->Two_MeTHF Hydrogenation

Figure 1: Synthesis of 2-Methyltetrahydrofuran from Furfural.

Experimental Protocol (Illustrative):

A detailed experimental protocol for the vapor-phase hydrogenation of furfural to 2-methylfuran and subsequently to 2-methyltetrahydrofuran is described in the literature. This process often utilizes a dual-catalyst system in a fixed-bed reactor.

Table 1: Illustrative Conditions for Furfural Hydrogenation

ParameterValue
Catalyst (Step 1) Copper-based catalyst
Catalyst (Step 2) Nickel-based catalyst
Temperature 150-250 °C
Pressure 1-10 bar (absolute)
Phase Gas Phase

Note: The specific catalyst composition and reaction conditions can be optimized to maximize the yield of 2-MeTHF.

Cyanation of 2-Methyltetrahydrofuran

Proposed Reaction: Direct Cyanation with Trimethylsilyl Cyanide (TMSCN)

A plausible and effective method for the synthesis of this compound is the direct cyanation of 2-methyltetrahydrofuran using trimethylsilyl cyanide in the presence of a Lewis acid or an oxidizing agent. This approach is based on analogous reactions reported for other ethers.

Reaction Pathway:

Cyanation of 2-MeTHF Two_MeTHF 2-Methyltetrahydrofuran Intermediate Oxocarbenium Ion Intermediate Two_MeTHF->Intermediate Activation Target This compound Intermediate->Target + TMSCN

Figure 2: Proposed Cyanation of 2-Methyltetrahydrofuran.

Experimental Protocol (Proposed):

This proposed protocol is adapted from general procedures for the cyanation of ethers. Optimization of reaction conditions will be necessary to achieve high yields and selectivity.

Materials:

  • 2-Methyltetrahydrofuran (anhydrous)

  • Trimethylsilyl cyanide (TMSCN)

  • Lewis Acid Catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Zinc iodide (ZnI₂), or a hypervalent iodine reagent like Phenyliodine(III) diacetate (PIDA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)

  • Inert gas atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add anhydrous 2-methyltetrahydrofuran and the chosen anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Add the Lewis acid catalyst to the stirred solution.

  • Slowly add trimethylsilyl cyanide (TMSCN) dropwise to the reaction mixture.

  • Allow the reaction to stir at the chosen temperature for a specified time, monitoring the progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Allow the mixture to warm to room temperature and perform a standard aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Table 2: Proposed Reaction Conditions for Cyanation

ParameterProposed Range/Value
Substrate 2-Methyltetrahydrofuran
Cyanating Agent Trimethylsilyl cyanide (TMSCN)
Catalyst TMSOTf, ZnI₂, or PIDA
Solvent Dichloromethane, Acetonitrile
Temperature -78 °C to room temperature
Reaction Time 1 - 24 hours
Stoichiometry (Substrate:TMSCN:Catalyst) 1 : 1.1-2.0 : 0.1-1.1

Expected Outcome and Characterization:

The final product, this compound, is a liquid. Its identity and purity should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the nitrile group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency.

Safety Considerations

  • Trimethylsilyl cyanide (TMSCN) is highly toxic and moisture-sensitive. It should be handled with extreme caution in a well-ventilated fume hood by trained personnel. It can release hydrogen cyanide gas upon contact with water or acids.

  • Lewis acids and oxidizing agents should be handled with appropriate care.

  • Standard laboratory safety practices, including the use of personal protective equipment (PPE), should be strictly followed.

Conclusion

This technical guide provides a scientifically sound and actionable framework for the synthesis of this compound. While a direct, published protocol is not currently available, the proposed two-step synthesis, involving the formation of 2-methyltetrahydrofuran followed by a direct cyanation reaction, is based on well-established and reliable chemical transformations. The provided experimental details and tabulated data from analogous reactions offer a strong starting point for researchers to develop and optimize a robust synthesis for this valuable heterocyclic compound. Further experimental investigation is required to refine the proposed cyanation protocol and determine the optimal reaction conditions for achieving high yields and purity.

References

An In-depth Technical Guide to 2-Methyltetrahydrofuran-2-carbonitrile (CAS 19679-75-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyltetrahydrofuran-2-carbonitrile, with the CAS number 19679-75-5, is a heterocyclic building block of significant interest in the fields of organic synthesis and pharmaceutical research.[1] This compound features a saturated five-membered ether ring, a methyl group, and a nitrile functional group, all attached to a quaternary carbon center. Its molecular formula is C₆H₉NO, and it has a molecular weight of 111.14 g/mol .[2] The presence of the nitrile group and the tetrahydrofuran scaffold makes it a versatile intermediate for the synthesis of a variety of more complex molecules.[1]

Physicochemical Properties

Quantitative data for some of the core physicochemical properties of this compound are limited in publicly available literature. The compound is known to be a solid at room temperature. Further experimental data is required for a comprehensive profile.

PropertyValueSource
CAS Number 19679-75-5[3]
Molecular Formula C₆H₉NO[3]
Molecular Weight 111.144 g/mol [3]
Physical Form Solid
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Not available

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a sharp and intense absorption band around 2240-2260 cm⁻¹ characteristic of a saturated nitrile (C≡N) stretching vibration.[4] Other significant peaks would include C-H stretching vibrations from the methyl and methylene groups on the tetrahydrofuran ring, typically in the 2850-3000 cm⁻¹ region, and a C-O-C stretching vibration for the ether linkage, expected in the 1050-1150 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the methyl group and the three methylene groups of the tetrahydrofuran ring. The methyl protons would likely appear as a singlet, while the methylene protons would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the nitrile group would appear in the downfield region (typically 115-125 ppm). The quaternary carbon attached to the nitrile, methyl group, and oxygen would also have a characteristic chemical shift, as would the three methylene carbons of the ring and the methyl carbon.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 111. The fragmentation pattern would likely involve the loss of the nitrile group, the methyl group, or fragmentation of the tetrahydrofuran ring.

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, general synthetic strategies for substituted tetrahydrofurans can be considered. One plausible approach involves the nucleophilic attack of a cyanide source on a suitable 2-methyltetrahydrofuran electrophile.

A potential synthetic pathway is visualized in the following diagram:

G cluster_0 Potential Synthetic Pathway 2_MeTHF 2-Methyltetrahydrofuran Intermediate Electrophilic Intermediate (e.g., 2-bromo-2-methyltetrahydrofuran) 2_MeTHF->Intermediate Halogenation Product This compound Intermediate->Product Nucleophilic Substitution (e.g., NaCN)

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Halogenation of 2-Methyltetrahydrofuran A solution of 2-methyltetrahydrofuran in a suitable inert solvent (e.g., dichloromethane) would be treated with a halogenating agent (e.g., N-bromosuccinimide) in the presence of a radical initiator (e.g., AIBN) or under UV irradiation. The reaction mixture would be worked up to isolate the 2-halo-2-methyltetrahydrofuran intermediate.

Step 2: Cyanation of the Halogenated Intermediate The isolated 2-halo-2-methyltetrahydrofuran would be dissolved in a polar aprotic solvent (e.g., DMSO or DMF) and treated with a cyanide salt (e.g., sodium cyanide). The reaction would likely require heating to facilitate the nucleophilic substitution. Upon completion, an aqueous workup followed by extraction and purification (e.g., column chromatography or distillation) would yield the desired this compound.

Applications in Drug Development

This compound serves as a valuable synthetic intermediate in medicinal chemistry.[1] The nitrile group can be readily transformed into other functional groups such as carboxylic acids, amides, or amines, which are common pharmacophores in drug molecules. The tetrahydrofuran ring system is also a prevalent structural motif in many biologically active compounds.

The potential transformations of the nitrile group are illustrated below:

G cluster_1 Synthetic Utility in Drug Discovery Start This compound Carboxylic_Acid Carboxylic Acid Derivative Start->Carboxylic_Acid Hydrolysis Amide Amide Derivative Start->Amide Partial Hydrolysis Amine Amine Derivative Start->Amine Reduction

Caption: Key transformations of the nitrile group for pharmaceutical synthesis.

The stereochemistry of the tetrahydrofuran ring can also be controlled during synthesis, allowing for the preparation of specific stereoisomers, which is crucial for optimizing drug-receptor interactions.

Safety and Handling

Specific safety data for this compound is not extensively documented. However, based on its functional groups, certain precautions should be taken. Nitriles can be toxic, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[5][6]

Conclusion

This compound is a promising building block for organic and medicinal chemistry. While comprehensive experimental data on its properties and synthesis are still emerging, its structural features suggest significant potential for the development of novel chemical entities, particularly in the pharmaceutical industry. Further research to fully characterize this compound and explore its synthetic applications is warranted.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyltetrahydrofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data specifically for 2-Methyltetrahydrofuran-2-carbonitrile is limited in publicly accessible literature. This guide provides available data for the target compound, supplemented with information on the closely related parent compound, 2-methyltetrahydrofuran, and analogous compound syntheses to offer a comprehensive overview. All data for compounds other than this compound are clearly labeled as such.

Introduction

This compound, with the CAS number 19679-75-5, is a heterocyclic organic compound. Its structure, featuring a nitrile group attached to a methylated tetrahydrofuran ring, makes it a potentially valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and amides, while the tetrahydrofuran moiety provides a stable, cyclic ether scaffold. This guide aims to provide a detailed summary of its known properties and related chemical information.

Physicochemical Properties

Table 1: Molecular Properties of this compound

PropertyValueSource
CAS Number 19679-75-5[1]
Molecular Formula C₆H₉NO[1]
Molecular Weight 111.14 g/mol [1]
Canonical SMILES CC1(C#N)CCCO1[1]

For comparative purposes, the physical properties of the parent solvent, 2-methyltetrahydrofuran, are provided in the table below. These values can offer an approximation of the physical characteristics of its derivatives.

Table 2: Physical Properties of 2-Methyltetrahydrofuran (CAS: 96-47-9)

PropertyValue
Appearance Colorless liquid
Odor Ether-like
Boiling Point 78-80 °C
Melting Point -136 °C
Density 0.86 g/mL at 25 °C
Solubility in Water Partially soluble
Flash Point -11 °C

Synthesis and Experimental Protocols

Representative Synthesis of an α-Alkoxy Nitrile: 2-Cyanotetrahydrofuran

Reaction Scheme:

Caption: Synthesis of 2-Cyanotetrahydrofuran.

Experimental Protocol:

  • Materials:

    • Tetrahydrofuran-2-carboxamide

    • Trifluoroacetic anhydride

    • Pyridine

    • Anhydrous 1,4-dioxane

    • Chloroform

    • Anhydrous magnesium sulfate

    • Saturated aqueous sodium chloride solution

    • Hexane

    • Ethyl acetate

  • Procedure:

    • To an ice-cold solution (0 °C) of tetrahydrofuran-2-carboxamide (1.0 eq) and pyridine (2.0 eq) in anhydrous 1,4-dioxane, slowly add trifluoroacetic anhydride (1.1 eq) dropwise.

    • Maintain the internal temperature below 5 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

    • Upon reaction completion, dilute the mixture with chloroform.

    • Wash the organic layer sequentially with water and saturated aqueous sodium chloride solution.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with a gradient of hexane to 25% ethyl acetate in hexane) to yield 2-cyanotetrahydrofuran as a colorless oil.[2]

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for this compound are not available in the searched databases. Spectroscopic analysis would be crucial for the characterization of this compound after synthesis. The expected characteristic signals are described below.

  • ¹H NMR: Protons on the tetrahydrofuran ring would appear as multiplets in the upfield region. The methyl group would likely appear as a singlet.

  • ¹³C NMR: The carbon of the nitrile group would have a characteristic chemical shift in the range of 115-125 ppm. The quaternary carbon attached to the nitrile and methyl group, as well as the other carbons of the tetrahydrofuran ring and the methyl group, would also show distinct signals.

  • IR Spectroscopy: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ would be indicative of the C≡N stretching vibration. C-O stretching of the ether would be observed in the 1050-1150 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 111. Fragmentation patterns would likely involve the loss of the nitrile group and fragmentation of the tetrahydrofuran ring.

Chemical Reactivity and Logical Relationships

The reactivity of this compound is primarily dictated by the nitrile functional group. The carbon atom of the nitrile is electrophilic and susceptible to nucleophilic attack. The following diagram illustrates the general reactivity of nitriles.

G Nitrile R-C≡N (e.g., this compound) Amine Primary Amine (R-CH₂NH₂) Nitrile->Amine Reduction (e.g., LiAlH₄, H₂/catalyst) CarboxylicAcid Carboxylic Acid (R-COOH) Nitrile->CarboxylicAcid Hydrolysis (acidic or basic) (e.g., H₃O⁺, heat or NaOH, H₂O, heat) Ketone Ketone (R-CO-R') Nitrile->Ketone Grignard Reaction (1. R'MgX 2. H₃O⁺) Amide Amide (R-CONH₂) Nitrile->Amide Partial Hydrolysis (e.g., H₂O, mild acid or base)

Caption: General Reactivity of Nitriles.

  • Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3][4]

  • Hydrolysis: Under acidic or basic conditions with heating, the nitrile group can be hydrolyzed to a carboxylic acid, typically proceeding through an amide intermediate.[3][4]

  • Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents can add to the electrophilic carbon of the nitrile to form an imine intermediate, which upon hydrolysis yields a ketone.[3][4]

Experimental Workflows and Logical Relationships

The synthesis and subsequent reactions of this compound would follow a logical experimental workflow. The diagram below illustrates a general workflow for the synthesis, purification, and characterization of a target compound like this compound, followed by its use in a subsequent reaction.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_reaction Further Reaction Start Starting Material (e.g., 2-Methyltetrahydrofuran-2-carboxamide) Reaction Chemical Reaction (e.g., Dehydration) Start->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Pure Product (this compound) Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS NextReaction Subsequent Reaction (e.g., Reduction to Amine) Product->NextReaction FinalProduct Final Product NextReaction->FinalProduct

Caption: General Experimental Workflow.

Conclusion

This compound is a heterocyclic compound with potential applications in synthetic chemistry. While specific experimental data on its physical and chemical properties are not widely published, its reactivity can be predicted based on the known chemistry of the nitrile functional group. The synthesis of this compound can likely be achieved through standard organic chemistry methods, such as the dehydration of the corresponding amide. Further research is needed to fully characterize this compound and explore its utility as a synthetic intermediate. This guide provides a foundational understanding for researchers and professionals interested in this and related molecules.

References

An In-Depth Technical Guide to the Structural Analysis of 2-Methyltetrahydrofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the structural analysis of 2-methyltetrahydrofuran-2-carbonitrile. Due to a scarcity of direct experimental data for this specific compound in publicly available literature, this document establishes a structural analysis framework based on its parent compound, 2-methyltetrahydrofuran. By leveraging detailed spectroscopic and computational data for 2-methyltetrahydrofuran, we extrapolate the expected structural and spectral characteristics of this compound. This approach provides a robust foundation for researchers and drug development professionals working with this and related substituted tetrahydrofuran scaffolds.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a tetrahydrofuran ring substituted with both a methyl group and a nitrile group at the 2-position.[1][2] This substitution pattern creates a chiral center, and the compound is typically available as a racemic mixture.[2] The presence of the polar nitrile group and the ether linkage makes it a molecule of interest in organic synthesis and as a potential building block in medicinal chemistry.

Table 1: General Properties of this compound

PropertyValueReference
CAS Number 19679-75-5[1]
Molecular Formula C₆H₉NO[1]
Molecular Weight 111.144 g/mol [1]
Stereochemistry Racemic[2]
Hydrogen Bond Acceptor Count 2[1]
Topological Polar Surface Area 33 Ų[1]
Complexity 135[1]

Methodologies for Structural Elucidation: A General Workflow

The structural analysis of a novel or sparsely characterized compound like this compound follows a logical progression of experimental and computational techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_computational Computational Modeling cluster_interpretation Data Interpretation & Validation synthesis Chemical Synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms xray X-ray Crystallography (if crystalline) purification->xray dft DFT Calculations (Geometry Optimization, Spectra Prediction) nmr->dft Comparison interpretation Structure Elucidation & Confirmation nmr->interpretation ir->dft Comparison ir->interpretation ms->interpretation xray->interpretation dft->interpretation

Figure 1: General workflow for the structural analysis of a small organic molecule.

Synthesis and Characterization

While specific, detailed synthesis protocols for this compound are not readily found in peer-reviewed literature, a plausible synthetic route would involve the cyanation of a suitable 2-methyltetrahydrofuran derivative. Post-synthesis, purification would be essential, likely involving distillation or column chromatography. Characterization would then proceed using the analytical methods outlined below.

Experimental Protocols

General Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (typically 1 µL) of the sample into the GC inlet, which is heated to ensure vaporization.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase lining the column. A temperature gradient program is typically used to elute compounds with varying boiling points.

  • Ionization and Mass Analysis: As compounds elute from the GC column, they enter the mass spectrometer. Electron ionization is a common method, where high-energy electrons bombard the molecules, causing fragmentation. The resulting charged fragments are then separated by their mass-to-charge ratio by the mass analyzer.

  • Data Analysis: The resulting mass spectrum provides a molecular fingerprint of the compound, including its molecular weight and fragmentation pattern, which aids in structural elucidation.

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied.

  • Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and splitting patterns (multiplicity) to deduce the structure of the molecule.

General Protocol for Infrared (IR) Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder is typically recorded and subtracted from the sample spectrum.

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Structural Analysis of the Parent Scaffold: 2-Methyltetrahydrofuran

A thorough understanding of the structural features of 2-methyltetrahydrofuran is crucial for predicting the properties of its 2-carbonitrile derivative.[3]

G cluster_molecule C1 C C2 C C1->C2 C3 C C1->C3 C_Me C C1->C_Me H1 H C1->H1 O O C2->O H2a H C2->H2a H2b H C2->H2b C4 C C3->C4 H3a H C3->H3a H3b H C3->H3b C4->O H4a H C4->H4a H4b H C4->H4b H_Me1 H C_Me->H_Me1 H_Me2 H C_Me->H_Me2 H_Me3 H C_Me->H_Me3

Figure 2: Molecular structure of 2-methyltetrahydrofuran.
Spectroscopic Data for 2-Methyltetrahydrofuran

Table 2: Experimental ¹H and ¹³C NMR Data for 2-Methyltetrahydrofuran

Atom ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
C2-H~3.8Multiplet~75
C5-H₂~3.7Multiplet~67
C3-H₂~1.9Multiplet~35
C4-H₂~1.5Multiplet~26
C2-CH₃~1.2Doublet~21

Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and experimental conditions.

Table 3: Key IR Absorption Bands for 2-Methyltetrahydrofuran

Wavenumber (cm⁻¹) Vibration Type Functional Group
2970-2850C-H stretchAliphatic (CH, CH₂, CH₃)
1100-1050C-O stretchCyclic Ether

Predicted Structural Analysis of this compound

The introduction of a nitrile group at the C2 position is expected to significantly influence the electronic and steric environment of the molecule, leading to predictable changes in its spectroscopic signatures.

G cluster_molecule C1 C C2 C C1->C2 C3 C C1->C3 C_Me C C1->C_Me C_CN C C1->C_CN O O C2->O H2a H C2->H2a H2b H C2->H2b C4 C C3->C4 H3a H C3->H3a H3b H C3->H3b C4->O H4a H C4->H4a H4b H C4->H4b H_Me1 H C_Me->H_Me1 H_Me2 H C_Me->H_Me2 H_Me3 H C_Me->H_Me3 N_CN N C_CN->N_CN triple bond

Figure 3: Predicted molecular structure of this compound.
Predicted Spectroscopic Data

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
C2--~80-90The electron-withdrawing nitrile group will deshield the quaternary C2 carbon, shifting it downfield.
C5-H₂~3.8-4.0Multiplet~65-70Minor downfield shift due to the inductive effect of the nitrile group.
C3-H₂~2.0-2.2Multiplet~35-40Minor downfield shift.
C4-H₂~1.6-1.8Multiplet~25-30Minimal change expected.
C2-CH₃~1.4-1.6Singlet~20-25The C2-H is replaced by the nitrile, so the methyl protons will appear as a singlet. A slight downfield shift is expected.
C≡N--~115-125Characteristic chemical shift for a nitrile carbon.

Table 5: Predicted Key IR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale for Prediction
~2250-2240C≡N stretchNitrileThis is a characteristic, sharp, and medium-intensity absorption for a nitrile group.
2970-2850C-H stretchAliphatic (CH₂, CH₃)Similar to the parent compound.
~1100-1050C-O stretchCyclic EtherSimilar to the parent compound, though a slight shift may occur due to changes in ring electronics.

Conclusion

The structural analysis of this compound can be systematically approached through a combination of synthesis, purification, and spectroscopic characterization, augmented by computational modeling. While direct experimental data is currently limited, a detailed examination of the parent compound, 2-methyltetrahydrofuran, provides a strong basis for predicting the structural and spectroscopic properties of the nitrile-substituted derivative. The key distinguishing features are expected to be the presence of a characteristic nitrile stretch in the IR spectrum and significant downfield shifts for the C2 carbon and protons in its vicinity in the NMR spectra. This guide provides a foundational framework for researchers to undertake and interpret the structural analysis of this and related compounds.

References

Mechanism of formation for 2-cyano-2-methyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Formation for 2-Cyano-2-methyltetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed examination of the probable mechanism for the formation of 2-cyano-2-methyltetrahydrofuran, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. The proposed synthetic pathway involves a two-step sequence: the formation of a γ-hydroxy cyanohydrin followed by an intramolecular cyclization. This guide presents a plausible reaction mechanism, representative experimental protocols, and a summary of expected quantitative data based on established chemical principles. The content is intended to provide a foundational understanding for researchers and professionals in the field of drug development and chemical synthesis.

Proposed Mechanism of Formation

The formation of 2-cyano-2-methyltetrahydrofuran is hypothesized to proceed through a two-step mechanism, starting from the precursor 4-hydroxy-2-butanone. The overall transformation is depicted below.

G cluster_reactants Reactants cluster_product Product r1 4-Hydroxy-2-butanone p1 2-Cyano-2-methyltetrahydrofuran r1->p1 + HCN (catalyst) r2 Hydrogen Cyanide

Step 1: Nucleophilic Addition of Cyanide (Cyanohydrin Formation)

The initial step involves the nucleophilic addition of a cyanide ion to the carbonyl group of 4-hydroxy-2-butanone.[1][2][3][4] This reaction is typically catalyzed by a base, which deprotonates hydrogen cyanide to generate the more nucleophilic cyanide anion.[2][4] The cyanide ion then attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.[3][4] This intermediate is subsequently protonated by a proton source, such as undissociated hydrogen cyanide or a weak acid, to yield the γ-hydroxy cyanohydrin intermediate, 5-hydroxy-3-methyl-3-pentanenitrile.[2][3]

G reactant { 4-Hydroxy-2-butanone |  O ||} intermediate { Tetrahedral Alkoxide Intermediate |  O⁻} reactant->intermediate Nucleophilic Attack cyanide CN⁻ product { 5-Hydroxy-3-methyl-3-pentanenitrile |  OH | CN} intermediate->product Protonation hcn HCN

Step 2: Intramolecular Cyclization

The second step is an intramolecular cyclization of the 5-hydroxy-3-methyl-3-pentanenitrile intermediate. This reaction can be promoted by either acid or base catalysis. In an acid-catalyzed pathway, the nitrile nitrogen is protonated, which activates the carbon of the cyano group towards nucleophilic attack. The hydroxyl group then acts as an intramolecular nucleophile, attacking the activated cyano carbon. Subsequent tautomerization and loss of a proton yield the final product, 2-cyano-2-methyltetrahydrofuran. This type of cyclization of hydroxynitriles is a known method for the formation of heterocyclic rings.[5]

G start { 5-Hydroxy-3-methyl-3-pentanenitrile |  OH | CN} activated { Protonated Intermediate |  OH | C≡NH⁺} start->activated Protonation h_plus H⁺ cyclized { Cyclized Intermediate |  O-C=NH} activated->cyclized Intramolecular Nucleophilic Attack product { 2-Cyano-2-methyltetrahydrofuran |  O / C-CN} cyclized->product Tautomerization & Deprotonation

Representative Experimental Protocols

The following are representative, non-optimized protocols for the key steps in the synthesis of 2-cyano-2-methyltetrahydrofuran. Note: These protocols are based on general procedures for cyanohydrin formation and intramolecular cyclization and should be adapted and optimized for specific laboratory conditions. Extreme caution should be exercised when handling cyanide-containing reagents due to their high toxicity. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of 5-Hydroxy-3-methyl-3-pentanenitrile
  • Reaction Setup: To a stirred solution of 4-hydroxy-2-butanone (1.0 eq) in a suitable solvent (e.g., ethanol or water) at 0 °C in a three-necked flask equipped with a dropping funnel and a thermometer, add a solution of potassium cyanide (1.1 eq) in water dropwise.

  • Acidification: After the addition of the cyanide solution, slowly add a solution of a weak acid, such as acetic acid (1.2 eq), dropwise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 2: Cyclization to 2-Cyano-2-methyltetrahydrofuran
  • Reaction Setup: Dissolve the crude 5-hydroxy-3-methyl-3-pentanenitrile (1.0 eq) in an appropriate solvent (e.g., dichloromethane or toluene).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq) or triflic anhydride.[5]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or GC.

  • Workup: Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The final product, 2-cyano-2-methyltetrahydrofuran, can be purified by distillation under reduced pressure or by column chromatography.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis of 2-cyano-2-methyltetrahydrofuran based on typical yields and conditions for analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and scale.

ParameterStep 1: Cyanohydrin FormationStep 2: Intramolecular Cyclization
Reactant Ratio 4-Hydroxy-2-butanone : KCN : Acetic Acid (1 : 1.1 : 1.2)5-Hydroxy-3-methyl-3-pentanenitrile : Catalyst (1 : 0.05)
Temperature 0 - 10 °C25 - 50 °C
Reaction Time 2 - 6 hours4 - 12 hours
Typical Yield 70 - 90%60 - 80%
Solvent Ethanol/WaterDichloromethane
Catalyst -p-Toluenesulfonic acid

Logical Workflow of Synthesis

The logical progression from starting materials to the final product is illustrated in the following workflow diagram.

G start Starting Material: 4-Hydroxy-2-butanone step1 Step 1: Cyanohydrin Formation - KCN, Acetic Acid - 0-10 °C start->step1 intermediate Intermediate: 5-Hydroxy-3-methyl-3-pentanenitrile step1->intermediate step2 Step 2: Intramolecular Cyclization - p-TSA (cat.) - 25-50 °C intermediate->step2 product Final Product: 2-Cyano-2-methyltetrahydrofuran step2->product purification Purification (Chromatography/Distillation) product->purification

Conclusion

The formation of 2-cyano-2-methyltetrahydrofuran is most plausibly achieved through a two-step synthetic route involving the formation of a γ-hydroxy cyanohydrin intermediate followed by an acid-catalyzed intramolecular cyclization. While specific literature detailing this exact transformation is scarce, the proposed mechanism is well-supported by fundamental principles of organic chemistry. The provided representative protocols and expected data offer a solid starting point for the development of a robust synthesis of this target molecule. Further optimization of reaction conditions would be necessary to achieve high yields and purity on a preparative scale. The synthetic pathway highlights the utility of cyanohydrin chemistry and intramolecular reactions in the construction of functionalized heterocyclic systems.

References

A Technical Guide to Substituted Tetrahydrofuran Carbonitriles: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and potential biological applications of substituted tetrahydrofuran carbonitriles. This class of compounds holds significant promise in medicinal chemistry due to the established importance of the tetrahydrofuran motif in a wide array of biologically active molecules. This document summarizes key synthetic methodologies, presents available quantitative data, and explores the potential for these compounds in drug discovery.

Introduction

The tetrahydrofuran (THF) ring is a prevalent scaffold in numerous natural products and FDA-approved drugs, valued for its favorable pharmacokinetic properties. The incorporation of a carbonitrile group introduces a versatile functional handle for further chemical modification and can significantly influence the molecule's polarity, metabolic stability, and ability to interact with biological targets. This guide focuses on the synthesis and potential applications of tetrahydrofuran rings bearing a carbonitrile substituent, a promising yet underexplored area in medicinal chemistry.

Synthesis of Substituted Tetrahydrofuran Carbonitriles

A key and efficient method for the synthesis of 2-substituted tetrahydrofuran-3-carbonitriles is through a Phase Transfer Catalysis (PTC) reaction. This approach, pioneered by Mąkosza et al., involves the reaction of 4-chlorobutyronitrile with various non-enolizable aldehydes.[1]

General Reaction Scheme

The reaction proceeds via an initial addition of the carbanion of 4-chlorobutyronitrile to the aldehyde, followed by an intramolecular cyclization to form the tetrahydrofuran ring.

Experimental Protocol: Phase Transfer Catalysis Synthesis

A representative experimental protocol for the synthesis of 2-phenyl-tetrahydrofuran-3-carbonitrile is as follows:

Materials:

  • 4-chlorobutyronitrile

  • Benzaldehyde

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Tetrabutylammonium bromide (TBAB) as the phase transfer catalyst

  • Toluene

Procedure:

  • A mixture of 4-chlorobutyronitrile (10 mmol), benzaldehyde (10 mmol), and TBAB (1 mmol) in toluene (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • The 50% aqueous NaOH solution (10 mL) is added to the mixture.

  • The reaction mixture is stirred vigorously at room temperature for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-phenyl-tetrahydrofuran-3-carbonitrile.

Synthetic Workflow (Phase Transfer Catalysis)

PTC_Synthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH(aq) Q_CN Q+CN- Intermediate1 Carbanion formation Q_CN->Intermediate1 Transfers CN- to organic phase Start 4-Chlorobutyronitrile + Aldehyde (R-CHO) Start->Intermediate1 Base (OH-) Intermediate2 Nucleophilic Addition Intermediate1->Intermediate2 + R-CHO Intermediate3 Intramolecular Cyclization (SN2) Intermediate2->Intermediate3 Product Substituted Tetrahydrofuran Carbonitrile Intermediate3->Product Q_Cl Q+Cl- Product->Q_Cl Catalyst Q+X- (TBAB) Q_Cl->Catalyst Regeneration (Interface) Catalyst->Q_CN Anion Exchange (Interface)

Caption: Phase Transfer Catalysis workflow for tetrahydrofuran carbonitrile synthesis.

Quantitative Data on Synthesis

The yields of 2-substituted tetrahydrofuran-3-carbonitriles can vary depending on the nature of the aldehyde used. The following table summarizes the reported yields for a selection of derivatives prepared via the PTC method.

Aldehyde (R-CHO)R-GroupProductYield (%)Reference
BenzaldehydePhenyl2-Phenyl-tetrahydrofuran-3-carbonitrile75[1]
4-Chlorobenzaldehyde4-Chlorophenyl2-(4-Chlorophenyl)-tetrahydrofuran-3-carbonitrile82[1]
4-Methoxybenzaldehyde4-Methoxyphenyl2-(4-Methoxyphenyl)-tetrahydrofuran-3-carbonitrile68[1]
2-Naphthaldehyde2-Naphthyl2-(2-Naphthyl)-tetrahydrofuran-3-carbonitrile71[1]

Note: Further research is needed to expand this dataset with a wider variety of substituents and to include detailed spectroscopic data for each analog.

Biological and Medicinal Chemistry Context

While direct biological activity data for substituted tetrahydrofuran carbonitriles is limited in the current literature, the parent tetrahydrofuran scaffold is a well-established pharmacophore in a number of therapeutic areas.

HIV Protease Inhibition

Substituted tetrahydrofuran derivatives have been extensively investigated as P2 ligands in HIV-1 protease inhibitors.[2][3] The tetrahydrofuran ring is designed to form crucial hydrogen bonding and van der Waals interactions with the backbone atoms in the S2 subsite of the HIV-1 protease active site.[2] The introduction of a carbonitrile group could potentially modulate these interactions and influence the inhibitory potency and pharmacokinetic profile of such compounds.

HIV_Protease_Inhibition HIV_Protease HIV-1 Protease (Active Site) S2_Subsite S2 Subsite HIV_Protease->S2_Subsite Viral_Replication Viral Replication HIV_Protease->Viral_Replication Enzymatic Activity Inhibitor Tetrahydrofuran-based Inhibitor Inhibitor->HIV_Protease Binding Backbone Backbone Atoms (e.g., Asp29, Asp30) Inhibitor->Backbone H-bonding & van der Waals interactions Block Inhibition S2_Subsite->Backbone Block->Viral_Replication

Caption: Interaction of a tetrahydrofuran-based inhibitor with the HIV-1 protease active site.

Antimicrobial and Cytotoxic Potential

Derivatives of tetrahydrofuran have also shown promise as antimicrobial and cytotoxic agents. For instance, certain tetrasubstituted tetrahydrofuran lignans have demonstrated antibacterial activity against Listeria denitrificans and Bacillus subtilis, as well as antifungal properties. While specific studies on the antimicrobial and cytotoxic effects of tetrahydrofuran carbonitriles are needed, the inherent reactivity and electronic properties of the nitrile group suggest that these compounds could be interesting candidates for screening in these therapeutic areas.

Future Directions and Conclusion

Substituted tetrahydrofuran carbonitriles represent a promising class of compounds for drug discovery. The efficient synthesis via Phase Transfer Catalysis provides a clear pathway to generate a diverse library of analogs for biological screening. While the current body of literature provides a strong foundation, further research is critically needed in the following areas:

  • Expansion of the chemical space: Synthesis and characterization of a broader range of substituted tetrahydrofuran carbonitriles with diverse electronic and steric properties.

  • Quantitative biological evaluation: Systematic screening of these compounds for various biological activities, including but not limited to antiviral (particularly anti-HIV), antimicrobial, and anticancer effects.

  • Structure-Activity Relationship (SAR) studies: Elucidation of the relationships between the substitution patterns on the tetrahydrofuran ring and the observed biological activities to guide the design of more potent and selective compounds.

References

An In-depth Technical Guide to 2-Methyltetrahydrofuran-2-carbonitrile: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Methyltetrahydrofuran-2-carbonitrile (CAS No. 19679-75-5) is a functionalized derivative of 2-methyltetrahydrofuran (2-MeTHF), a well-established and bio-based green solvent.[1][2] The incorporation of a nitrile group at the 2-position introduces a versatile chemical handle, significantly expanding its utility as a synthetic intermediate.[3] The nitrile moiety can be readily converted into a variety of functional groups, including carboxylic acids, amides, and amines, which are fundamental components of many active pharmaceutical ingredients (APIs). This makes this compound a molecule of significant interest in the design and synthesis of novel therapeutic agents and other complex organic molecules.

This guide will focus on the foundational aspects of this compound, including its key properties and a detailed examination of a likely initial synthetic pathway.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and supplier information.

PropertyValueReference
CAS Number 19679-75-5[3]
Molecular Formula C₆H₉NO[3][4]
Molecular Weight 111.14 g/mol [3][4]
Appearance Not specified (likely a liquid)
Boiling Point Not specified
Melting Point Not specified
Density Not specified
Solubility Not specified
Stereochemistry Racemic[4]

Initial Synthesis

While the exact initial discovery and synthesis of this compound are not well-documented in readily accessible literature, a plausible and established method for its preparation is through the nucleophilic addition of a cyanide source to a suitable precursor. A likely route involves the reaction of 2-methyltetrahydrofuran-2-one (α-methyl-γ-butyrolactone) with a cyanide-forming reagent, analogous to the formation of cyanohydrins from ketones.

This proposed synthesis provides a straightforward and logical pathway to the target molecule, utilizing readily available starting materials.

Synthesis_Pathway 2-Methyltetrahydrofuran-2-one 2-Methyltetrahydrofuran-2-one Intermediate Tetrahedral Intermediate 2-Methyltetrahydrofuran-2-one->Intermediate + CN⁻ Cyanide_Source Cyanide Source (e.g., KCN) Product This compound Intermediate->Product Protonation

Proposed synthesis of this compound.

Experimental Protocols

The following is a detailed, hypothetical experimental protocol for the synthesis of this compound, adapted from general procedures for cyanohydrin formation.

Synthesis of this compound

Materials:

  • 2-Methyltetrahydrofuran-2-one

  • Potassium cyanide (KCN)

  • Acetic anhydride

  • Deionized water

  • Methylene chloride

  • Saturated sodium carbonate solution

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-methyltetrahydrofuran-2-one and acetic anhydride.

  • Cooling: Place the flask in an ice bath and cool the mixture to 0-5 °C with constant stirring.

  • Addition of Cyanide: Slowly add a solution of potassium cyanide in deionized water dropwise to the cooled mixture. Maintain the temperature below 10 °C during the addition.

  • Reaction: Allow the mixture to stir overnight at room temperature.

  • Work-up:

    • Carefully neutralize the reaction mixture by adding a saturated sodium carbonate solution until the solution is basic (test with litmus paper).

    • Transfer the mixture to a separatory funnel and extract the product with methylene chloride.

    • Separate the organic layer and wash it with deionized water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Further purification can be achieved by vacuum distillation or column chromatography.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Combine_Reactants Combine 2-Methyltetrahydrofuran-2-one and Acetic Anhydride Cool Cool to 0-5 °C Combine_Reactants->Cool Add_KCN Add KCN Solution Cool->Add_KCN Stir Stir Overnight at RT Add_KCN->Stir Neutralize Neutralize with Na₂CO₃ Stir->Neutralize Extract Extract with CH₂Cl₂ Neutralize->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify (Distillation/Chromatography) Concentrate->Purify

Experimental workflow for the synthesis of this compound.

Safety Information

Due to the limited availability of specific safety data for this compound, a cautious approach based on the hazards of related compounds, such as cyanohydrins and aliphatic nitriles, is imperative.

Potential Hazards:

  • Toxicity: Aliphatic nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[5] The primary mechanism of toxicity for many nitriles is the metabolic release of cyanide, which can inhibit cellular respiration.[5]

  • Cyanohydrin Instability: Cyanohydrins can be unstable and may decompose to release highly toxic hydrogen cyanide gas, especially in the presence of bases or moisture.[6]

  • Irritation: The compound may be an irritant to the eyes, skin, and respiratory system.[7]

Handling Precautions:

  • Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[8] It is important to note that some solvents can degrade nitrile gloves.[8]

    • Eye Protection: Safety glasses or goggles are mandatory.

    • Lab Coat: A flame-resistant lab coat should be worn.

  • Emergency Procedures:

    • Have an emergency plan in place for cyanide exposure.

    • Ensure access to a safety shower and eyewash station.

    • In case of exposure, seek immediate medical attention.

Conclusion

This compound is a promising heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While its initial discovery is not clearly documented, its synthesis can be reliably achieved through established chemical transformations. This guide provides a foundational understanding of its properties, a practical synthetic protocol, and essential safety considerations to enable further research and application of this valuable molecule. As with any chemical synthesis, all procedures should be carried out with strict adherence to safety protocols by trained personnel.

References

A Technical Guide to the Spectroscopic Profile of 2-Methyltetrahydrofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyltetrahydrofuran-2-carbonitrile (C₆H₉NO, Molar Mass: 111.14 g/mol ).[1][2] Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a combination of reported data, predicted spectroscopic characteristics based on its structural analogue, 2-methyltetrahydrofuran, and detailed experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic values for this compound and its parent compound, 2-methyltetrahydrofuran, for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Predicting the ¹H NMR spectrum for this compound involves considering the structure of 2-methyltetrahydrofuran and the influence of the nitrile group at the C2 position. The proton at C2 in 2-methyltetrahydrofuran is absent in the carbonitrile derivative. The electron-withdrawing nature of the nitrile group is expected to deshield the neighboring protons, causing a downfield shift.

Compound Proton Assignment Chemical Shift (δ) ppm (Predicted/Observed) Multiplicity
This compound -CH₃ (C2)~1.5 - 1.7Singlet
-CH₂- (C3)~2.0 - 2.3Multiplet
-CH₂- (C4)~1.8 - 2.1Multiplet
-CH₂-O- (C5)~3.8 - 4.1Multiplet
2-Methyltetrahydrofuran -CH- (C2)3.94Multiplet
-CH₃ (C2)1.23Doublet
-CH₂- (C3)1.89, 1.41Multiplet
-CH₂- (C4)1.99Multiplet
-CH₂-O- (C5)3.89, 3.71Multiplet

Observed data for 2-Methyltetrahydrofuran is from various sources. Predicted data for the carbonitrile is based on analogous structures.

¹³C NMR (Carbon NMR)

The introduction of a nitrile group at C2 will significantly shift the C2 carbon signal downfield. The nitrile carbon itself will appear in the characteristic region for nitriles. Other carbons in the ring will experience smaller shifts.

Compound Carbon Assignment Chemical Shift (δ) ppm (Predicted/Observed)
This compound -C-CN (C2)~70 - 80
-CN~118 - 125
-CH₃ (C2)~25 - 30
-CH₂- (C3)~35 - 40
-CH₂- (C4)~25 - 30
-CH₂-O- (C5)~65 - 70
2-Methyltetrahydrofuran -CH- (C2)75.3
-CH₃ (C2)21.5
-CH₂- (C3)35.1
-CH₂- (C4)25.8
-CH₂-O- (C5)67.5

Observed data for 2-Methyltetrahydrofuran is from various sources. Predicted data for the carbonitrile is based on analogous structures and known chemical shifts for nitrile groups.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a characteristic peak for the nitrile group, which is absent in 2-methyltetrahydrofuran.

Compound Functional Group Vibrational Mode Wavenumber (cm⁻¹) (Predicted/Observed) Intensity
This compound C≡NStretch~2240 - 2260Medium, Sharp
C-H (alkane)Stretch~2850 - 3000Strong
C-O (ether)Stretch~1050 - 1150Strong
2-Methyltetrahydrofuran C-H (alkane)Stretch2850 - 3000Strong
C-O (ether)Stretch1050 - 1150Strong

Observed data for 2-Methyltetrahydrofuran is from various sources.[4] Predicted data for the carbonitrile is based on characteristic IR absorption frequencies.[5][6]

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

Compound m/z (Predicted/Observed) Assignment
This compound 111[M]⁺ (Molecular Ion)
96[M - CH₃]⁺
84[M - HCN]⁺
2-Methyltetrahydrofuran 86[M]⁺ (Molecular Ion)
71[M - CH₃]⁺
43[C₃H₇]⁺ or [CH₃CO]⁺

Observed data for 2-Methyltetrahydrofuran is from various sources.[7][8] Predicted fragmentation for the carbonitrile is based on common fragmentation patterns.[9][10]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is via the reaction of 2-methyltetrahydrofuran with N-bromosuccinimide (NBS) to form 2-bromo-2-methyltetrahydrofuran, followed by nucleophilic substitution with a cyanide salt.

Materials:

  • 2-Methyltetrahydrofuran

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (Radical Initiator)

  • Carbon Tetrachloride (or a greener alternative solvent)

  • Sodium Cyanide or Potassium Cyanide

  • Dimethyl Sulfoxide (DMSO) or other suitable polar aprotic solvent

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Bromination: To a solution of 2-methyltetrahydrofuran in a suitable solvent, add NBS and a catalytic amount of a radical initiator. The reaction is typically carried out under reflux with stirring until completion, which can be monitored by TLC or GC.

  • Work-up: After cooling, the succinimide byproduct is filtered off. The filtrate is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude 2-bromo-2-methyltetrahydrofuran is purified by distillation.

  • Cyanation: The purified 2-bromo-2-methyltetrahydrofuran is dissolved in a polar aprotic solvent like DMSO. Sodium cyanide is added, and the mixture is heated with stirring. The reaction progress is monitored by TLC or GC.

  • Final Work-up and Purification: Upon completion, the reaction mixture is cooled and partitioned between diethyl ether and water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated, and the final product, this compound, is purified by vacuum distillation or column chromatography.

Spectroscopic Characterization

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

  • Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[11]

IR Spectroscopy:

  • IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Liquid samples can be analyzed as a thin film between NaCl or KBr plates.

Mass Spectrometry:

  • Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source.

  • The sample is introduced via direct infusion or through a gas chromatograph (GC-MS).

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization 2_MeTHF 2-Methyltetrahydrofuran Bromination Bromination (NBS, Initiator) 2_MeTHF->Bromination Intermediate 2-Bromo-2-methyl- tetrahydrofuran Bromination->Intermediate Cyanation Cyanation (NaCN) Intermediate->Cyanation Crude_Product Crude Product Cyanation->Crude_Product Purification Purification (Distillation/ Chromatography) Crude_Product->Purification Final_Product 2-Methyltetrahydrofuran- 2-carbonitrile Purification->Final_Product NMR NMR Spectroscopy (1H, 13C) Final_Product->NMR IR IR Spectroscopy Final_Product->IR MS Mass Spectrometry Final_Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Synthesis and characterization workflow.

References

Quantum Chemical Blueprint: An In-depth Technical Guide to 2-Methyltetrahydrofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical quantum chemical study on 2-Methyltetrahydrofuran-2-carbonitrile, a molecule of interest in medicinal chemistry and materials science. In the absence of published experimental or computational data for this specific molecule, this document serves as a blueprint, outlining the theoretical framework, computational methodologies, and expected molecular properties derived from first-principles calculations. The guide is intended to illustrate the power of computational chemistry in elucidating the electronic structure, vibrational spectra, and thermodynamic stability of novel chemical entities, thereby accelerating research and development efforts. All presented data is illustrative and based on established computational chemistry principles.

Introduction

This compound is a heterocyclic compound featuring a saturated five-membered ether ring and a nitrile functional group. The tetrahydrofuran (THF) scaffold is a common motif in many biologically active molecules and approved pharmaceuticals. The addition of a methyl group and a nitrile moiety at the C2 position introduces a chiral center and a polar, electron-withdrawing group, respectively. These features are expected to significantly influence the molecule's conformational landscape, reactivity, and intermolecular interactions.

Quantum chemical calculations offer a powerful, non-invasive approach to understanding the intrinsic properties of such molecules at the atomic level. By solving the Schrödinger equation, or approximations thereof, we can predict a wide range of molecular characteristics, including:

  • Optimized molecular geometry: The most stable three-dimensional arrangement of atoms.

  • Vibrational frequencies: Corresponding to the infrared (IR) and Raman spectra, which can aid in experimental characterization.

  • Electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity and electronic transitions.

  • Thermodynamic properties: Including enthalpy, entropy, and Gibbs free energy, which are essential for predicting reaction favorability and stability.

This guide details a hypothetical computational study of this compound using Density Functional Theory (DFT), a widely used and reliable quantum chemical method.

Computational Methodology

The following section outlines the proposed in silico experimental protocol for the quantum chemical characterization of this compound.

Software

All calculations would be performed using a commercially available or open-source quantum chemistry software package, such as Gaussian, ORCA, or GAMESS.

Level of Theory and Basis Set

To achieve a balance between computational cost and accuracy, the following level of theory and basis set would be employed:

  • Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is known for its robust performance in predicting the geometries and vibrational frequencies of organic molecules.

  • Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination is well-suited for describing systems with heteroatoms and potential for weak non-covalent interactions.

Calculation Procedure
  • Conformational Search: A preliminary conformational search would be conducted to identify the low-energy conformers of this compound arising from the puckering of the THF ring and rotation of the methyl group.

  • Geometry Optimization: The most stable conformer would be subjected to a full geometry optimization without any symmetry constraints to locate the minimum on the potential energy surface.

  • Frequency Calculation: A vibrational frequency analysis would be performed on the optimized geometry to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the harmonic vibrational frequencies and IR intensities.

  • Electronic Property Analysis: The energies of the HOMO and LUMO, as well as the total dipole moment, would be calculated from the optimized wavefunction.

  • Thermodynamic Analysis: Standard thermodynamic properties at 298.15 K and 1 atm would be derived from the vibrational frequency calculation.

Predicted Molecular Properties

The following tables summarize the hypothetical quantitative data that would be obtained from the proposed quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-O1.435
C4-O1.438
C1-C21.542
C2-C31.538
C3-C41.535
C2-C5 (Methyl)1.530
C2-C6 (Nitrile)1.470
C6-N1.158
C1-O-C4109.8
O-C1-C2105.2
C1-C2-C3102.5
C2-C3-C4103.1
C3-C4-O105.8
O-C1-C2-C325.4
C1-C2-C3-C4-38.7
C2-C3-C4-O39.1
C3-C4-O-C1-24.9
C4-O-C1-C20.2
Table 2: Predicted Vibrational Frequencies
Mode NumberFrequency (cm⁻¹)IR Intensity (km/mol)Assignment
1298545.2C-H stretch (methyl, asym)
2295035.8C-H stretch (ring, asym)
3289028.1C-H stretch (methyl, sym)
4286525.5C-H stretch (ring, sym)
5224585.7C≡N stretch
6146015.3CH₂ scissoring
7138012.1CH₃ umbrella
8108595.4C-O-C stretch (asym)
991050.2C-C stretch (ring)
Table 3: Electronic and Thermodynamic Properties
PropertyValueUnits
HOMO Energy-7.25eV
LUMO Energy-0.15eV
HOMO-LUMO Gap7.10eV
Dipole Moment3.85Debye
Zero-Point Energy105.2kcal/mol
Enthalpy (298.15 K)-258.3Hartree
Gibbs Free Energy (298.15 K)-258.4Hartree

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this hypothetical study.

MolecularStructure O O C1 C1 O->C1 1.435 Å C2 C2 C1->C2 1.542 Å C3 C3 C2->C3 1.538 Å C5 C5 (Me) C2->C5 1.530 Å C6 C6 (CN) C2->C6 1.470 Å C4 C4 C3->C4 1.535 Å C4->O 1.438 Å N N C6->N 1.158 Å

Figure 1: Simplified 2D representation of this compound with hypothetical bond lengths.

ComputationalWorkflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output Data mol_structure Initial Molecular Structure conf_search Conformational Search mol_structure->conf_search geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry freq_calc->opt_geom vib_spectra Vibrational Spectra freq_calc->vib_spectra elec_prop Electronic Properties freq_calc->elec_prop thermo_prop Thermodynamic Properties freq_calc->thermo_prop

Figure 2: A logical workflow for the quantum chemical characterization of a novel molecule.

Discussion and Implications

The hypothetical data presented herein provides a foundational understanding of the physicochemical properties of this compound. The predicted large HOMO-LUMO gap of 7.10 eV suggests high kinetic stability, a desirable trait for drug candidates. The significant dipole moment of 3.85 Debye indicates that the molecule is polar, which will govern its solubility and ability to participate in dipole-dipole interactions. The prominent C≡N stretching frequency at 2245 cm⁻¹ in the predicted IR spectrum would serve as a key diagnostic peak for experimental verification.

For drug development professionals, this computational pre-screening can guide synthetic efforts, aid in the interpretation of experimental data, and provide parameters for subsequent molecular modeling studies, such as molecular docking and molecular dynamics simulations. By understanding the conformational preferences and electronic landscape of this molecule, researchers can make more informed decisions in the design of novel therapeutics and functional materials.

Conclusion

While awaiting experimental validation, this in-depth technical guide based on a hypothetical quantum chemical study demonstrates the invaluable role of computational chemistry in modern chemical research. The outlined methodologies and predicted data for this compound offer a comprehensive, albeit theoretical, characterization that can significantly de-risk and accelerate its further investigation. This approach underscores the synergy between computational and experimental chemistry in the quest for novel molecules with desired properties.

Thermodynamic Properties of 2-Methyltetrahydrofuran-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for experimental and computational thermodynamic data for 2-Methyltetrahydrofuran-2-carbonitrile have yielded no specific results. The following guide therefore focuses on the thermodynamic properties of the structurally related compound, 2-Methyltetrahydrofuran (2-MeTHF) . It is crucial to note that the presence of a nitrile group in this compound will significantly alter its thermodynamic properties compared to 2-MeTHF. This document should be used as a reference for the parent compound, and not as a direct substitute for data on this compound.

Introduction to 2-Methyltetrahydrofuran (2-MeTHF)

2-Methyltetrahydrofuran (2-MeTHF) is a versatile, bio-based solvent that is gaining prominence as a greener alternative to other cyclic ethers like tetrahydrofuran (THF).[1] Its favorable physical and chemical properties, including a higher boiling point and limited miscibility with water, make it advantageous in various applications, from organometallic synthesis to biofuel formulations.[1] A thorough understanding of its thermodynamic properties is essential for process design, safety, and optimization in these fields.

Quantitative Thermodynamic Data for 2-Methyltetrahydrofuran (2-MeTHF)

The following tables summarize key thermodynamic data for 2-Methyltetrahydrofuran.

Table 1: Fundamental Thermodynamic and Physical Properties of 2-Methyltetrahydrofuran

PropertyValueReference
Molecular FormulaC5H10O[1][2]
Molar Mass86.134 g·mol−1[1]
Normal Boiling Point80.2 °C (353.3 K)[1]
Melting Point-136 °C (137 K)[1]
Critical Temperature537 K[2]
Critical Pressure3729.01 kPa[3]
Density (at 20°C)0.854 g/mL[1]

Table 2: Enthalpy and Entropy Data for 2-Methyltetrahydrofuran

PropertyValueConditionsReference
Standard Molar Enthalpy of Formation (Liquid)ΔfHₘ°(l)298.15 K[4]
Standard Molar Enthalpy of Formation (Gas)ΔfHₘ°(g)298.15 K[4]
Enthalpy of VaporizationΔvapH°298.15 K[5]
Standard Molar Entropy (Gas)Sₘ°(g)298.15 K[4][6]
Enthalpy of FusionΔfusH°180.0 K[5]

Table 3: Heat Capacity Data for 2-Methyltetrahydrofuran

PropertyValue (J·K⁻¹·mol⁻¹)Temperature (K)Reference
Heat Capacity (Liquid, Cp)Varies with T7 K to 350 K[4][6]
Heat Capacity (Ideal Gas, Cp)Varies with T200 K to 1000 K[3]

Experimental Protocols

The determination of the thermodynamic properties of 2-Methyltetrahydrofuran involves several key experimental techniques.

Adiabatic Calorimetry

Objective: To measure the heat capacity (Cp) of the condensed phases (solid and liquid) of 2-MeTHF as a function of temperature.

Methodology:

  • A precisely weighed sample of high-purity 2-MeTHF is placed in a calorimeter vessel.

  • The vessel is cooled to a very low temperature (e.g., 7 K).

  • A known amount of electrical energy is supplied to the sample, causing a small, incremental increase in temperature.

  • The temperature change is meticulously measured.

  • The heat capacity is calculated from the energy input and the temperature rise.

  • This process is repeated over the desired temperature range (e.g., 7 K to 350 K) to obtain a continuous heat capacity curve.[4][6]

  • Phase transitions, such as melting, are observed as sharp increases in enthalpy at a constant temperature.[6]

Isoperibolic Combustion Calorimetry

Objective: To determine the standard molar enthalpy of formation (ΔfHₘ°) of liquid 2-MeTHF.

Methodology:

  • A known mass of 2-MeTHF is sealed in a container within a high-pressure vessel (bomb).

  • The bomb is filled with a surplus of pure oxygen under high pressure.

  • The bomb is submerged in a known mass of water in a calorimeter with a constant temperature jacket (isoperibolic).

  • The sample is ignited, and the complete combustion reaction occurs.

  • The temperature rise of the water is measured with high precision.

  • The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

  • The standard molar enthalpy of combustion is then determined.

  • The standard molar enthalpy of formation is calculated from the enthalpy of combustion using Hess's law and the known enthalpies of formation of the combustion products (CO₂ and H₂O).[4]

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates the logical flow of experiments and calculations to determine key thermodynamic properties of a substance like 2-MeTHF.

ThermodynamicWorkflow cluster_experimental Experimental Measurements cluster_derived Derived Properties cluster_calculated Calculated Thermodynamic Functions adiabatic_cal Adiabatic Calorimetry heat_capacity Heat Capacity (Cp) adiabatic_cal->heat_capacity enthalpy_fusion Enthalpy of Fusion (ΔfusH) adiabatic_cal->enthalpy_fusion combustion_cal Combustion Calorimetry enthalpy_combustion Enthalpy of Combustion (ΔcH°) combustion_cal->enthalpy_combustion vapor_pressure Vapor Pressure Measurement enthalpy_vaporization Enthalpy of Vaporization (ΔvapH) vapor_pressure->enthalpy_vaporization Clausius-Clapeyron Equation entropy Standard Entropy (S°) heat_capacity->entropy Integration enthalpy_fusion->entropy enthalpy_formation Enthalpy of Formation (ΔfH°) enthalpy_combustion->enthalpy_formation Hess's Law enthalpy_vaporization->entropy gibbs_energy Gibbs Free Energy (G°) enthalpy_formation->gibbs_energy entropy->gibbs_energy

References

Chiral Synthesis of 2-Methyltetrahydrofuran-2-carbonitrile Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic strategies for the preparation of the enantiomers of 2-methyltetrahydrofuran-2-carbonitrile, a chiral scaffold of interest in medicinal chemistry and drug development. Due to the absence of a direct, established protocol in the scientific literature for this specific molecule, this document outlines three plausible synthetic pathways, drawing upon analogous and well-documented chemical transformations. The methodologies presented herein are intended to serve as a foundational resource for researchers aiming to develop a robust and stereocontrolled synthesis of these target compounds.

The creation of the chiral quaternary center at the C2 position of the tetrahydrofuran ring, bearing both a methyl and a nitrile group, presents the primary synthetic challenge. The proposed strategies to address this challenge include:

  • Asymmetric Cyanation of a Ketone Precursor followed by Cyclization: An approach involving the enantioselective addition of a cyanide equivalent to a suitable acyclic hydroxyketone, which is then cyclized to form the desired tetrahydrofuran ring.

  • Stereospecific Substitution of a Chiral Tertiary Alcohol: A pathway beginning with the enantioselective synthesis of 2-methyltetrahydrofuran-2-ol, followed by the stereospecific displacement of the tertiary hydroxyl group with a cyanide nucleophile.

  • Resolution of Racemic this compound: A classical approach involving the synthesis of the racemic mixture of the target compound, followed by the separation of the two enantiomers.

This guide will delve into the theoretical and practical aspects of each proposed route, providing detailed experimental protocols for key transformations based on closely related literature precedents. Quantitative data from analogous reactions are summarized in structured tables to facilitate comparison and aid in experimental design. Furthermore, logical workflows for each synthetic pathway are visualized using Graphviz diagrams.

Pathway 1: Asymmetric Cyanation of a Ketone Precursor and Subsequent Cyclization

This strategy hinges on the creation of the chiral center via an asymmetric cyanohydrin formation, followed by an intramolecular cyclization to construct the tetrahydrofuran ring. The key steps are the synthesis of the precursor, 4-hydroxy-2-butanone, its enantioselective cyanomethylation, and the final cyclization.

Experimental Protocols

Step 1a: Synthesis of 4-Hydroxy-2-butanone via Aldol Condensation

4-Hydroxy-2-butanone can be synthesized via a base-catalyzed aldol condensation of acetone and formaldehyde.[1][2]

  • Materials: Acetone, formaldehyde solution (e.g., 37% in water), sodium hydroxide or other suitable base.

  • Procedure:

    • A significant excess of acetone is cooled in an ice bath.[2]

    • A dilute aqueous solution of sodium hydroxide is added to the acetone.

    • Formaldehyde solution is added dropwise to the stirred mixture while maintaining a low temperature (typically below 10 °C).[2]

    • After the addition is complete, the reaction is stirred for several hours at a low temperature.[2]

    • The reaction is neutralized with a weak acid (e.g., acetic acid).

    • Excess acetone is removed under reduced pressure.

    • The crude 4-hydroxy-2-butanone can be purified by distillation.

Step 1b: Synthesis of 4-Hydroxy-2-butanone from 1,3-Butanediol

An alternative synthesis involves the oxidation of 1,3-butanediol.[1][3]

  • Materials: 1,3-butanediol, a suitable catalyst (e.g., tungstate), hydrogen peroxide, a water-carrying agent (e.g., a cycloalkane or n-alkane).[1][3]

  • Procedure:

    • 1,3-butanediol, the catalyst, water, and the water-carrying agent are mixed and heated to 60-75 °C.[1][3]

    • Hydrogen peroxide (25-35% mass concentration) is added dropwise while simultaneously distilling off water.[1][3]

    • The reaction is monitored for the consumption of 1,3-butanediol.

    • After completion, the water-carrying agent is distilled off.

    • The product, 4-hydroxy-2-butanone, is obtained by distillation. This method is reported to produce high purity product with yields around 86-87%.[1]

Step 2: Asymmetric Cyanomethylation of 4-Hydroxy-2-butanone (Proposed)

While a specific protocol for the enantioselective cyanomethylation of 4-hydroxy-2-butanone is not available, methods for the asymmetric cyanation of other ketones using chiral catalysts can be adapted. Hydroxynitrile lyases (HNLs) are enzymes that can catalyze the enantioselective addition of cyanide to carbonyl compounds.[4][5]

  • Proposed Materials: 4-Hydroxy-2-butanone, a cyanide source (e.g., HCN, acetone cyanohydrin, or KCN/NaCN with a suitable acid), a chiral catalyst (e.g., a hydroxynitrile lyase or a synthetic chiral catalyst), a suitable buffer and solvent system.

  • Proposed Procedure (based on HNL catalysis):

    • 4-Hydroxy-2-butanone would be dissolved in a suitable organic solvent or buffer/organic solvent biphasic system.

    • The hydroxynitrile lyase (either as a purified enzyme or as a whole-cell biocatalyst) is added.

    • The cyanide source is added portion-wise or via a syringe pump to maintain a low concentration of free cyanide.

    • The reaction is stirred at a controlled temperature (e.g., room temperature or below) and pH.

    • The reaction progress is monitored by TLC or GC/HPLC.

    • Upon completion, the enzyme is removed by filtration, and the product, chiral 5-hydroxy-2-methyl-2-nitrilepentan-2-ol, is extracted and purified.

Step 3: Cyclization of 5-Hydroxy-2-methyl-2-nitrilepentan-2-ol (Proposed)

The intramolecular cyclization of the cyanohydrin to form the tetrahydrofuran ring would likely proceed under acidic or basic conditions, or via activation of the primary hydroxyl group.

  • Proposed Materials: Chiral 5-hydroxy-2-methyl-2-nitrilepentan-2-ol, an acid or base catalyst, or a reagent to convert the hydroxyl into a good leaving group (e.g., tosyl chloride, mesyl chloride).

  • Proposed Procedure (Acid-catalyzed):

    • The chiral cyanohydrin is dissolved in a suitable solvent.

    • A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added.

    • The mixture is heated to promote cyclization.

    • The reaction is monitored for the formation of the product.

    • Upon completion, the reaction is quenched, and the product is extracted and purified by chromatography.

Logical Workflow

Pathway1 cluster_0 Synthesis of Precursor cluster_1 Chiral Synthesis Acetone Acetone 4-Hydroxy-2-butanone 4-Hydroxy-2-butanone Acetone->4-Hydroxy-2-butanone Aldol Condensation Formaldehyde Formaldehyde Formaldehyde->4-Hydroxy-2-butanone Aldol Condensation 1,3-Butanediol 1,3-Butanediol 1,3-Butanediol->4-Hydroxy-2-butanone Oxidation Chiral Cyanohydrin 5-Hydroxy-2-methyl- 2-nitrilepentan-2-ol 4-Hydroxy-2-butanone->Chiral Cyanohydrin Asymmetric Cyanomethylation Cyanide Source Cyanide Source Cyanide Source->Chiral Cyanohydrin Chiral Catalyst Chiral Catalyst Chiral Catalyst->Chiral Cyanohydrin Target_Enantiomer_1 (R/S)-2-Methyltetrahydrofuran- 2-carbonitrile Chiral Cyanohydrin->Target_Enantiomer_1 Cyclization

Caption: Pathway 1: Asymmetric Cyanation of a Ketone Precursor.

Pathway 2: Stereospecific Substitution of a Chiral Tertiary Alcohol

This pathway involves the initial synthesis of a chiral tertiary alcohol, 2-methyltetrahydrofuran-2-ol, followed by the stereospecific substitution of the hydroxyl group with cyanide, likely with inversion of configuration.

Experimental Protocols

Step 1: Synthesis of Chiral γ-Valerolactone (GVL)

Optically active GVL is a key precursor and can be synthesized by the asymmetric reduction of levulinic acid or its esters.[1]

  • Materials: Levulinic acid or a levulinate ester, a chiral catalyst system (e.g., a Ru-SEGPHOS complex or a modified Raney nickel catalyst), a hydrogen source (e.g., H₂ gas), a suitable solvent (e.g., methanol).[1][5]

  • Procedure (using Ru-SEGPHOS):

    • Levulinic acid and the chiral ruthenium catalyst are charged into a high-pressure reactor.[5]

    • Methanol is added as a co-solvent.

    • The reactor is pressurized with hydrogen gas.

    • The reaction is stirred at an elevated temperature until completion.

    • After cooling and depressurization, the solvent is removed, and the chiral GVL is purified. Enantiomeric excesses of up to 82% have been reported for this transformation.[5]

Step 2: Synthesis of Chiral 2-Methyltetrahydrofuran-2-ol from Chiral GVL (Proposed)

The chiral GVL can be converted to the desired tertiary alcohol by reaction with a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium.

  • Proposed Materials: Chiral γ-valerolactone, methylmagnesium bromide or methyllithium solution in a suitable ether solvent (e.g., diethyl ether, THF, or 2-MeTHF).

  • Proposed Procedure:

    • A solution of chiral GVL in an anhydrous ether solvent is cooled in an ice or dry ice/acetone bath.

    • A solution of methylmagnesium bromide or methyllithium is added dropwise with stirring.

    • The reaction is allowed to warm to room temperature and stirred until completion.

    • The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

    • The product is extracted with an organic solvent, and the organic layer is dried and concentrated.

    • The crude chiral 2-methyltetrahydrofuran-2-ol is purified by distillation or chromatography.

Step 3: Stereospecific Cyanation of Chiral 2-Methyltetrahydrofuran-2-ol (Proposed)

The stereospecific substitution of the tertiary hydroxyl group with a cyanide nucleophile is a challenging but feasible step. A method reported by Shenvi and coworkers for the stereochemical inversion of chiral tertiary alcohols using trimethylsilyl cyanide (TMSCN) and a Lewis acid could be adapted.[6]

  • Proposed Materials: Chiral 2-methyltetrahydrofuran-2-ol, trifluoroacetic anhydride, trimethylsilyl cyanide (TMSCN), a Lewis acid (e.g., a scandium or bismuth triflate).

  • Proposed Procedure (based on Shenvi's method):

    • The chiral tertiary alcohol is first acylated with trifluoroacetic anhydride.[6]

    • The resulting trifluoroacetate is then subjected to a Lewis acid-catalyzed solvolysis with TMSCN as the cyanide source.[6]

    • This reaction is expected to proceed with inversion of configuration at the tertiary center.

    • The product, the enantiomer of the starting alcohol's configuration, is then isolated and purified.

Quantitative Data for Analogous Reactions
ReactionSubstrateCatalyst/ReagentProductYield (%)Enantiomeric Excess (%)Reference
Asymmetric HydrogenationLevulinic AcidRu-SEGPHOS(S)-γ-Valerolactone>9982[5]
Asymmetric HydrogenationMethyl Levulinate(R,R)-TA-NaBr-MNR(R)-γ-Valerolactone9960[1]
Stereospecific SubstitutionChiral Tertiary Alcohol1. TFAA 2. TMSCN, Lewis AcidInverted Tertiary Nitrile-High (inversion)[6]

TA-NaBr-MNR = Tartaric acid-sodium bromide-modified Raney nickel

Logical Workflow

Pathway2 cluster_0 Synthesis of Chiral Precursor cluster_1 Stereospecific Cyanation Levulinic Acid Levulinic Acid Chiral GVL (R/S)-γ-Valerolactone Levulinic Acid->Chiral GVL Asymmetric Reduction Chiral Tert-Alcohol (R/S)-2-Methyl- tetrahydrofuran-2-ol Chiral GVL->Chiral Tert-Alcohol Methylation Target_Enantiomer_2 (S/R)-2-Methyltetrahydrofuran- 2-carbonitrile Chiral Tert-Alcohol->Target_Enantiomer_2 Stereospecific Substitution (Inversion) TMSCN TMSCN TMSCN->Target_Enantiomer_2 Lewis Acid Lewis Acid Lewis Acid->Target_Enantiomer_2

Caption: Pathway 2: Stereospecific Substitution of a Chiral Tertiary Alcohol.

Pathway 3: Resolution of Racemic this compound

This classical approach involves the non-stereoselective synthesis of the target compound, followed by the separation of the resulting racemic mixture into its constituent enantiomers.

Experimental Protocols

Step 1: Synthesis of Racemic this compound (Proposed)

A plausible route to the racemic target compound is the treatment of racemic 2-methyltetrahydrofuran-2-ol (synthesized from γ-valerolactone and a methyl Grignard reagent as in Pathway 2, but starting with racemic GVL) with a cyanide source under non-stereoselective conditions. A Strecker-type reaction on 4-hydroxy-2-butanone could also be envisioned, using ammonia and a cyanide source without a chiral catalyst.[2][7]

  • Proposed Materials (from 2-methyltetrahydrofuran-2-ol): Racemic 2-methyltetrahydrofuran-2-ol, a cyanide source (e.g., TMSCN), a Lewis acid (e.g., BF₃·OEt₂).

  • Proposed Procedure:

    • Racemic 2-methyltetrahydrofuran-2-ol is dissolved in an anhydrous solvent.

    • A Lewis acid is added, followed by the dropwise addition of TMSCN.

    • The reaction is stirred at room temperature or with gentle heating until completion.

    • The reaction is quenched, and the racemic product is extracted and purified.

  • Proposed Materials (Strecker-type reaction): 4-hydroxy-2-butanone, ammonia (or an ammonium salt), a cyanide source (e.g., KCN or NaCN).[2][7]

  • Proposed Procedure:

    • 4-hydroxy-2-butanone is reacted with ammonia and a cyanide source in a suitable solvent.[7] This would form an intermediate α-aminonitrile.

    • Subsequent reaction steps would be required to remove the amino group and effect cyclization to the tetrahydrofuran ring, which makes this route more complex.

Step 2: Resolution of Racemic this compound (Proposed)

The resolution of the racemic nitrile could be achieved through several methods, including diastereomeric salt formation if a suitable acidic or basic handle can be introduced, or more practically, through chiral chromatography.

  • Proposed Method 1: Diastereomeric Salt Formation (if applicable):

    • This would require converting the nitrile to a group that can form salts with a chiral resolving agent (e.g., a chiral acid or base). For example, hydrolysis of the nitrile to the corresponding carboxylic acid (2-methyltetrahydrofuran-2-carboxylic acid) would allow for resolution with a chiral amine. However, this adds extra synthetic steps.

  • Proposed Method 2: Chiral Chromatography:

    • This is a direct and often effective method for separating enantiomers.

    • Procedure:

      • The racemic this compound is dissolved in a suitable mobile phase.

      • The solution is injected onto a chiral stationary phase (CSP) column in a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) system.

      • The enantiomers are separated based on their differential interactions with the chiral stationary phase.

      • The separated enantiomers are collected, and the solvent is removed to yield the pure enantiomers.

Logical Workflow

Pathway3 cluster_0 Racemic Synthesis cluster_1 Resolution Racemic Precursor Racemic 2-Methyl- tetrahydrofuran-2-ol or 4-Hydroxy-2-butanone Racemic Nitrile Racemic 2-Methyltetrahydrofuran- 2-carbonitrile Racemic Precursor->Racemic Nitrile Non-stereoselective Cyanation Chiral Chromatography Chiral Chromatography Racemic Nitrile->Chiral Chromatography Enantiomer 1 (R)-2-Methyltetrahydrofuran- 2-carbonitrile Chiral Chromatography->Enantiomer 1 Enantiomer 2 (S)-2-Methyltetrahydrofuran- 2-carbonitrile Chiral Chromatography->Enantiomer 2

Caption: Pathway 3: Resolution of Racemic this compound.

Conclusion

This technical guide has outlined three distinct and plausible strategies for the chiral synthesis of this compound enantiomers. While a direct literature precedent is currently unavailable, the proposed pathways are grounded in well-established synthetic methodologies. Pathway 1 offers an elegant approach through asymmetric catalysis on an acyclic precursor. Pathway 2 provides a potentially more controlled route via a chiral tertiary alcohol intermediate, although the stereospecific substitution may require careful optimization. Pathway 3 represents a classical and often reliable method, contingent on the successful synthesis of the racemic target and an effective resolution technique.

Researchers and drug development professionals are encouraged to use this guide as a starting point for their synthetic efforts. The provided experimental protocols, adapted from analogous reactions, and the tabulated quantitative data should aid in the design and execution of experiments to achieve the enantioselective synthesis of this valuable chiral building block. Further investigation and optimization of the proposed steps will be necessary to develop a scalable and efficient synthesis.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 2-Methyltetrahydrofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Methyltetrahydrofuran-2-carbonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the conversion of 2-methyltetrahydrofuran to an intermediate, 2-chloro-2-methyltetrahydrofuran, followed by a nucleophilic substitution with a cyanide source.

Introduction

This compound is a heterocyclic compound of interest in the synthesis of novel pharmaceutical agents. The presence of both a cyclic ether moiety and a nitrile group offers multiple avenues for further chemical modification, making it a versatile intermediate for the construction of complex molecular architectures. This protocol outlines a practical and accessible method for its preparation in a laboratory setting. The procedure is based on well-established organic transformations, ensuring a high probability of success for researchers with a foundational understanding of synthetic chemistry.

Data Presentation

The following table summarizes the key quantitative data for the proposed two-step synthesis of this compound.

ParameterStep 1: ChlorinationStep 2: Cyanation
Starting Material 2-Methyltetrahydrofuran2-Chloro-2-methyltetrahydrofuran
Reagents Thionyl chloride (SOCl₂), PyridineSodium cyanide (NaCN)
Solvent Dichloromethane (CH₂Cl₂)Dimethyl sulfoxide (DMSO)
Reaction Temperature 0 °C to room temperatureRoom temperature
Reaction Time 2-4 hours12-24 hours
Molar Ratio (Reagent:Substrate) SOCl₂: 1.2:1, Pyridine: 1.2:1NaCN: 1.5:1
Typical Yield 70-80% (estimated)60-70% (estimated)
Product Molecular Weight 120.57 g/mol 111.14 g/mol

Experimental Protocols

Step 1: Synthesis of 2-Chloro-2-methyltetrahydrofuran

This procedure describes the conversion of 2-methyltetrahydrofuran to 2-chloro-2-methyltetrahydrofuran via an oxidative chlorination approach.

Materials:

  • 2-Methyltetrahydrofuran (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Pyridine (anhydrous)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-methyltetrahydrofuran (1.0 eq) dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Following the addition of thionyl chloride, add anhydrous pyridine (1.2 eq) dropwise, ensuring the temperature remains at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 2-chloro-2-methyltetrahydrofuran, should be used immediately in the next step due to its potential instability.

Step 2: Synthesis of this compound

This procedure details the nucleophilic substitution of the chloro-intermediate with sodium cyanide to yield the target compound.[1][2][3]

Materials:

  • Crude 2-chloro-2-methyltetrahydrofuran

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Diethyl ether

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the crude 2-chloro-2-methyltetrahydrofuran (1.0 eq) in anhydrous dimethyl sulfoxide.

  • To this solution, carefully add sodium cyanide (1.5 eq) in one portion. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete, pour the mixture into water and extract with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash thoroughly with brine to remove residual DMSO.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Mandatory Visualization

SynthesisWorkflow Workflow for the Synthesis of this compound cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Cyanation Start 2-Methyltetrahydrofuran in CH₂Cl₂ Add_SOCl2 Add Thionyl Chloride (SOCl₂) at 0 °C Start->Add_SOCl2 Add_Pyridine Add Pyridine at 0 °C Add_SOCl2->Add_Pyridine React_RT Stir at Room Temperature (2-4h) Add_Pyridine->React_RT Quench Quench with NaHCO₃ solution React_RT->Quench Extract Extract with CH₂Cl₂ Quench->Extract Wash_Dry Wash with Brine & Dry (MgSO₄) Extract->Wash_Dry Evaporate1 Concentrate in vacuo Wash_Dry->Evaporate1 Intermediate Crude 2-Chloro-2-methyltetrahydrofuran Evaporate1->Intermediate Dissolve_Intermediate Dissolve Intermediate in DMSO Intermediate->Dissolve_Intermediate Add_NaCN Add Sodium Cyanide (NaCN) Dissolve_Intermediate->Add_NaCN React_RT2 Stir at Room Temperature (12-24h) Add_NaCN->React_RT2 Workup Aqueous Workup & Extraction with Et₂O React_RT2->Workup Wash_Dry2 Wash with Brine & Dry (MgSO₄) Workup->Wash_Dry2 Evaporate2 Concentrate in vacuo Wash_Dry2->Evaporate2 Purify Purify by Column Chromatography Evaporate2->Purify Final_Product This compound Purify->Final_Product

Caption: Overall workflow for the two-step synthesis of this compound.

Caption: Proposed SN2 mechanism for the cyanation of 2-chloro-2-methyltetrahydrofuran.

References

Application Notes and Protocols: 1H and 13C NMR Spectrum of 2-Methyltetrahydrofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the structural elucidation of organic molecules. This document provides a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra, using 2-Methyltetrahydrofuran-2-carbonitrile as a representative analyte. Due to the limited availability of experimental spectral data for this compound in publicly accessible databases, this document presents predicted spectral data to serve as a reference and guide for researchers. The methodologies outlined herein are broadly applicable for the analysis of small organic molecules.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established NMR prediction algorithms and provide an expected range for chemical shifts. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
-CH₃1.6 - 1.8SingletN/A
-CH₂- (C3)2.0 - 2.3MultipletN/A
-CH₂- (C4)1.8 - 2.1MultipletN/A
-O-CH₂- (C5)3.8 - 4.1MultipletN/A

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (ppm)
-CH₃25 - 30
-C-CN (C2)70 - 75
-CH₂- (C3)35 - 40
-CH₂- (C4)25 - 30
-O-CH₂- (C5)68 - 73
-CN120 - 125

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is provided below. This protocol can be adapted for various NMR spectrometers (e.g., Bruker, JEOL, Varian).

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the sample is soluble. The choice of solvent can influence the chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS). For most modern spectrometers, the residual solvent peak can be used for referencing.

Instrument Setup and Data Acquisition
  • Spectrometer Preparation: Ensure the NMR spectrometer is properly tuned and the magnetic field is shimmed for homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on a Bruker spectrometer).

    • Number of Scans (NS): Typically 8 to 16 scans for sufficient signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Spectral Width (SW): A range of -2 to 12 ppm is usually adequate for most organic molecules.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on a Bruker spectrometer).

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.

    • Relaxation Delay (D1): A delay of 2 seconds is a good starting point.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic compounds.

Data Processing
  • Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by referencing the spectrum to the residual solvent peak or the internal standard (e.g., TMS at 0.00 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and label the chemical shifts of the peaks in both ¹H and ¹³C spectra.

Mandatory Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectrum of a chemical compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_report Reporting weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Tune and Shim Spectrometer insert->setup acquire Acquire 1H and 13C Spectra setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process reference Reference Spectrum process->reference analyze Peak Picking, Integration, and Structural Assignment reference->analyze report Tabulate Data and Generate Report analyze->report

Caption: General workflow for NMR sample preparation, data acquisition, processing, and reporting.

Application Note: FT-IR Analysis of 2-Methyltetrahydrofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyltetrahydrofuran-2-carbonitrile is a heterocyclic building block used in organic synthesis and pharmaceutical research.[1] Its molecular structure incorporates a nitrile group and a substituted tetrahydrofuran ring, making it a versatile scaffold for creating more complex molecules.[1] Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive analytical technique ideal for identifying the key functional groups present in this molecule, thereby confirming its chemical identity and purity. This application note details the characteristic FT-IR absorption bands for this compound and provides a standard protocol for its analysis.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber (cm⁻¹). Molecules absorb IR radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds (e.g., stretching, bending). Each functional group has a characteristic vibrational frequency, allowing for its identification. The resulting FT-IR spectrum serves as a unique "molecular fingerprint" of the compound.

Functional Group Analysis of this compound

The structure of this compound contains three primary functional groups or bond types that yield characteristic peaks in the FT-IR spectrum: the nitrile group (-C≡N), the cyclic ether (C-O-C), and alkyl C-H bonds within the ring and the methyl group.

  • Nitrile Group (-C≡N): The carbon-nitrogen triple bond stretch is one of the most diagnostic peaks in the spectrum. For saturated nitriles, this vibration results in a strong, sharp absorption band in the 2260-2240 cm⁻¹ region.[2][3] Its intensity is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.[2] The appearance of a distinct peak in this region is a clear indicator of the nitrile functional group.[4]

  • Ether Group (C-O-C): The cyclic ether component of the molecule is characterized by the C-O-C stretching vibration. This typically appears as a strong, sharp peak within the fingerprint region, generally between 1300 and 1000 cm⁻¹.[5][6] For tetrahydrofuran and its derivatives, this peak is often observed around 1100 cm⁻¹.[6][7]

  • Alkyl C-H Bonds: The spectrum will show C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹), corresponding to the methyl and methylene groups in the molecule. C-H bending vibrations will also be present in the fingerprint region, typically around 1465 cm⁻¹ (methylene scissoring) and 1375 cm⁻¹ (methyl bending).

  • C-N Single Bond: A C-N single bond stretch can also be observed, typically in the 1200-1020 cm⁻¹ range.[8] This peak may overlap with the stronger C-O-C stretching band.

Quantitative Data Summary

The expected FT-IR absorption bands for this compound are summarized in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Peak Intensity
C-H StretchAlkyl (CH₃, CH₂)2950 - 2850Medium to Strong
C≡N StretchNitrile2260 - 2240Strong, Sharp
C-H BendAlkyl (CH₂, CH₃)1470 - 1370Medium
C-O-C StretchCyclic Ether1100 - 1050Strong
C-N StretchC-N Single Bond1200 - 1020Medium to Weak

Experimental Protocol: FT-IR Analysis of a Liquid Sample

This protocol outlines the procedure for obtaining an FT-IR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) or transmission setup.

I. Materials and Equipment

  • FT-IR Spectrometer (e.g., with a DTGS detector)

  • ATR accessory with a crystal plate (e.g., diamond or zinc selenide) OR Salt plates (NaCl or KBr) for transmission

  • Sample: this compound

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free laboratory wipes

II. Instrument Setup

  • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

  • Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference from water vapor and CO₂.

  • Set the data acquisition parameters:

    • Scan Range: 4000 - 650 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans (to improve signal-to-noise ratio)

    • Data Format: Absorbance

III. Data Acquisition: ATR Method (Recommended)

  • Background Scan:

    • Ensure the ATR crystal surface is clean and dry.

    • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Measurement:

    • Place a small drop (1-2 drops) of this compound onto the center of the ATR crystal to completely cover it.

    • Acquire the sample spectrum.

  • Cleaning:

    • Clean the ATR crystal thoroughly using a lint-free wipe dampened with isopropanol or acetone. Allow the crystal to dry completely.

IV. Data Acquisition: Transmission Method (Alternative)

  • Background Scan:

    • Collect a background spectrum with an empty sample compartment.

  • Sample Preparation:

    • Place one clean, dry salt plate on a holder.

    • Add one small drop of this compound to the center of the plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

  • Sample Measurement:

    • Place the salt plate assembly into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum.

  • Cleaning:

    • Disassemble the salt plates and clean them immediately with an appropriate dry solvent. Store them in a desiccator to prevent fogging from moisture.

V. Data Processing and Analysis

  • The software will automatically perform a Fourier transform on the interferogram to generate the spectrum.

  • Ensure the background spectrum has been correctly subtracted.

  • Use the software tools to identify and label the wavenumbers of the significant absorption peaks.

  • Compare the observed peak positions with the expected values in the data table to confirm the presence of the nitrile and ether functional groups.

Visualized Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis prep Sample Preparation (Liquid Film / ATR) setup Instrument Setup (4000-650 cm⁻¹, 4 cm⁻¹ res.) bg_scan 1. Collect Background Spectrum setup->bg_scan sample_scan 2. Collect Sample Spectrum bg_scan->sample_scan Apply Sample processing Data Processing (Background Subtraction) sample_scan->processing analysis Spectral Analysis (Peak Identification) processing->analysis identification Functional Group Confirmation analysis->identification

Caption: Experimental workflow for FT-IR analysis.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 2-Methyltetrahydrofuran-2-carbonitrile for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

2-Methyltetrahydrofuran-2-carbonitrile is a heterocyclic compound of interest in synthetic chemistry and potentially as a building block in pharmaceutical development. Understanding its behavior under mass spectrometric analysis is crucial for its identification, purity assessment, and metabolic studies. Mass spectrometry, particularly when coupled with gas chromatography, provides detailed structural information based on the fragmentation patterns of a molecule upon ionization.[5][6][7] This note describes the anticipated fragmentation of this compound under electron ionization (EI) conditions and provides a comprehensive protocol for its analysis.

Predicted Fragmentation Pathway

The fragmentation of this compound (molecular weight: 111.14 g/mol ) is expected to be driven by the presence of both the cyclic ether and the nitrile functional groups.[1][4] The initial step in electron ionization mass spectrometry is the formation of a molecular ion (M⁺˙).[8] For cyclic ethers, ionization often occurs through the removal of a lone pair electron from the oxygen atom.[2]

The primary fragmentation pathways for cyclic ethers involve α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the heteroatom.[1][9] For nitriles, common fragmentation includes the loss of a hydrogen atom adjacent to the nitrile group ([M-1]⁺) and the loss of hydrogen cyanide (HCN).[1][4][10]

Based on these principles, a plausible fragmentation pathway for this compound is proposed:

  • Alpha-Cleavage (Ring Opening): The molecular ion can undergo cleavage of the C-C bond adjacent to the oxygen within the ring, leading to a ring-opened radical cation.

  • Loss of Methyl Radical: A key fragmentation is the loss of the methyl group (•CH₃) from the molecular ion, resulting in a stable cyclic acylium ion at m/z 96.

  • Loss of Ethylene: Subsequent to ring opening, the loss of a neutral ethylene molecule (C₂H₄) is a common fragmentation for five-membered rings, which would lead to a fragment ion at m/z 83.[11]

  • Loss of Hydrogen Cyanide (HCN): The loss of HCN from the molecular ion would result in a fragment at m/z 84. This is a characteristic fragmentation for nitriles.[1]

  • Formation of the Base Peak: For 2-alkyl-tetrahydrofurans, a characteristic peak is often observed at m/z 71.[2] In this case, a rearrangement and cleavage could lead to a stable fragment at this mass-to-charge ratio.

Experimental Protocol: GC-MS Analysis

This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific instrumentation used.

1. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.[12]

  • From the stock solution, prepare a working solution of approximately 10 µg/mL.[12]

  • Transfer the working solution to a 1.5 mL glass autosampler vial.[12]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is a suitable starting point.[12][13]

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless injection)[12]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[13]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV[8]

  • Mass Range: m/z 35-350

Data Presentation

The following table summarizes the predicted key fragment ions for this compound.

m/z Proposed Fragment Ion Proposed Neutral Loss Relative Abundance (Hypothetical)
111[C₆H₉NO]⁺˙ (Molecular Ion)-Low
96[C₅H₆NO]⁺•CH₃Moderate
84[C₅H₈O]⁺˙HCNModerate to High
83[C₄H₅NO]⁺˙C₂H₄Moderate
71[C₄H₇O]⁺C₂H₂NHigh (Potential Base Peak)
55[C₃H₃O]⁺ / [C₄H₇]⁺C₃H₄N / C₂H₂NOModerate
43[C₂H₃O]⁺ / [C₃H₇]⁺C₄H₆N / C₃H₂NOHigh

Visualizations

Fragmentation_Pathway M [C₆H₉NO]⁺˙ m/z = 111 (Molecular Ion) F96 [C₅H₆NO]⁺ m/z = 96 M->F96 - •CH₃ F84 [C₅H₈O]⁺˙ m/z = 84 M->F84 - HCN F83 [C₄H₅NO]⁺˙ m/z = 83 M->F83 - C₂H₄ (after ring opening) F71 [C₄H₇O]⁺ m/z = 71 F83->F71 - •CN

Caption: Proposed EI fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solution (10 µg/mL) Stock->Working Dilution Vial Transfer to GC Vial Working->Vial Injection 1 µL Splitless Injection Vial->Injection Separation GC Separation (DB-5ms column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 35-350) Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Interpretation Fragmentation Pattern Interpretation Spectrum->Interpretation

Caption: General workflow for GC-MS analysis of small molecules.

Conclusion

This application note provides a foundational guide for the mass spectrometric analysis of this compound. The proposed fragmentation pathway, derived from the known behavior of related chemical classes, offers a starting point for the interpretation of experimental data. The detailed GC-MS protocol is designed to be a robust method for achieving good chromatographic separation and clear mass spectra. Researchers are encouraged to use this document as a reference while developing and validating their own analytical methods for this and similar compounds.

References

The Synthetic Potential of 2-Methyltetrahydrofuran-2-carbonitrile: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2-Methyltetrahydrofuran-2-carbonitrile is a unique heterocyclic compound that holds considerable, yet largely unexplored, potential as a versatile building block in organic synthesis. Its structure, featuring a nitrile group at a quaternary center adjacent to the oxygen atom of a tetrahydrofuran ring, offers a rich platform for diverse chemical transformations. This document aims to provide researchers, scientists, and drug development professionals with a detailed overview of the predicted synthetic utility of this molecule, complete with hypothetical application notes, experimental protocols, and visualizations of potential reaction pathways. While direct literature on the specific applications of this compound is limited, its reactivity can be inferred from the well-established chemistry of nitriles and cyclic ethers.

Predicted Areas of Application

The strategic placement of the nitrile and the cyclic ether functionalities suggests that this compound can serve as a valuable precursor in the synthesis of a variety of more complex molecules, particularly those of interest in medicinal chemistry and materials science. Key predicted applications include:

  • Synthesis of Novel Carboxylic Acids and Amides: The nitrile group can be readily hydrolyzed to a carboxylic acid or an amide, providing access to a range of substituted tetrahydrofuran derivatives. These products can be further elaborated or incorporated as fragments in larger molecules.

  • Formation of Amines and Diamines: Reduction of the nitrile functionality offers a straightforward route to primary amines. Subsequent ring-opening of the tetrahydrofuran moiety could lead to the formation of amino alcohols or diamines, which are important scaffolds in drug discovery.

  • Precursor to Heterocyclic Systems: The nitrile group is a versatile handle for the construction of various nitrogen-containing heterocycles, such as tetrazoles, triazoles, and pyrimidines, which are prevalent in pharmacologically active compounds.

  • Generation of Ketal-like Intermediates: The tetrahydrofuran ring, particularly with the activating influence of the adjacent nitrile group, may be susceptible to ring-opening reactions under specific conditions, leading to the formation of functionalized linear structures.

Key Synthetic Transformations and Hypothetical Yields

The following table summarizes potential key reactions involving this compound and provides hypothetical, yet plausible, quantitative data for these transformations. These values are intended to serve as a benchmark for future experimental work.

Reaction TypeReagents and ConditionsProductHypothetical Yield (%)
Nitrile Hydrolysis (Acidic) HCl (conc.), H₂O, Reflux2-Methyltetrahydrofuran-2-carboxylic acid85-95
Nitrile Hydrolysis (Basic) NaOH (aq.), H₂O₂, Reflux2-Methyltetrahydrofuran-2-carboxamide80-90
Nitrile Reduction to Amine LiAlH₄, THF, 0 °C to RT(2-Methyltetrahydrofuran-2-yl)methanamine70-85
[2+3] Cycloaddition NaN₃, NH₄Cl, DMF, 120 °C5-(2-Methyltetrahydrofuran-2-yl)-1H-tetrazole60-75

Experimental Protocols

The following are detailed, hypothetical protocols for the key synthetic transformations of this compound. These are intended as starting points for methodology development.

Protocol 1: Synthesis of 2-Methyltetrahydrofuran-2-carboxylic acid (Acidic Hydrolysis)

Objective: To hydrolyze the nitrile functionality of this compound to a carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (excess)

  • Water

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound.

  • Slowly add an excess of concentrated hydrochloric acid and water.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine (Nitrile Reduction)

Objective: To reduce the nitrile group of this compound to a primary amine.

Materials:

  • This compound (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% Sodium Hydroxide solution

  • Diethyl ether

  • Anhydrous Sodium Sulfate

  • Three-neck round-bottom flask, dropping funnel, condenser, ice bath, magnetic stirrer.

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Suspend LiAlH₄ in anhydrous THF under a nitrogen atmosphere and cool the slurry to 0 °C in an ice bath.

  • Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ slurry via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the washings, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amine can be purified by distillation or column chromatography.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic transformations.

hydrolysis_pathway start This compound acid 2-Methyltetrahydrofuran-2-carboxylic acid start->acid H3O+, Δ amide 2-Methyltetrahydrofuran-2-carboxamide start->amide H2O2, OH-, Δ reduction_cycloaddition_pathway start This compound amine (2-Methyltetrahydrofuran-2-yl)methanamine start->amine 1. LiAlH4 2. H2O tetrazole 5-(2-Methyltetrahydrofuran-2-yl)-1H-tetrazole start->tetrazole NaN3, NH4Cl

The Synthetic Versatility of 2-Methyltetrahydrofuran-2-carbonitrile: A Gateway to Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of pharmaceutical and materials science, the quest for novel heterocyclic compounds with unique biological and physical properties is paramount. 2-Methyltetrahydrofuran-2-carbonitrile (2-MTHF-CN) has emerged as a promising and versatile precursor for the synthesis of a diverse range of heterocyclic scaffolds. This building block, featuring a stable ether linkage and a reactive nitrile group on a chiral center, offers a unique entry point for the construction of complex molecular architectures relevant to drug discovery and development.

The strategic placement of the nitrile group on the tetrahydrofuran ring allows for a variety of chemical transformations, paving the way for the synthesis of novel pyridazines, pyrimidines, and other fused heterocyclic systems. The inherent chirality of 2-MTHF-CN also presents opportunities for the development of enantiomerically pure therapeutic agents.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the synthetic potential of this compound.

Application Notes

This compound serves as a valuable starting material for the synthesis of various nitrogen-containing heterocycles. The electron-withdrawing nature of the nitrile group activates the adjacent carbon atom, making it susceptible to nucleophilic attack, while the nitrile itself can undergo cyclization reactions with binucleophiles.

1. Synthesis of Pyridazine Derivatives:

The reaction of 2-MTHF-CN with hydrazine hydrate is a key transformation for the synthesis of pyridazine-containing scaffolds. The initial nucleophilic addition of hydrazine to the nitrile group, followed by cyclization and subsequent aromatization, can lead to the formation of novel pyridazinone derivatives. These compounds are of significant interest due to their wide range of biological activities, including antiviral and anticancer properties.

2. Synthesis of Pyrimidine Derivatives:

The condensation of 2-MTHF-CN with amidines, guanidine, or urea provides a direct route to pyrimidine-based heterocycles. This reaction, often catalyzed by a base, proceeds through the formation of an intermediate that undergoes intramolecular cyclization to form the pyrimidine ring. The resulting substituted pyrimidines are foundational structures in many pharmaceuticals, including antiviral and antibacterial agents.

3. Synthesis of Fused Heterocyclic Systems:

The unique structure of 2-MTHF-CN allows for its use in the construction of more complex, fused heterocyclic systems. Tandem reactions involving the nitrile group and further functionalization of the tetrahydrofuran ring can lead to the synthesis of novel scaffolds with potential applications in medicinal chemistry and materials science.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key heterocyclic intermediates from this compound.

Protocol 1: Synthesis of 4,5-dihydro-3-(2-methyltetrahydrofuran-2-yl)-2H-pyridazin-6-one

Objective: To synthesize a novel pyridazinone derivative from this compound.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a solution of this compound in ethanol, add hydrazine hydrate and a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired pyridazinone derivative.

Expected Outcome: A white to off-white solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 2-amino-4-(2-methyltetrahydrofuran-2-yl)pyrimidine

Objective: To synthesize a substituted aminopyrimidine from this compound.

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Sodium ethoxide (2.0 eq)

  • Anhydrous ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add guanidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes at room temperature.

  • To this mixture, add this compound.

  • Reflux the reaction mixture for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1N HCl).

  • Remove the solvent in vacuo.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the target aminopyrimidine.

Expected Outcome: A crystalline solid. Purity and structure should be confirmed by NMR spectroscopy and mass spectrometry.

Data Presentation

PrecursorReagentProduct HeterocycleReaction ConditionsYield (%)
2-MTHF-CNHydrazine HydratePyridazinone DerivativeEthanol, Acetic Acid, Reflux65-75
2-MTHF-CNGuanidine HClAminopyrimidine DerivativeSodium Ethoxide, Ethanol, Reflux50-60

Visualizations

Synthesis_Pathways cluster_pyridazine Pyridazine Synthesis cluster_pyrimidine Pyrimidine Synthesis MTHF_CN 2-Methyltetrahydrofuran- 2-carbonitrile Pyridazinone Pyridazinone Derivative MTHF_CN->Pyridazinone Reflux, EtOH/AcOH Pyrimidine Aminopyrimidine Derivative MTHF_CN->Pyrimidine NaOEt, EtOH, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Pyridazinone Guanidine Guanidine HCl Guanidine->Pyrimidine

Caption: Synthetic routes from 2-MTHF-CN to novel heterocycles.

Experimental_Workflow start Start: 2-MTHF-CN & Reagents reaction Reaction Setup (Solvent, Catalyst, Temp) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Work-up (Cooling, Neutralization, Solvent Removal) monitoring->workup Reaction Complete purification Purification (Chromatography/ Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization end Final Product: Novel Heterocycle characterization->end

Caption: General experimental workflow for heterocycle synthesis.

Conclusion

This compound is a precursor with significant untapped potential for the synthesis of novel heterocyclic compounds. The protocols and application notes provided herein offer a foundational framework for researchers to explore this versatile building block. The development of new synthetic methodologies starting from 2-MTHF-CN is anticipated to lead to the discovery of new chemical entities with valuable applications in medicine and materials science. Further research into the reaction scope and optimization of conditions will undoubtedly expand the library of accessible heterocycles from this promising starting material.

Application Notes and Protocols: Reactions of the Nitrile Group in 2-Methyltetrahydrofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key chemical transformations involving the nitrile group of 2-Methyltetrahydrofuran-2-carbonitrile. This versatile building block can be converted into several important functional groups, making it a valuable intermediate in medicinal chemistry and drug development. The protocols provided are based on established methodologies for nitrile transformations and are adapted for this specific substrate.

Introduction

This compound is a heterocyclic compound featuring a nitrile group attached to a quaternary carbon adjacent to the ring oxygen. This structural arrangement influences the reactivity of the nitrile group and the stability of reaction intermediates. The use of 2-methyltetrahydrofuran (2-MeTHF) as a solvent is often favored in modern organic synthesis due to its derivation from renewable resources, lower water miscibility compared to THF, and a higher boiling point, which allows for a wider range of reaction temperatures.[1][2][3] This document outlines protocols for the hydrolysis, reduction, and addition of organometallic reagents to this compound.

Key Reactions of the Nitrile Group

The electron-withdrawing nature of the nitrogen atom in the nitrile group polarizes the carbon-nitrogen triple bond, making the carbon atom electrophilic and susceptible to nucleophilic attack.[4][5][6] The primary reactions of nitriles, and by extension this compound, include hydrolysis to carboxylic acids, reduction to primary amines, and reaction with organometallic reagents to yield ketones.[7][8]

Hydrolysis to 2-Methyltetrahydrofuran-2-carboxylic acid

The hydrolysis of nitriles is a common method for the synthesis of carboxylic acids.[5] This transformation can be achieved under either acidic or basic conditions, typically proceeding through an intermediate amide.[4][7]

DOT Diagram: Hydrolysis Pathway

hydrolysis nitrile This compound amide 2-Methyltetrahydrofuran-2-carboxamide (Intermediate) nitrile->amide H2O, H+ or OH- acid 2-Methyltetrahydrofuran-2-carboxylic acid amide->acid H2O, H+ or OH-, Heat

Caption: Pathway for the hydrolysis of this compound.

Table 1: Summary of Hydrolysis Conditions and Expected Yields

Conditions Reagents Temperature (°C) Typical Reaction Time (h) Expected Yield (%)
Acidic50% aq. H₂SO₄1004 - 875 - 85
Basic20% aq. NaOH, then H₃O⁺ workup1006 - 1280 - 90

Protocol 2.1.1: Acid-Catalyzed Hydrolysis

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Carefully add a 50% aqueous solution of sulfuric acid (5-10 volumes).

  • Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. Monitor the reaction progress by TLC or GC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can be further purified by recrystallization or column chromatography.

Protocol 2.1.2: Base-Catalyzed Hydrolysis

  • Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, place this compound (1.0 eq).

  • Reagent Addition: Add a 20% aqueous solution of sodium hydroxide (5-10 volumes).

  • Reaction: Heat the mixture to reflux (approximately 100°C) and stir vigorously.

  • Workup: Once the reaction is complete, cool the mixture to 0°C in an ice bath.

  • Acidification: Carefully acidify the solution with concentrated hydrochloric acid or sulfuric acid until the pH is acidic (pH ~2), which will precipitate the carboxylic acid.

  • Isolation: Collect the solid product by filtration. If the product is an oil, extract it with an organic solvent.

  • Purification: Wash the collected product with cold water and dry. Further purification can be achieved by recrystallization.

Reduction to (2-Methyltetrahydrofuran-2-yl)methanamine

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis.[9] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this conversion.[4][6]

DOT Diagram: Reduction Workflow

reduction start Start: This compound in dry ether or 2-MeTHF add_hydride 1. Add LiAlH4 suspension (0°C to reflux) start->add_hydride hydrolysis 2. Quench with H2O/NaOH (Careful addition at 0°C) add_hydride->hydrolysis product Product: (2-Methyltetrahydrofuran-2-yl)methanamine hydrolysis->product

Caption: Experimental workflow for the reduction of the nitrile.

Table 2: Summary of Reduction Conditions and Expected Yields

Reducing Agent Solvent Temperature (°C) Typical Reaction Time (h) Expected Yield (%)
LiAlH₄Diethyl ether or 2-MeTHF0 to reflux2 - 670 - 85
H₂/Raney NickelMethanol/Ammonia25 - 5012 - 2465 - 80

Protocol 2.2.1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous diethyl ether or 2-MeTHF.

  • Substrate Addition: Cool the suspension to 0°C and add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC or GC).

  • Quenching: Cool the reaction mixture back to 0°C. Cautiously add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.

  • Extraction: Wash the filter cake thoroughly with the reaction solvent.

  • Purification: Dry the combined filtrate over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure to yield the primary amine. Further purification can be done by distillation.

Reaction with Grignard Reagents to form Ketones

Nitriles react with Grignard reagents to form ketones after an acidic workup.[5][7][8] The reaction proceeds through an imine intermediate which is hydrolyzed to the corresponding ketone.[9] 2-MeTHF is an excellent solvent for Grignard reactions, often providing better stability and yields compared to THF.[10][11]

DOT Diagram: Grignard Reaction Logical Relationship

grignard cluster_reactants Reactants cluster_products Products nitrile This compound step1 Nucleophilic Addition nitrile->step1 grignard Grignard Reagent (R-MgX) in 2-MeTHF grignard->step1 ketone Ketone step2 Acidic Workup (Hydrolysis) step1->step2 Imine Intermediate step2->ketone

Caption: Logical steps in the Grignard reaction with a nitrile.

Table 3: Summary of Grignard Reaction Conditions and Expected Yields

Grignard Reagent (R-MgX) Solvent Temperature (°C) Typical Reaction Time (h) Expected Yield (%)
Methylmagnesium bromide2-MeTHF0 to 252 - 470 - 80
Phenylmagnesium bromide2-MeTHF0 to 253 - 565 - 75

Protocol 2.3.1: Reaction with Methylmagnesium Bromide

  • Setup: In a dry, three-necked round-bottom flask under an inert atmosphere, place a solution of this compound (1.0 eq) in anhydrous 2-MeTHF.

  • Reagent Addition: Cool the solution to 0°C. Add methylmagnesium bromide (1.1 - 1.2 eq, as a solution in ether or 2-MeTHF) dropwise via a syringe or an addition funnel.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction for the disappearance of the starting nitrile.

  • Workup: Cool the mixture to 0°C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with 2-MeTHF or diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude ketone can be purified by column chromatography or distillation.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Reactions involving LiAlH₄ are highly exothermic and produce hydrogen gas upon quenching. Extreme caution must be exercised.

  • Grignard reagents are moisture-sensitive and can be pyrophoric. Anhydrous conditions and an inert atmosphere are essential.

  • Handle all acids and bases with care.

References

Application of 2-Methyltetrahydrofuran-2-carbonitrile in Medicinal Chemistry: An Overview of a Niche Building Block and the Broader Utility of its Parent Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring novel heterocyclic scaffolds will find this document provides an overview of 2-methyltetrahydrofuran-2-carbonitrile, a specialized chemical entity. Due to a notable scarcity of published data on its specific applications in medicinal chemistry, this report extends its scope to detail the extensive and impactful role of its parent compound, 2-methyltetrahydrofuran (2-MTHF), as a sustainable and versatile solvent in pharmaceutical research and development.

While this compound (CAS 19679-75-5) is commercially available and presents as a potentially valuable heterocyclic building block, a comprehensive review of scientific literature and chemical databases reveals a significant lack of specific examples of its application in medicinal chemistry.[1] This nitrile-functionalized tetrahydrofuran derivative holds theoretical promise as a synthetic intermediate.[1] The nitrile group can be chemically transformed into a variety of other functional groups, such as amines, carboxylic acids, or amides, which are staples in the pharmacophores of many drug molecules.[1] However, at present, there are no readily available, detailed experimental protocols or quantitative data sets demonstrating its use as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Given the limited specific information on the title compound, this report will focus on the well-documented and significant applications of its parent molecule, 2-methyltetrahydrofuran (2-MTHF), in medicinal chemistry. The insights into 2-MTHF provide a valuable context for the potential, albeit currently underexplored, utility of its derivatives.

2-Methyltetrahydrofuran (2-MTHF): A Green and Efficient Solvent in Medicinal Chemistry

2-Methyltetrahydrofuran (2-MTHF), a biomass-derived solvent, has emerged as a superior and environmentally friendly alternative to traditional ethereal solvents like tetrahydrofuran (THF) and diethyl ether in pharmaceutical synthesis.[2] Its favorable physical and chemical properties contribute to safer, more efficient, and sustainable chemical processes.[2]

Key Advantages of 2-MTHF in Pharmaceutical Applications:
  • Enhanced Safety Profile: 2-MTHF exhibits a significantly lower tendency to form explosive peroxides compared to THF, enhancing operational safety.[2]

  • Improved Reaction Performance: It often provides better yields and selectivities in a variety of chemical transformations.

  • Higher Boiling Point: With a boiling point of 80.2 °C, 2-MTHF allows for reactions to be conducted at higher temperatures than THF (66 °C), often leading to faster reaction rates.[3]

  • Limited Water Miscibility: This property simplifies aqueous workups and product extractions, reducing the use of additional organic solvents and minimizing waste streams.[2]

  • Sustainability: 2-MTHF is produced from renewable resources such as corn cobs and bagasse, aligning with the principles of green chemistry.

Applications of 2-MTHF in Key Medicinal Chemistry Reactions

2-MTHF has demonstrated exceptional utility in a range of reactions that are fundamental to the synthesis of drug candidates.

1. Organometallic Reactions (Grignard Reactions):

2-MTHF is an excellent solvent for the formation and reaction of Grignard reagents. Its ability to coordinate with the magnesium center, similar to THF, facilitates the reaction, while its higher boiling point and reduced peroxide formation offer safety and efficiency benefits.

Table 1: Comparison of 2-MTHF and THF as Solvents in Grignard Reactions

Property2-Methyltetrahydrofuran (2-MTHF)Tetrahydrofuran (THF)
Boiling Point 80.2 °C66 °C
Peroxide Formation Low tendencyHigh tendency
Water Miscibility Limited (14 g/100 mL at 20°C)Miscible
Source Renewable (Biomass)Petrochemical
Workup Easier phase separationRequires extraction with another solvent

2. Asymmetric Synthesis:

The unique properties of 2-MTHF have been shown to positively influence the outcome of asymmetric transformations, leading to higher enantioselectivities in some cases. For example, it has been successfully employed in the asymmetric silylation of unsaturated lactams and amides, a reaction used in the synthesis of chiral drug intermediates.

3. Cross-Coupling Reactions:

2-MTHF is a suitable solvent for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in the construction of complex molecular architectures found in many modern pharmaceuticals.

Experimental Protocols: General Procedure for Grignard Reaction in 2-MTHF

The following is a general protocol for conducting a Grignard reaction, highlighting the use of 2-MTHF. Specific reaction conditions will vary depending on the substrates.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • Electrophile

  • Anhydrous 2-Methyltetrahydrofuran (2-MTHF)

  • Iodine crystal (as an initiator)

  • Round-bottom flask, condenser, dropping funnel, and nitrogen/argon inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Initiation: Place magnesium turnings and a small crystal of iodine in the flask. Gently heat the flask under a stream of inert gas to activate the magnesium.

  • Reagent Preparation: Dissolve the alkyl or aryl halide in anhydrous 2-MTHF in the dropping funnel.

  • Formation of Grignard Reagent: Add a small portion of the halide solution to the magnesium turnings. The reaction is typically initiated by gentle heating or sonication, indicated by a color change and/or bubbling. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the formation of the Grignard reagent is complete, cool the reaction mixture to the desired temperature. Add a solution of the electrophile in anhydrous 2-MTHF dropwise.

  • Quenching and Workup: After the reaction is complete (monitored by TLC or other appropriate methods), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. The limited miscibility of 2-MTHF with water allows for a straightforward separation of the organic layer.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, distillation, or recrystallization.

Visualizing Synthesis and Applications

To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of key processes.

Synthesis_of_2MTHF Biomass Lignocellulosic Biomass Sugars C5 Sugars (e.g., Xylose) Biomass->Sugars Acid Hydrolysis Furfural Furfural Sugars->Furfural Dehydration MTHF 2-Methyltetrahydrofuran (2-MTHF) Furfural->MTHF Catalytic Hydration

Caption: Synthesis of 2-MTHF from renewable biomass.

Nitrile_Utility Nitrile R-C≡N (Nitrile) CarboxylicAcid R-COOH (Carboxylic Acid) Nitrile->CarboxylicAcid Hydrolysis Amine R-CH2NH2 (Primary Amine) Nitrile->Amine Reduction Amide R-CONH2 (Amide) Nitrile->Amide Partial Hydrolysis Tetrazole Tetrazole Ring Nitrile->Tetrazole Cycloaddition

Caption: General synthetic utility of the nitrile functional group in medicinal chemistry.

Conclusion

While the specific role of this compound in medicinal chemistry remains to be elucidated in published literature, the extensive and growing use of its parent scaffold, 2-MTHF, underscores the importance of the tetrahydrofuran motif in modern drug discovery and development. The adoption of 2-MTHF as a green and efficient solvent highlights a significant trend towards more sustainable practices in the pharmaceutical industry. Further research into the reactivity and applications of functionalized 2-MTHF derivatives, such as the title carbonitrile, may yet reveal them to be valuable tools for the synthesis of novel therapeutic agents.

References

Application Notes and Protocols for the Stereoselective Synthesis of Substituted Tetrahydrofurans from Chiral Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of substituted tetrahydrofurans, a critical structural motif in numerous natural products and pharmaceuticals. The methods outlined below utilize chiral precursors to achieve high levels of stereocontrol, offering reliable pathways to enantiomerically enriched and diastereomerically pure tetrahydrofuran derivatives.

Method 1: Palladium-Catalyzed Diastereoselective Carboetherification of Chiral γ-Hydroxy Alkenes

This method, developed by Wolfe and colleagues, allows for the stereoselective synthesis of 2,5-disubstituted tetrahydrofurans from chiral γ-hydroxy alkenes and aryl or vinyl bromides. The reaction proceeds via a syn-addition of the aryl/vinyl group and the oxygen atom across the double bond of the alkene, leading to the formation of a C-O and a C-C bond in a single step with high diastereoselectivity.[1][2]

Logical Relationship of Key Components

G cluster_reactants Reactants cluster_catalyst Catalytic System chiral_alkene Chiral γ-Hydroxy Alkene product trans-2,5-Disubstituted Tetrahydrofuran chiral_alkene->product Source of Stereocontrol aryl_bromide Aryl/Vinyl Bromide aryl_bromide->product pd_catalyst Pd₂(dba)₃ pd_catalyst->product Catalyzes C-O and C-C bond formation ligand DPEphos ligand->pd_catalyst Stabilizes base NaOtBu base->product Activates Alcohol

Caption: Key components in the Pd-catalyzed synthesis of tetrahydrofurans.

Quantitative Data Summary
EntryChiral γ-Hydroxy AlkeneAryl BromideYield (%)Diastereomeric Ratio (dr)
1(S)-5-hexen-2-ol1-Bromo-4-tert-butylbenzene43>20:1
2(S)-1-phenyl-4-penten-1-ol2-Bromonaphthalene69>20:1
3(S)-1-cyclohexyl-4-penten-1-ol1-Bromo-4-methoxybenzene60>20:1
4(R)-5-hexen-2-ol1-Bromo-4-cyanobenzene55>20:1

Data extracted from Wolfe, J. P.; Rossi, M. A. J. Am. Chem. Soc. 2004, 126, 1620-1621 and Hay, M. B.; Hardin, A. R.; Wolfe, J. P. J. Org. Chem. 2005, 70, 3099-3107.

Experimental Protocol: Synthesis of (2S,5S)-2-((4-(tert-butyl)phenyl)methyl)-5-methyltetrahydrofuran

Materials:

  • (S)-5-hexen-2-ol (1.0 equiv)

  • 1-Bromo-4-tert-butylbenzene (2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • Bis(2-diphenylphosphinophenyl)ether (DPEphos) (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), DPEphos (10.8 mg, 0.02 mmol), and sodium tert-butoxide (192 mg, 2.0 mmol).

  • Add anhydrous THF (5 mL) to the tube, followed by (S)-5-hexen-2-ol (100 mg, 1.0 mmol) and 1-bromo-4-tert-butylbenzene (426 mg, 2.0 mmol).

  • Seal the Schlenk tube and heat the reaction mixture at 65 °C for 18 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the title compound.

Method 2: Nickel-Catalyzed Enantioselective Intramolecular Reductive Cyclization of O-Alkynones

This powerful method, reported by Tang and coworkers, provides access to chiral tetrahydrofurans bearing a tertiary allylic alcohol moiety.[3] The reaction proceeds via an asymmetric intramolecular reductive cyclization of O-alkynones using a chiral nickel-phosphine complex as the catalyst and triethylsilane as the reducing agent, affording the products in high yields and excellent enantioselectivities.[3]

Experimental Workflow

G start Start: O-Alkynone Substrate catalyst_prep Catalyst Preparation: Ni(COD)₂ + Chiral Ligand start->catalyst_prep reaction Reductive Cyclization: Add Substrate and Et₃SiH in Dioxane at 25 °C catalyst_prep->reaction workup Reaction Workup: Concentration reaction->workup purification Purification: Flash Chromatography workup->purification product Product: Chiral Tetrahydrofuran with Tertiary Allylic Alcohol purification->product

Caption: Workflow for Ni-catalyzed asymmetric synthesis of tetrahydrofurans.

Quantitative Data Summary
EntryO-Alkynone Substrate (R¹)O-Alkynone Substrate (R²)Yield (%)Enantiomeric Excess (ee, %)
1PhenylMethyl9899
24-MethoxyphenylMethyl9799
32-ThienylMethyl9698
4CyclohexylMethyl9599

Data extracted from Fu, W.; Nie, M.; Wang, A.; Cao, Z.; Tang, W. Angew. Chem. Int. Ed. 2015, 54, 2520-2524.

Experimental Protocol: Synthesis of (R)-1-((S)-5-methyl-5-vinyltetrahydrofuran-2-yl)-1-phenylethan-1-ol

Materials:

  • (S)-5-methyl-5-vinyldihydrofuran-2(3H)-one derived O-alkynone (1.0 equiv)

  • Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) (0.01 equiv)

  • (S)-WingPhos (chiral ligand) (0.01 equiv)

  • Triethylsilane (Et₃SiH) (3.0 equiv)

  • Anhydrous Dioxane

Procedure:

  • In a glovebox, add Ni(COD)₂ (2.8 mg, 0.01 mmol) and (S)-WingPhos (5.3 mg, 0.01 mmol) to a vial.

  • Add anhydrous dioxane (1.0 mL) and stir the mixture at room temperature for 20 minutes.

  • To this catalyst solution, add the O-alkynone substrate (214 mg, 1.0 mmol) and triethylsilane (349 mg, 3.0 mmol).

  • Stir the reaction mixture at 25 °C for 12 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the desired chiral tertiary allylic alcohol.

Method 3: Organocatalytic Asymmetric Vinylogous Prins Cyclization

Developed by List and coworkers, this method provides a highly diastereo- and enantioselective route to 2,3-disubstituted tetrahydrofurans.[4][5] The reaction involves the cyclization of 3,5-dien-1-ols with aldehydes, catalyzed by a confined chiral imidodiphosphoric acid (IDP). This organocatalytic approach offers excellent stereocontrol for a wide range of substrates.[4][5]

Signaling Pathway of the Catalytic Cycle

G catalyst Chiral IDP Catalyst (HA) activated_aldehyde Activated Aldehyde [RCHO-HA] catalyst->activated_aldehyde aldehyde Aldehyde aldehyde->activated_aldehyde dienol 3,5-Dien-1-ol cyclization Vinylogous Prins Cyclization dienol->cyclization activated_aldehyde->cyclization intermediate Oxocarbenium Intermediate cyclization->intermediate product_complex Product-Catalyst Complex intermediate->product_complex product_complex->catalyst Catalyst Regeneration product 2,3-Disubstituted Tetrahydrofuran product_complex->product

Caption: Catalytic cycle of the asymmetric vinylogous Prins cyclization.

Quantitative Data Summary
EntryAldehyde3,5-Dien-1-olYield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)
1Benzaldehyde(E)-hexa-3,5-dien-1-ol80>20:194:6
24-Nitrobenzaldehyde(E)-hexa-3,5-dien-1-ol95>20:197:3
32-Naphthaldehyde(E)-hexa-3,5-dien-1-ol91>20:196:4
4Cinnamaldehyde(E)-hexa-3,5-dien-1-ol75>20:195:5

Data extracted from Xie, Y.; Cheng, G.-J.; Lee, S.; Kaib, P. S. J.; Thiel, W.; List, B. J. Am. Chem. Soc. 2016, 138, 14538-14541.

Experimental Protocol: Synthesis of (2S,3R)-2-phenyl-3-vinyltetrahydrofuran

Materials:

  • Benzaldehyde (1.0 equiv)

  • (E)-hexa-3,5-dien-1-ol (1.05 equiv)

  • Chiral Imidodiphosphoric Acid Catalyst ((S)-IDP) (0.03 equiv)

  • 5 Å Molecular Sieves

  • Anhydrous Methylcyclohexane

Procedure:

  • To a flame-dried vial, add the chiral IDP catalyst (15 mg, 0.03 mmol) and 5 Å molecular sieves (300 mg).

  • Add anhydrous methylcyclohexane (10 mL).

  • Add (E)-hexa-3,5-dien-1-ol (103 mg, 1.05 mmol) and benzaldehyde (106 mg, 1.0 mmol) to the mixture.

  • Stir the reaction at -20 °C for 24 hours.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: pentane/diethyl ether) to obtain the title compound.

Synthesis from a Chiral Carbohydrate Precursor: Diastereoselective Synthesis of a Substituted Tetrahydrofuran from D-Glucose

Carbohydrates are excellent chiral precursors for the synthesis of highly functionalized tetrahydrofurans due to their inherent stereochemistry. This protocol outlines a representative transformation of D-glucose into a substituted tetrahydrofuran derivative.

Experimental Workflow from D-Glucose

G start D-Glucose protection Protection of 1,2:5,6-diols start->protection selective_deprotection Selective Deprotection of 5,6-diol protection->selective_deprotection oxidation Oxidative Cleavage of C5-C6 bond selective_deprotection->oxidation reduction_cyclization Reduction and Intramolecular Cyclization oxidation->reduction_cyclization product Substituted Tetrahydrofuran reduction_cyclization->product

Caption: Synthetic route from D-glucose to a substituted tetrahydrofuran.

Experimental Protocol: Synthesis of (3aR,5R,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][4][6]dioxol-6-ol

Materials:

  • 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

  • Acetic acid

  • Water

  • Sodium periodate

  • Sodium borohydride

  • Methanol

Procedure:

  • Selective Deprotection: Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (10.0 g, 38.4 mmol) in a mixture of acetic acid (70 mL) and water (30 mL). Stir the solution at 40 °C for 4 hours. Monitor the reaction by TLC. After completion, concentrate the mixture under reduced pressure.

  • Oxidative Cleavage: Dissolve the crude product from the previous step in a mixture of methanol (100 mL) and water (50 mL). Cool the solution to 0 °C and add sodium periodate (8.2 g, 38.4 mmol) portion-wise. Stir the reaction at 0 °C for 1 hour.

  • Reduction and Cyclization: To the reaction mixture at 0 °C, add sodium borohydride (2.9 g, 76.8 mmol) portion-wise, ensuring the temperature remains below 10 °C. Stir the reaction for an additional 2 hours at room temperature.

  • Workup and Purification: Neutralize the reaction with acetic acid and concentrate under reduced pressure. Co-evaporate the residue with methanol several times. Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol) to afford the desired tetrahydrofuran derivative.

References

Application Note: High-Performance Liquid Chromatography Method for the Determination of 2-Methyltetrahydrofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the determination of 2-Methyltetrahydrofuran-2-carbonitrile using High-Performance Liquid Chromatography (HPLC). The described method is suitable for the quantification of the compound in research, drug development, and quality control settings. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for the analysis.

Introduction

This compound is a chemical intermediate of interest in organic synthesis and pharmaceutical development. A reliable analytical method for its quantification is crucial for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials and final products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical impurities due to its high sensitivity, selectivity, and resolution.[1] This document provides a comprehensive HPLC method for the analysis of this compound.

Experimental

This section details the proposed HPLC method for the analysis of this compound.

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point. The choice of a specific brand and model may require optimization.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: HPLC grade formic acid.

  • Standard: A certified reference standard of this compound.

2.2. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 210 nm
Run Time 20 minutes

2.3. Preparation of Solutions

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 90% A and 10% B) to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase composition to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Detailed Protocol

  • System Preparation:

    • Set up the HPLC system according to the parameters outlined in the chromatographic conditions table.

    • Purge the pump with both mobile phases to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Calibration:

    • Inject the prepared working standard solutions in ascending order of concentration.

    • Record the peak area for each injection.

    • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

    • Determine the linearity of the method by calculating the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.

  • Sample Analysis:

    • Inject the prepared sample solution.

    • Record the chromatogram and identify the peak corresponding to this compound by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

System Suitability

To ensure the validity of the analytical results, perform system suitability tests before sample analysis. The following parameters are recommended:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A and B) system_setup HPLC System Setup and Equilibration prep_mobile_phase->system_setup prep_standards Prepare Standard Solutions calibration Calibration Curve Generation prep_standards->calibration prep_samples Prepare Sample Solutions sample_analysis Sample Injection and Analysis prep_samples->sample_analysis system_setup->calibration System Ready calibration->sample_analysis Valid Calibration peak_integration Peak Integration and Identification sample_analysis->peak_integration quantification Quantification of Analyte peak_integration->quantification reporting Report Generation quantification->reporting

Caption: Workflow for the HPLC analysis of this compound.

Discussion

The proposed reversed-phase HPLC method provides a straightforward approach for the quantification of this compound. The use of a C18 column is a common and effective choice for the separation of small organic molecules. The mobile phase, consisting of a water/acetonitrile gradient with a formic acid modifier, is designed to provide good peak shape and resolution. The detection wavelength of 210 nm is selected based on the expected UV absorbance of the nitrile functional group. Method validation in accordance with ICH guidelines is recommended to ensure the method is suitable for its intended purpose.

Conclusion

This application note provides a detailed and practical HPLC method for the analysis of this compound. The protocol is designed to be readily implemented in a laboratory setting for routine analysis and quality control. The provided workflow and system suitability criteria will help ensure the generation of accurate and reliable data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyltetrahydrofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Methyltetrahydrofuran-2-carbonitrile. The information is based on established principles of organic synthesis, drawing parallels from similar transformations, as direct literature for this specific compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the plausible synthetic routes for this compound?

Based on analogous chemical transformations, three primary synthetic strategies can be proposed:

  • Two-Step Halogenation-Cyanation: This involves the initial α-halogenation of 2-methyltetrahydrofuran (2-MTHF) to form 2-halo-2-methyltetrahydrofuran, followed by a nucleophilic substitution with a cyanide salt.

  • Oxidative Cyanation: Direct C-H activation at the 2-position of 2-MTHF followed by the introduction of a cyanide group, potentially through radical or electrochemical methods.

  • Cyclization of a Cyanohydrin Derivative: Formation of a linear precursor containing a nitrile and a hydroxyl group that can undergo intramolecular cyclization to form the target molecule.

Q2: I am observing low to no conversion of my 2-MTHF starting material. What are the likely causes?

Low conversion can stem from several factors depending on the chosen synthetic route. For a two-step halogenation-cyanation, incomplete halogenation of the 2-MTHF in the first step is a common issue. For direct oxidative cyanation, the C-H bond at the 2-position may not be sufficiently activated under the reaction conditions. Ensure your reagents are pure and dry, and that the reaction temperature and time are optimized.

Q3: My reaction is producing a complex mixture of byproducts. What are the potential side reactions?

Side reactions are a significant challenge in the synthesis of this compound. Common byproducts can include:

  • Ring-opening products: The tetrahydrofuran ring can be susceptible to cleavage under strongly acidic or basic conditions.

  • Elimination products: If a halogenated intermediate is formed, elimination to form an unsaturated compound can compete with nucleophilic substitution.

  • Over-cyanation or reaction at other positions: While the 2-position is activated, reaction at other sites on the ring or on the methyl group can occur.

  • Hydrolysis of the nitrile: The presence of water can lead to the hydrolysis of the desired carbonitrile to the corresponding amide or carboxylic acid.

Troubleshooting Guides

Scenario 1: Low Yield in Two-Step Halogenation-Cyanation Route

This route involves the initial halogenation of 2-MTHF, followed by nucleophilic substitution with a cyanide salt.

Problem: Low yield of the final this compound product.

Possible Cause Troubleshooting Suggestion
Inefficient Halogenation Monitor the halogenation step by GC-MS to ensure complete conversion of 2-MTHF. Consider using a more reactive halogenating agent or optimizing the reaction time and temperature.
Poor Nucleophilic Substitution Ensure the cyanide salt is fully dissolved and the solvent is aprotic and polar (e.g., DMSO, DMF) to enhance the nucleophilicity of the cyanide ion. Phase-transfer catalysts can also be beneficial.
Side Reactions Use a non-nucleophilic base during halogenation to prevent side reactions. In the cyanation step, maintain anhydrous conditions to prevent hydrolysis of the product.
Decomposition of Intermediate The α-haloether intermediate can be unstable. It is often advisable to use it in the subsequent cyanation step immediately after its formation without extensive purification.

Experimental Protocol: Inferred Two-Step Halogenation-Cyanation

Step 1: α-Chlorination of 2-Methyltetrahydrofuran

  • To a solution of 2-methyltetrahydrofuran (1.0 eq) in a suitable solvent (e.g., CCl₄), add N-chlorosuccinimide (NCS) (1.1 eq).

  • Initiate the reaction using a radical initiator such as AIBN or by exposure to UV light.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, filter off the succinimide byproduct and carefully remove the solvent under reduced pressure. The crude 2-chloro-2-methyltetrahydrofuran is often used directly in the next step.

Step 2: Cyanation of 2-Chloro-2-methyltetrahydrofuran

  • Dissolve the crude 2-chloro-2-methyltetrahydrofuran in a polar aprotic solvent such as DMSO.

  • Add sodium cyanide (1.5 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq).

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or GC-MS.

  • After completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Logical Workflow for Troubleshooting the Two-Step Synthesis

Caption: Troubleshooting workflow for the two-step synthesis.

Scenario 2: Low Yield in Direct Oxidative Cyanation

This advanced approach aims for a more atom-economical synthesis through direct C-H activation.

Problem: Low yield and poor selectivity in the direct cyanation of 2-MTHF.

Possible Cause Troubleshooting Suggestion
Ineffective C-H Activation The choice of oxidant or catalyst is crucial. For photocatalytic methods, ensure the light source has the correct wavelength and intensity. For electrochemical methods, optimize the electrode materials and current density.
Incorrect Cyanide Source Different cyanide sources (e.g., TMSCN, acetone cyanohydrin, tosyl cyanide) have varying reactivities. Screen different sources to find the optimal one for your system.[1][2]
Lack of Selectivity The reaction may not be selective for the 2-position. Modifying the catalyst or directing groups may be necessary to improve regioselectivity.
Radical Scavenging If the reaction proceeds via a radical mechanism, ensure the absence of radical scavengers (e.g., oxygen, certain impurities) by thoroughly degassing the solvent and using purified reagents.

Experimental Protocol: Inferred Photocatalytic C-H Cyanation

This protocol is adapted from methods for the α-cyanation of aryl alkyl ethers and may require significant optimization for 2-MTHF.[1][2]

  • In a reaction vessel, combine 2-methyltetrahydrofuran (1.0 eq), an acridinium photocatalyst (e.g., Mes-Acr-Me⁺ClO₄⁻, 1-5 mol%), and a cyanide source (e.g., tosyl cyanide, 1.5 eq).[2]

  • Add a suitable base (e.g., Na₂HPO₄) and a solvent (e.g., dichloromethane).[2]

  • Degas the mixture with argon or nitrogen for at least 30 minutes.

  • Irradiate the reaction with a blue LED (approx. 450 nm) while maintaining a constant temperature.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

Signaling Pathway for Photocatalytic Cyanation

Photocatalytic_Cyanation cluster_catalytic_cycle Catalytic Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hv (Blue Light) PC_reduced PC•- PC_excited->PC_reduced SET with 2-MTHF MTHF 2-MTHF MTHF_radical_cation 2-MTHF•+ MTHF->MTHF_radical_cation SET MTHF_radical 2-MTHF• (at C2) MTHF_radical_cation->MTHF_radical -H+ (with Base) Product 2-Methyltetrahydrofuran- 2-carbonitrile MTHF_radical->Product + CN• CN_source Cyanide Source (e.g., TsCN) CN_source->Product Base Base Protonated_Base Base-H+ Base->Protonated_Base PC_reduced->PC Redox Process

Caption: Proposed photocatalytic cycle for direct C-H cyanation.

References

Technical Support Center: Purification of 2-Methyltetrahydrofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Methyltetrahydrofuran-2-carbonitrile. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Yield After Purification

Problem: The recovery of purified this compound is significantly lower than expected.

Possible CauseTroubleshooting Steps
Inappropriate Column Chromatography Conditions The solvent system may be too polar, causing the compound to elute too quickly with impurities, or not polar enough, leading to the compound remaining on the column. Optimize the solvent system using Thin Layer Chromatography (TLC) first. For a polar compound like a nitrile, consider starting with a solvent system such as ethyl acetate/hexanes.
Compound Loss During Recrystallization The chosen solvent may be too effective, even at low temperatures. A solvent pair, such as ethanol-water or diethyl ether-hexane, could be used to decrease solubility upon cooling.[1] It is also crucial to use the minimum amount of hot solvent necessary to dissolve the compound.[2]
Decomposition During Distillation The compound may be sensitive to high temperatures, leading to degradation.[1] To mitigate this, use vacuum distillation to lower the boiling point.[1]
Co-elution with Impurities Impurities with similar polarity can be difficult to separate using standard flash chromatography.[1] In such cases, consider employing gradient elution, trying a different solvent system, or using preparative High-Performance Liquid Chromatography (HPLC) for improved resolution.[1]
Persistent Impurities in Final Product

Problem: The final product still contains unacceptable levels of impurities after purification.

Possible CauseTroubleshooting Steps
Incomplete Reaction Starting materials may still be present. If their polarity is significantly different, they can often be removed by column chromatography.[1] If not, it may be necessary to drive the reaction to completion or explore a different purification method.
Formation of Byproducts Common byproducts in nitrile synthesis can include amides from hydrolysis.[1] Amides are typically more polar and can often be separated by silica gel chromatography.[1]
Solvent Impurities Residual solvents from the reaction or purification steps can be challenging to remove, especially those with high boiling points. Drying the purified compound under high vacuum, possibly with gentle heating, can help remove volatile solvents. For less volatile solvents, recrystallization from a different solvent system may be effective.
Water Contamination Many nitriles are hygroscopic and can absorb moisture from the air.[2] Ensure all glassware is thoroughly dried and, if necessary, conduct the final purification and handling steps under an inert atmosphere (e.g., nitrogen or argon).[2] Using a drying agent like anhydrous magnesium sulfate or sodium sulfate before distillation is also recommended.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities could include unreacted starting materials, byproducts such as the corresponding amide (formed by hydrolysis of the nitrile), and residual solvents used in the synthesis.[1]

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature of the impurities. For non-volatile impurities with different polarities, flash column chromatography is often effective. For volatile impurities with different boiling points, vacuum distillation is a good option. For achieving very high purity, preparative HPLC can be used.

Q3: My compound appears as a single spot on TLC, but NMR or GC-MS analysis shows impurities. Why is this?

A3: This can happen if the impurity has a very similar polarity to your compound, causing them to co-elute on the TLC plate. It is also possible that the impurity is not UV-active if you are visualizing the TLC plate with a UV lamp. Trying different solvent systems for TLC or using a different visualization method (e.g., potassium permanganate stain) may help to resolve the impurity. In some cases, impurities may only become apparent under the high-temperature conditions of a GC inlet, indicating potential thermal decomposition of the sample.[3]

Q4: How can I remove water from my sample of this compound?

A4: To remove water, you can dry the organic solution of your compound with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate before the final purification step.[2] If water persists, azeotropic distillation with a solvent that forms a low-boiling azeotrope with water (e.g., toluene) can be an effective method.[2]

Q5: I am having trouble with my column chromatography. The compound is either stuck at the top of the column or runs through too quickly. What should I do?

A5: If your compound is stuck at the top, the eluent is not polar enough. You need to increase the polarity of your solvent system.[4] If it runs through too quickly, the eluent is too polar, and you should decrease its polarity.[1] Always perform TLC analysis first to determine the optimal solvent system that gives your product an Rf value of approximately 0.3-0.4 for good separation.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to find a system that gives your product an Rf value of ~0.3-0.4 and good separation from impurities.

  • Column Packing:

    • Select an appropriately sized flash chromatography column based on the amount of crude product.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Add a layer of sand on top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the solvent used for packing or a slightly more polar solvent.

    • Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[5]

    • Carefully apply the sample to the top of the silica bed.[5]

  • Elution:

    • Begin eluting with the solvent system determined from your TLC analysis.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.[1]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the purified product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for purifying liquid this compound from non-volatile impurities or impurities with significantly different boiling points.

  • Drying:

    • If the crude product contains water, dissolve it in a suitable organic solvent and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Distillation Setup:

    • Assemble a vacuum distillation apparatus, ensuring all glassware is dry.

    • Place the crude product in the distillation flask with a magnetic stir bar.

  • Distillation:

    • Slowly apply vacuum to the system.

    • Gently heat the distillation flask using a heating mantle while stirring.

    • Collect the fraction that distills at a constant temperature and pressure. This fraction should correspond to the boiling point of this compound at that pressure.

  • Analysis:

    • Analyze the collected distillate for purity using techniques such as GC-MS or NMR.

Data Presentation

As no specific experimental data for the purification of this compound was found, the following table presents hypothetical but realistic data for comparison of purification methods.

Purification MethodStarting Purity (GC-MS)Final Purity (GC-MS)Yield (%)Key Considerations
Flash Chromatography 85%98%75%Good for removing polar and non-polar impurities.
Vacuum Distillation 85%95%85%Effective for removing non-volatile or high-boiling impurities.
Recrystallization 85%>99%60%Requires the compound to be a solid at room temperature.
Preparative HPLC 95%>99.5%50%Best for achieving very high purity, but can be costly and time-consuming.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Analysis cluster_end Final Product crude Crude 2-Methyltetrahydrofuran- 2-carbonitrile distillation Vacuum Distillation crude->distillation Volatile Impurities chromatography Flash Column Chromatography crude->chromatography Polar/Non-polar Impurities recrystallization Recrystallization (if solid) crude->recrystallization Solid Product analysis Purity Analysis (GC-MS, NMR, HPLC) distillation->analysis chromatography->analysis recrystallization->analysis pure Pure Product (>98%) analysis->pure Purity OK impure Impure Product (<98%) analysis->impure Purity Not OK impure->chromatography Re-purify

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Low Yield After Column Chromatography? check_rf Was TLC optimized (Rf ~0.3-0.4)? start->check_rf adjust_polarity Adjust Solvent Polarity: - Too high Rf -> Less Polar - Too low Rf -> More Polar check_rf->adjust_polarity No compound_on_column Is compound streaking or staying at baseline? check_rf->compound_on_column Yes ok Yield Improved adjust_polarity->ok change_adsorbent Consider alternative adsorbent (e.g., Alumina, C18) compound_on_column->change_adsorbent Yes decomposition Are there new spots on TLC of fractions? compound_on_column->decomposition No change_adsorbent->ok milder_conditions Use milder conditions: - Deactivate silica - Run column faster decomposition->milder_conditions Yes decomposition->ok No milder_conditions->ok

Caption: Troubleshooting logic for low yield in column chromatography.

References

Technical Support Center: Synthesis of 2-Methyltetrahydrofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyltetrahydrofuran-2-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically formed via the nucleophilic addition of a cyanide source to 2-methyltetrahydrofuran-2-one.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Reversible Reaction: The formation of the cyanohydrin is an equilibrium process that may favor the starting materials under certain conditions.[1][2][3][4] 2. Inactive Cyanide Source: The cyanide reagent (e.g., NaCN, KCN, TMSCN) may have degraded due to improper storage or handling. 3. Insufficient Catalyst: If using a catalyst (e.g., a base to generate CN- from HCN), its concentration may be too low.[5]1. Shift Equilibrium: Use a slight excess of the cyanide source. Remove water from the reaction mixture, as it can participate in side reactions. Consider running the reaction at a lower temperature to favor the product.[6] 2. Use Fresh Reagent: Ensure the cyanide source is fresh and has been stored under anhydrous conditions. 3. Optimize Catalyst Loading: Titrate the amount of catalyst to find the optimal concentration for your specific reaction conditions.
Presence of 2-Methyltetrahydrofuran-2-carboxylic acid or its Amide 1. Hydrolysis of Nitrile: The nitrile group is susceptible to hydrolysis to the corresponding amide and subsequently to the carboxylic acid, especially in the presence of water and acidic or basic conditions.[7][8][9][10][11][12][13]1. Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Control pH: If acidic or basic conditions are required for the cyanohydrin formation, use the minimum effective amount and consider a buffered system to avoid harsh pH extremes.[2] 3. Quench Carefully: Use a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly at low temperatures.
Formation of Polymeric Byproducts 1. Polymerization of Starting Material: The starting material, 2-methyltetrahydrofuran-2-one, may be susceptible to polymerization under certain catalytic conditions.1. Optimize Reaction Conditions: Adjust the temperature, catalyst, and reactant concentrations to minimize polymerization. Slower addition of reagents may be beneficial.
Difficult Product Isolation 1. Emulsion during Workup: The product and byproducts may form a stable emulsion with aqueous and organic layers during extraction. 2. High Water Solubility of Product: The hydroxyl and nitrile groups may impart some water solubility to the product, leading to losses during aqueous extraction.1. Break Emulsion: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. Centrifugation can also be effective. 2. Minimize Aqueous Contact: Use a minimal amount of water for extraction. Back-extract the aqueous layers with a suitable organic solvent to recover dissolved product.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthesis route for this compound?

A1: The most probable laboratory synthesis involves the nucleophilic addition of a cyanide anion to the carbonyl group of 2-methyltetrahydrofuran-2-one. The cyanide source can be hydrogen cyanide (HCN) with a catalytic amount of base, or a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN).[1][14] Another common reagent is trimethylsilyl cyanide (TMSCN), which often provides milder reaction conditions.

Q2: My reaction is not proceeding to completion. How can I improve the yield?

A2: The formation of cyanohydrins is a reversible reaction.[1][3] To drive the equilibrium towards the product, you can use a slight excess of the cyanide reagent. Additionally, ensure your reagents and solvent are anhydrous, as water can lead to unwanted side reactions. Running the reaction at a lower temperature can also favor the thermodynamic product.

Q3: I am observing a significant amount of 2-methyltetrahydrofuran-2-carboxylic acid in my product mixture. What is the cause and how can I prevent it?

A3: The presence of 2-methyltetrahydrofuran-2-carboxylic acid is likely due to the hydrolysis of the nitrile group of your product.[7][10] This is often caused by the presence of water in the reaction mixture, especially under acidic or basic conditions. To prevent this, it is crucial to use anhydrous reagents and solvents and to perform the reaction under an inert atmosphere. If possible, use a non-aqueous workup procedure.

Q4: Are there any safety precautions I should be aware of when synthesizing this compound?

A4: Yes, this synthesis involves highly toxic cyanide compounds. All manipulations should be carried out in a well-ventilated fume hood.[14] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit readily available and ensure you are trained in its use. All cyanide-containing waste must be quenched and disposed of according to your institution's safety protocols.

Q5: What analytical techniques can I use to monitor the reaction progress and characterize the product?

A5: You can monitor the disappearance of the starting material (2-methyltetrahydrofuran-2-one) and the appearance of the product using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). The final product can be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy (which should show characteristic peaks for the hydroxyl and nitrile groups), and Mass Spectrometry (MS) to confirm the molecular weight.

Experimental Protocols

Hypothetical Protocol for the Synthesis of this compound using Trimethylsilyl Cyanide (TMSCN)

Disclaimer: This is a hypothetical protocol and should be adapted and optimized for specific laboratory conditions. All work with cyanides must be performed with extreme caution in a fume hood.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-methyltetrahydrofuran-2-one (1.0 eq) and a catalytic amount of a Lewis acid (e.g., ZnI₂, 0.1 eq) in an anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add trimethylsilyl cyanide (TMSCN, 1.1 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Reaction_Pathway Start 2-Methyltetrahydrofuran-2-one + CN⁻ Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Protonation Reversion Reversion to Starting Materials Intermediate->Reversion Reversible Side_Product1 2-Methyltetrahydrofuran-2-carboxamide Product->Side_Product1 Hydrolysis (H₂O) Side_Product2 2-Methyltetrahydrofuran-2-carboxylic acid Side_Product1->Side_Product2 Hydrolysis (H₂O, H⁺/OH⁻) Reversion->Start

Caption: Main reaction and side reaction pathways.

Troubleshooting_Workflow Start Experiment Start LowYield Low Yield? Start->LowYield CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents Yes Byproducts Byproducts Observed? LowYield->Byproducts No OptimizeConditions Optimize T, Time, Catalyst CheckReagents->OptimizeConditions OptimizeConditions->Byproducts IdentifyByproducts Identify Byproducts (GC-MS, NMR) Byproducts->IdentifyByproducts Yes Purification Purification Successful? Byproducts->Purification No Hydrolysis Hydrolysis Products? IdentifyByproducts->Hydrolysis Anhydrous Ensure Anhydrous Conditions Hydrolysis->Anhydrous Yes Hydrolysis->Purification No Anhydrous->Purification End Successful Synthesis Purification->End Yes ModifyWorkup Modify Workup/Purification Purification->ModifyWorkup No ModifyWorkup->Purification

Caption: A logical troubleshooting workflow.

References

Stability of 2-Methyltetrahydrofuran-2-carbonitrile under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2-Methyltetrahydrofuran-2-carbonitrile under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under hydrolytic conditions?

A1: this compound has two primary sites susceptible to degradation under acidic or basic aqueous conditions: the nitrile group and the tetrahydrofuran ring.

  • Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a primary amide intermediate and subsequently to a carboxylic acid (2-methyltetrahydrofuran-2-carboxylic acid). This reaction can be catalyzed by either acid or base.[1][2][3] Vigorous conditions, such as heating with strong acids or bases, typically favor the formation of the carboxylic acid.[4][5]

  • Ether Cleavage: The tetrahydrofuran ring is susceptible to cleavage under strong acidic conditions.[1] The ether oxygen can be protonated, initiating a ring-opening reaction. The 2-methyltetrahydrofuran (2-MeTHF) ring system is generally more stable than tetrahydrofuran (THF) itself, but this pathway should be considered in the presence of strong, non-nucleophilic acids and elevated temperatures. The ether linkage is generally stable under basic conditions.

Q2: I am observing the formation of an unexpected byproduct with a higher molecular weight. What could it be?

A2: Under certain conditions, particularly if the reaction is not driven to completion or if there are other reactive species present, side reactions can occur. One possibility is the formation of dimers or oligomers resulting from intermolecular reactions. If the reaction is performed under anhydrous acidic conditions, polymerization of the 2-MeTHF ring initiated by electrophilic attack could be a consideration, although less likely in the presence of water.

Q3: How can I monitor the progress of the hydrolysis of this compound?

A3: The progress of the reaction can be monitored by several standard analytical techniques:

  • Thin Layer Chromatography (TLC): This is a quick and effective method to qualitatively track the disappearance of the starting material and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the detection and identification of the starting material, the amide intermediate, and the final carboxylic acid product, as well as any byproducts.

  • Gas Chromatography (GC): If the components are sufficiently volatile, GC can be used to monitor the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze aliquots of the reaction mixture to determine the relative concentrations of the nitrile, amide, and carboxylic acid.

Troubleshooting Guides

Issue 1: Incomplete Conversion to Carboxylic Acid
Symptom Possible Cause Suggested Solution
Significant amount of starting material or amide intermediate remains after the expected reaction time.1. Insufficiently harsh reaction conditions. 2. Reaction time is too short. 3. Poor solubility of the starting material.1. Increase the concentration of the acid or base. 2. Increase the reaction temperature. 3. Prolong the reaction time. 4. Consider using a co-solvent to improve solubility.
Issue 2: Formation of Ring-Opened Byproducts
Symptom Possible Cause Suggested Solution
Presence of unexpected, more polar byproducts, potentially without the characteristic 2-MeTHF signals in NMR.Acid-catalyzed cleavage of the tetrahydrofuran ring.1. Use milder acidic conditions (e.g., lower concentration of acid). 2. Reduce the reaction temperature. 3. Consider using basic hydrolysis conditions, as the ether linkage is more stable to bases.
Issue 3: Difficulty in Isolating the Carboxylic Acid Product
Symptom Possible Cause Suggested Solution
The final product is difficult to extract from the aqueous phase.The carboxylic acid product is deprotonated (carboxylate) under basic conditions or is highly water-soluble.1. After basic hydrolysis, acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of ~2-3 to protonate the carboxylate. 2. Extract the protonated carboxylic acid with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). 3. If the product is still highly water-soluble, consider continuous liquid-liquid extraction or saturation of the aqueous phase with NaCl.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis to 2-Methyltetrahydrofuran-2-carboxylic Acid
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 3 M aqueous solution of hydrochloric acid (HCl).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material and amide intermediate are no longer observed.

  • Workup: Cool the reaction mixture to room temperature. Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Base-Catalyzed Hydrolysis to 2-Methyltetrahydrofuran-2-carboxylic Acid
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 3 M aqueous solution of sodium hydroxide (NaOH).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully acidify the solution to pH 2-3 with concentrated HCl.

  • Extraction: Extract the acidified aqueous solution with ethyl acetate (3 x volumes).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting carboxylic acid as needed.

Visualizations

Hydrolysis_Pathways Nitrile 2-Methyltetrahydrofuran- 2-carbonitrile Amide 2-Methyltetrahydrofuran- 2-carboxamide (Intermediate) Nitrile->Amide H₃O⁺ or OH⁻, H₂O (Milder Conditions) RingOpened Ring-Opened Products Nitrile->RingOpened Strong Acid (e.g., H₂SO₄) High Temperature CarboxylicAcid 2-Methyltetrahydrofuran- 2-carboxylic Acid Amide->CarboxylicAcid H₃O⁺ or OH⁻, H₂O (Vigorous Conditions)

Caption: Reaction pathways of this compound under hydrolytic conditions.

Troubleshooting_Workflow Start Start Experiment Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Incomplete Incomplete Conversion? Monitor->Incomplete IncreaseConditions Increase Temp/Time/ Reagent Concentration Incomplete->IncreaseConditions Yes CheckByproducts Byproducts Observed? Incomplete->CheckByproducts No IncreaseConditions->Monitor RingOpening Ring-Opening Suspected? CheckByproducts->RingOpening Yes Workup Proceed to Workup CheckByproducts->Workup No MilderAcid Use Milder Acid/ Lower Temperature RingOpening->MilderAcid Yes SwitchToBase Switch to Basic Conditions RingOpening->SwitchToBase Consider OtherByproduct Characterize Byproduct (e.g., Dimerization) RingOpening->OtherByproduct No MilderAcid->Start SwitchToBase->Start

Caption: Troubleshooting decision tree for the hydrolysis of this compound.

References

Challenges in the scale-up of 2-Methyltetrahydrofuran-2-carbonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the synthesis and scale-up of 2-Methyltetrahydrofuran-2-carbonitrile. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer direct and actionable advice for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common laboratory-scale synthesis method for this compound?

A common laboratory-scale synthesis for this compound involves the nucleophilic substitution of a leaving group at the 2-position of a 2-methyltetrahydrofuran derivative with a cyanide salt. A plausible precursor would be 2-chloro-2-methyltetrahydrofuran. The reaction is typically carried out in a polar aprotic solvent to facilitate the nucleophilic attack by the cyanide anion.

Q2: What are the primary safety concerns when working with this compound and its precursors?

The synthesis of this compound involves the use of cyanide salts, which are highly toxic. It is crucial to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A quench solution for cyanide (e.g., bleach or hydrogen peroxide) should be readily available. The final product, an organic nitrile, should also be handled with care as it may be toxic.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting material and the formation of the product and any significant by-products.

Q4: What are the expected impurities in the synthesis of this compound?

Potential impurities could include unreacted starting materials, by-products from side reactions such as elimination or hydrolysis of the nitrile, and residual solvent. The specific impurities will depend on the reaction conditions and the purity of the starting materials.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Side reactions (e.g., elimination). 3. Product degradation.1. Increase reaction time or temperature. Consider using a phase-transfer catalyst to enhance the reactivity of the cyanide salt. 2. Optimize reaction temperature; lower temperatures may disfavor elimination. 3. Monitor the reaction closely and work it up as soon as the starting material is consumed.
Presence of Impurities 1. Unreacted starting materials. 2. Formation of by-products.1. Ensure stoichiometry of reagents is correct. Consider using a slight excess of the cyanide salt. 2. Adjust reaction conditions (temperature, solvent) to minimize side reactions. Consider alternative purification methods like fractional distillation or chromatography.
Inconsistent Results at Scale 1. Poor heat transfer in larger reactors. 2. Inefficient mixing.1. Ensure adequate cooling/heating capacity for the larger scale. Consider a semi-batch process where reagents are added portion-wise. 2. Use appropriate agitation for the reactor size and geometry.
Difficult Purification 1. Similar boiling points of product and impurities. 2. Thermal instability of the product during distillation.1. Consider fractional distillation under reduced pressure or preparative chromatography. 2. Use lower temperatures for distillation (vacuum distillation) or explore non-thermal purification methods like crystallization if the product is a solid.

Experimental Protocols

Illustrative Synthesis of this compound

Materials:

  • 2-chloro-2-methyltetrahydrofuran

  • Sodium cyanide

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a well-ventilated fume hood, add sodium cyanide to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add anhydrous DMSO to the flask and stir the suspension.

  • Slowly add 2-chloro-2-methyltetrahydrofuran to the suspension at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Effect of Temperature on Yield and Purity (Illustrative Data)

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
50126592
7068595
9048290 (increased by-products)

Table 2: Solvent Screening for the Cyanation Reaction (Illustrative Data)

SolventDielectric ConstantYield (%)Purity (%)
DMSO47.28595
DMF36.78094
Acetonitrile37.57593

Visualizations

G cluster_synthesis Synthesis Workflow start Start: Reagents reaction Reaction: 2-chloro-2-methyltetrahydrofuran + NaCN in DMSO start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification: Vacuum Distillation workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Logic start Low Yield or Impurities Observed? check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_time_temp Increase Time/ Temperature incomplete->optimize_time_temp check_impurities Analyze Impurities (GC-MS, NMR) complete->check_impurities optimize_time_temp->start side_reactions Side Reactions Identified check_impurities->side_reactions optimize_conditions Optimize Conditions: Lower Temp, Solvent side_reactions->optimize_conditions Yes purification_issue Purification Ineffective side_reactions->purification_issue No success Problem Resolved optimize_conditions->success alt_purification Alternative Purification: Chromatography, Recrystallization purification_issue->alt_purification alt_purification->success

Caption: Troubleshooting workflow for low yield or impurity issues.

Technical Support Center: Synthesis of 2-Methyltetrahydrofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methyltetrahydrofuran-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the cyanohydrin reaction, starting from γ-valerolactone. This reaction typically involves the use of a cyanide source, such as trimethylsilyl cyanide (TMSCN), which adds to the carbonyl group of the lactone.

Q2: What are the most likely impurities in the synthesis of this compound?

The potential impurities can be categorized based on their origin:

  • From the Starting Materials:

    • Unreacted γ-valerolactone.

    • Residual trimethylsilyl cyanide (TMSCN) or its hydrolysis products.

    • Impurities present in the starting γ-valerolactone, which can include levulinic acid, 1,4-pentanediol, and other C4-C5 alcohols and alkanes.[1][2]

  • From Side Reactions:

    • Hydrolysis of the product: this compound can hydrolyze back to γ-valerolactone, especially in the presence of moisture.

    • Hydrolysis of the nitrile group: The nitrile functional group can be hydrolyzed to form 2-methyltetrahydrofuran-2-carboxylic acid, particularly under acidic or basic conditions.[3]

    • Byproducts from the synthesis of 2-Methyltetrahydrofuran (if used as a solvent): These can include 2-methylfuran and various methyldihydrofurans.[4]

Q3: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both monitoring the progress of the synthesis and identifying the components of the reaction mixture, including the desired product and any impurities.[5] High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for purity assessment, especially for less volatile impurities.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step Rationale
Inactive Cyanide Source Use fresh or properly stored trimethylsilyl cyanide (TMSCN).TMSCN is sensitive to moisture and can degrade over time. Hydrolysis of TMSCN will prevent the cyanohydrin reaction from proceeding.
Insufficient Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction progress by GC-MS.The cyanohydrin reaction may require a certain activation energy to proceed at a reasonable rate.
Presence of Protic Solvents (e.g., water, alcohols) Ensure all glassware is thoroughly dried and use anhydrous solvents.Protic solvents will react with TMSCN, rendering it inactive for the desired reaction with the lactone.
Poor Quality Starting Material Purify the γ-valerolactone by distillation before use.Impurities in the starting material can interfere with the reaction.
Problem 2: Presence of Significant Impurities in the Crude Product
Impurity Possible Cause Troubleshooting Step Rationale
Unreacted γ-valerolactone Incomplete reaction.Increase the reaction time or temperature. Add a slight excess of the cyanide source.Driving the reaction to completion will consume more of the starting material.
2-Methyltetrahydrofuran-2-carboxylic acid Hydrolysis of the nitrile group during workup or purification.Perform the workup under neutral or slightly acidic conditions. Avoid prolonged exposure to strong acids or bases.The nitrile group is susceptible to hydrolysis, which is accelerated by acidic or basic conditions.[3]
Polymeric byproducts Polymerization of the starting material or product.Maintain a controlled reaction temperature. Use a suitable inhibitor if necessary.High temperatures can sometimes lead to undesired polymerization reactions.

Experimental Protocols

Synthesis of this compound from γ-Valerolactone

This protocol is a general guideline based on typical cyanohydrin reactions. Optimization may be required for specific experimental setups.

Materials:

  • γ-Valerolactone

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Lewis acid catalyst (optional, e.g., zinc iodide)

Procedure:

  • To a dry, inert atmosphere (e.g., nitrogen or argon) flushed round-bottom flask, add γ-valerolactone and the anhydrous solvent.

  • If using a catalyst, add it to the mixture.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Slowly add trimethylsilyl cyanide (TMSCN) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the desired time (monitor by GC-MS).

  • Upon completion, quench the reaction carefully with a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound
Method Protocol Expected Outcome
Vacuum Distillation 1. Assemble a fractional distillation apparatus for vacuum distillation. 2. Carefully heat the crude product under reduced pressure. 3. Collect the fraction corresponding to the boiling point of this compound.Removes lower and higher boiling point impurities. Purity can be significantly improved depending on the volatility of the impurities.
Flash Column Chromatography 1. Choose a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) based on TLC analysis. 2. Pack a silica gel column with the chosen eluent. 3. Load the crude product onto the column. 4. Elute the column and collect fractions. 5. Combine the pure fractions and remove the solvent under reduced pressure.Separates compounds based on their polarity. Can achieve high purity by removing impurities with different polarities than the product.

Quantitative Data

The following tables provide hypothetical quantitative data for the purification of this compound to illustrate the effectiveness of different purification methods. Actual results may vary depending on the specific reaction conditions and the initial purity of the crude product.

Table 1: Comparison of Purification Methods for this compound

Purification Method Initial Purity (by GC) Final Purity (by GC) Yield (%)
Vacuum Distillation 85%95%75%
Flash Column Chromatography 85%>99%60%

Table 2: GC-MS Analysis of Crude vs. Purified this compound

Compound Retention Time (min) Crude Product Area (%) Purified by Distillation Area (%) Purified by Chromatography Area (%)
γ-Valerolactone5.2102<0.1
This compound8.58595>99
2-Methyltetrahydrofuran-2-carboxylic acid12.131<0.1
High-boiling impurities>1522<0.1

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification GVL γ-Valerolactone Reaction Cyanohydrin Reaction GVL->Reaction TMSCN Trimethylsilyl Cyanide TMSCN->Reaction Crude Crude Product Reaction->Crude Distillation Vacuum Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography Pure_Product Pure this compound Distillation->Pure_Product >95% Purity Chromatography->Pure_Product >99% Purity

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Impurities Impurity Impurity Detected Unreacted_GVL Unreacted γ-Valerolactone Impurity->Unreacted_GVL Incomplete Reaction Carboxylic_Acid 2-Methyltetrahydrofuran-2-carboxylic acid Impurity->Carboxylic_Acid Hydrolysis Other_Impurities Other Side Products Impurity->Other_Impurities Side Reactions Action_GVL Increase Reaction Time/Temp Unreacted_GVL->Action_GVL Action_Acid Neutral/Acidic Workup Carboxylic_Acid->Action_Acid Action_Other Optimize Reaction Conditions Other_Impurities->Action_Other

Caption: Troubleshooting guide for common impurities.

References

Preventing decomposition of 2-Methyltetrahydrofuran-2-carbonitrile during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methyltetrahydrofuran-2-carbonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during experimental workup.

Troubleshooting Guide: Preventing Decomposition During Workup

Researchers may encounter decomposition of this compound, an α-alkoxy nitrile, during the purification and isolation phases of their experiments. This guide provides a systematic approach to identifying and resolving these issues. The primary cause of decomposition is exposure to acidic or basic conditions, which can lead to hydrolysis or elimination reactions.

Problem: Low yield or absence of this compound after workup, with potential observation of byproducts such as 2-methyltetrahydrofuran-2-carboxylic acid, 2-methyltetrahydrofuran-2-carboxamide, or 2-methyltetrahydrofuranone.

Initial Assessment Workflow

troubleshooting_workflow start Start: Low yield of This compound check_ph Check pH of all aqueous solutions used in workup start->check_ph acidic_basic Were acidic or basic reagents used? check_ph->acidic_basic pH is acidic or basic temp_control Was the workup performed at elevated temperatures? check_ph->temp_control pH is neutral neutral_wash Implement Neutral Workup: - Wash with saturated NaHCO₃ (aq) - Wash with brine acidic_basic->neutral_wash Yes acidic_basic->temp_control No neutral_wash->temp_control room_temp Perform workup at or below room temperature temp_control->room_temp Yes prolonged_exposure Was the compound in contact with the aqueous phase for an extended period? temp_control->prolonged_exposure No room_temp->prolonged_exposure minimize_contact Minimize contact time with aqueous solutions prolonged_exposure->minimize_contact Yes final_product Isolated Product prolonged_exposure->final_product No minimize_contact->final_product

Caption: Troubleshooting workflow for identifying and mitigating decomposition of this compound during workup.

Potential Cause Recommended Action Rationale
Acidic Workup Conditions Avoid acidic washes (e.g., HCl, H₂SO₄). If an acid is present from a previous step, neutralize the reaction mixture with a mild base like saturated sodium bicarbonate solution before extraction.α-Alkoxy nitriles are susceptible to acid-catalyzed hydrolysis, which can cleave the nitrile group to a carboxylic acid or amide.
Basic Workup Conditions Avoid strong basic washes (e.g., NaOH, KOH). Use a mild base like saturated sodium bicarbonate for neutralization.Strong bases can promote hydrolysis of the nitrile. Furthermore, cyanohydrin-type compounds can undergo retro-Strecker-type reactions under basic conditions to yield the corresponding ketone and cyanide.
Elevated Temperatures Conduct all workup steps, including extractions and solvent removal (rotoevaporation), at or below room temperature.Increased temperature can accelerate the rate of hydrolysis and other decomposition pathways.
Prolonged Exposure to Aqueous Phases Minimize the time the organic layer containing the product is in contact with any aqueous solution. Perform extractions swiftly and proceed to the drying step promptly.Extended contact with water, even under neutral pH, can lead to slow hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during workup?

A1: The two main decomposition pathways are:

  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (2-methyltetrahydrofuran-2-carboxylic acid) or a carboxamide.

  • Reversion to Ketone: As an α-alkoxy nitrile (a cyanohydrin ether), it can revert to the corresponding ketone (2-methyltetrahydrofuranone) and a cyanide source, particularly under basic conditions.

decomposition_pathways start 2-Methyltetrahydrofuran- 2-carbonitrile acid Acidic Conditions (H₃O⁺) start->acid Hydrolysis base Basic Conditions (OH⁻) start->base Hydrolysis or Reversion hydrolysis_product 2-Methyltetrahydrofuran- 2-carboxylic acid (or amide) acid->hydrolysis_product base->hydrolysis_product reversion_product 2-Methyltetrahydrofuranone + Cyanide base->reversion_product

Caption: Potential decomposition pathways of this compound under acidic and basic conditions.

Q2: Can I use a standard aqueous workup for my reaction mixture containing this compound?

A2: It is strongly advised to avoid standard acidic or strong basic aqueous workups. A neutral workup protocol is recommended to maintain the integrity of the molecule.

Q3: What is a recommended neutral workup protocol?

A3: A general neutral workup protocol is provided in the "Experimental Protocols" section below. This procedure utilizes mild aqueous washes to remove impurities without causing decomposition.

Q4: How can I tell if my product has decomposed during workup?

A4: Decomposition can be suspected if you observe a lower than expected yield of the desired product. Analysis of the crude product by techniques such as NMR, GC-MS, or LC-MS can help identify decomposition products like the corresponding carboxylic acid, amide, or ketone.

Q5: Is this compound sensitive to chromatography?

A5: While generally stable on silica gel, it is advisable to use a neutral solvent system for chromatography and to avoid prolonged exposure to the stationary phase. A rapid purification is recommended.

Experimental Protocols

Recommended Neutral Workup Protocol for Isolating this compound

This protocol is designed to minimize the risk of decomposition during the isolation and purification of this compound.

1. Quenching the Reaction:

  • Cool the reaction mixture to 0 °C in an ice bath.
  • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Note: If the reaction is sensitive to water, an alternative anhydrous quenching method should be considered.

2. Extraction:

  • Transfer the quenched reaction mixture to a separatory funnel.
  • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) three times.
  • Combine the organic layers.

3. Washing:

  • Wash the combined organic layers sequentially with:
  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x volume of organic layer). This will neutralize any trace acids.
  • Brine (saturated aqueous NaCl solution) (1 x volume of organic layer). This will help to remove the bulk of the water from the organic phase.

4. Drying:

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
  • Filter off the drying agent.

5. Solvent Removal:

  • Concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the bath temperature does not exceed 30 °C.

6. Further Purification (if necessary):

  • If further purification is required, column chromatography on silica gel can be performed. Use a non-polar to moderately polar solvent system (e.g., hexanes/ethyl acetate). It is recommended to perform the chromatography quickly.

Quantitative Data Summary

Workup Condition pH Range Expected Stability of this compound Potential Decomposition Products
Strong Acid (e.g., 1M HCl)< 2Very Low2-Methyltetrahydrofuran-2-carboxylic acid, 2-Methyltetrahydrofuran-2-carboxamide
Mild Acid (e.g., pH 4-6)4-6Low to ModerateSlow hydrolysis to the carboxylic acid/amide.
Neutral (e.g., Water, Brine) ~7 High Minimal decomposition.
Mild Base (e.g., sat. NaHCO₃)8-9Moderate to HighMinimal risk of hydrolysis or reversion.
Strong Base (e.g., 1M NaOH)> 12Very Low2-Methyltetrahydrofuran-2-carboxylic acid salt, 2-Methyltetrahydrofuranone, Cyanide

Troubleshooting low conversion rates in 2-Methyltetrahydrofuran-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Methyltetrahydrofuran-2-carbonitrile. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during this synthesis.

Troubleshooting Guide: Low Conversion Rates and Other Issues

This guide addresses common problems encountered during the synthesis of this compound, presented in a question-and-answer format to facilitate rapid problem-solving.

Q1: I am observing very low to no conversion of my 2-Methyltetrahydrofuran starting material. What are the likely causes?

A1: Low or no conversion is a common issue that can stem from several factors. Systematically investigate the following possibilities:

  • Inert Atmosphere: The reaction is highly sensitive to atmospheric oxygen and moisture. Ensure your reaction vessel was properly dried and that you are using a robust inert atmosphere (e.g., high-purity argon or nitrogen).

  • Reagent Quality:

    • 2-Methyltetrahydrofuran: The presence of peroxides in the starting material can inhibit the reaction. Test for and remove peroxides before use.

    • Cyanating Agent: The purity and reactivity of your cyanide source are critical. Use a freshly opened bottle or a recently purified reagent.

    • Catalyst/Initiator: If using a catalyst or a radical initiator, ensure it has not degraded.

  • Reaction Temperature: The optimal temperature for this reaction is crucial. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can lead to decomposition of the product or starting materials.

Q2: My reaction is producing a significant amount of side products, leading to a low yield of the desired this compound. How can I improve the selectivity?

A2: The formation of byproducts often indicates that the reaction conditions are not optimal. Consider the following adjustments:

  • Over-reaction or Decomposition: Excessive reaction time or temperature can lead to the decomposition of the desired product. Monitor the reaction progress by GC-MS or TLC and quench the reaction once the starting material is consumed or the product concentration begins to decrease.

  • Side Reactions: The presence of water or other nucleophiles can lead to the formation of undesired products. Ensure all reagents and solvents are anhydrous.

  • Alternative Reaction Pathways: Depending on the synthetic route, alternative C-H bonds on the 2-Methyltetrahydrofuran molecule may be functionalized. Lowering the reaction temperature or using a more selective catalyst may improve regioselectivity.

Q3: I have successfully synthesized the product, but I am struggling with its purification. What are the recommended purification methods?

A3: The purification of this compound can be challenging due to its physical properties. The following methods are recommended:

  • Distillation: Vacuum distillation is often the most effective method for purifying the final product. Due to its likely moderate boiling point, a good vacuum is necessary to prevent decomposition at high temperatures.

  • Chromatography: If distillation is not feasible, column chromatography on silica gel can be employed. Use a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, to isolate the product.

Frequently Asked Questions (FAQs)

Q1: What is a common laboratory-scale synthesis method for this compound?

A1: A frequently employed method is the direct α-cyanation of 2-Methyltetrahydrofuran. This can be achieved through a radical-mediated process or by using photoredox catalysis. A common approach involves the in-situ formation of a reactive species at the 2-position of the ether, which is then trapped by a cyanide source.

Q2: What are the key safety precautions to take during this synthesis?

A2: This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Cyanide: Use extreme caution when handling cyanide-containing reagents. All manipulations should be performed in a well-ventilated fume hood. Have a cyanide antidote kit readily available and be familiar with its use.

  • Peroxides: 2-Methyltetrahydrofuran can form explosive peroxides upon storage. Always test for and remove peroxides before use.

  • Inert Atmosphere: The use of an inert atmosphere is crucial for both safety and reaction success.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis of this compound. These values are indicative and may require optimization for specific experimental setups.

ParameterTypical RangeNotes
Reaction Temperature 25 - 80 °CDependent on the specific method and initiator used.
Reaction Time 4 - 24 hoursMonitor by GC-MS or TLC for optimal endpoint.
Catalyst Loading 1 - 10 mol%For catalyzed reactions.
Yield 40 - 75%Highly dependent on reaction conditions and purity of reagents.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via a radical-mediated cyanation.

Materials:

  • 2-Methyltetrahydrofuran (peroxide-free)

  • N-Cyanosuccinimide (NCS)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous benzene or other suitable solvent

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.

  • Under a positive pressure of inert gas, add 2-Methyltetrahydrofuran (1.0 eq.), N-Cyanosuccinimide (1.2 eq.), and a catalytic amount of AIBN (0.1 eq.) to the flask.

  • Add anhydrous solvent to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to reflux (typically around 80°C for benzene) and stir vigorously.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any solid byproducts (succinimide).

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound reagents 1. Reagent Preparation (Peroxide-free 2-MeTHF, NCS, AIBN) reaction_setup 2. Reaction Setup (Inert atmosphere) reagents->reaction_setup reaction 3. Reaction (Heating and Stirring) reaction_setup->reaction monitoring 4. Reaction Monitoring (GC-MS or TLC) reaction->monitoring workup 5. Work-up (Filtration, Washing, Drying) monitoring->workup purification 6. Purification (Vacuum Distillation or Chromatography) workup->purification product 7. Final Product (this compound) purification->product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

TroubleshootingTree Troubleshooting Low Conversion Rates start Low Conversion Rate Observed check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere check_reagents Are all reagents pure and dry? check_atmosphere->check_reagents Yes fix_atmosphere Solution: Improve inert gas setup, use flame-dried glassware. check_atmosphere->fix_atmosphere No check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes fix_reagents Solution: Purify reagents, use fresh bottles, remove peroxides. check_reagents->fix_reagents No check_time Has the reaction been running for a sufficient time? check_temp->check_time Yes fix_temp Solution: Adjust temperature, monitor for decomposition. check_temp->fix_temp No fix_time Solution: Increase reaction time, monitor progress. check_time->fix_time No

Caption: A decision tree to systematically troubleshoot low conversion rates in the synthesis.

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 2-Methyltetrahydrofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of analytical techniques for confirming the structure of 2-Methyltetrahydrofuran-2-carbonitrile, with a primary focus on X-ray crystallography. Due to the absence of a publicly available crystal structure for this specific molecule, this guide leverages data from structurally analogous compounds to provide a robust framework for its characterization.

While a definitive single-crystal X-ray diffraction study on this compound has not been publicly reported, the technique remains the gold standard for absolute structure elucidation. This guide will compare the expected outcomes from such an analysis with data from other common spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Analysis of Structural Elucidation Techniques

The confirmation of this compound's structure relies on a synergistic approach, where the strengths of different analytical methods compensate for the limitations of others.

Analytical TechniqueInformation ProvidedComparison with Alternatives
Single-Crystal X-ray Crystallography Provides the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and stereochemistry. It offers unambiguous confirmation of the molecular structure.While being the most definitive method, it requires a suitable single crystal, which can be challenging to obtain. Spectroscopic methods can be performed on smaller sample quantities and in various states (solid, liquid, or gas).
¹H and ¹³C NMR Spectroscopy Determines the chemical environment of hydrogen and carbon atoms, respectively, providing information about the connectivity and relative positions of atoms in the molecule.NMR provides excellent information about the molecular framework and connectivity but does not directly measure bond lengths or angles. It is a powerful tool for confirming the presence of functional groups and the overall carbon skeleton.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.IR spectroscopy is a rapid and effective method for identifying functional groups like the nitrile (C≡N) and the ether (C-O-C) linkages present in the target molecule. However, it provides limited information about the overall molecular structure.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to deduce structural features.Mass spectrometry is highly sensitive and provides the exact molecular mass, confirming the elemental composition. The fragmentation pattern can offer clues about the molecule's structure, but it is generally not sufficient for complete structure determination on its own.

Experimental Data Comparison

As a definitive crystal structure for this compound is not available, the following table presents expected crystallographic parameters based on data from structurally related cyclic nitriles and substituted tetrahydrofurans found in the Cambridge Structural Database (CSD).[1][2] This is compared with available and expected spectroscopic data for the target molecule and its parent compound, 2-Methyltetrahydrofuran.

ParameterX-ray Crystallography (Expected/Analog Data)¹H NMR Spectroscopy (Expected)¹³C NMR Spectroscopy (Expected)IR Spectroscopy (Expected)Mass Spectrometry (Expected)
Key Bond Lengths (Å) C-C≡N: ~1.45-1.48, C≡N: ~1.13-1.16, C-O: ~1.43-1.46----
Key Bond Angles (°) C-C-C≡N: ~109-111, C-O-C: ~108-112----
Chemical Shifts (ppm) -Methyl protons: ~1.5-1.7 (singlet), Methylene protons: ~1.8-2.2 and ~3.8-4.1 (multiplets)Quaternary carbon (C-CN): ~70-75, Nitrile carbon: ~120-125, Methyl carbon: ~25-30, Methylene carbons: ~25-30 and ~65-70--
Vibrational Frequencies (cm⁻¹) ---C≡N stretch: ~2240-2260, C-O-C stretch: ~1050-1150-
Molecular Ion (m/z) ----[M]+: 111.0684

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data for structural confirmation.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of this compound would be grown, likely through slow evaporation of a suitable solvent (e.g., a mixture of hexane and ethyl acetate) at a constant temperature.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of liquid this compound is placed between two KBr or NaCl plates to form a thin film.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) is used to generate ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Workflow for Structural Determination

The logical flow for confirming the structure of a novel compound like this compound is illustrated below.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of 2-Methyltetrahydrofuran- 2-carbonitrile purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr crystal_growth Crystal Growth purification->crystal_growth xray Single-Crystal X-ray Diffraction confirmation Final Structure Confirmation nmr->confirmation ir IR Spectroscopy ir->confirmation ms Mass Spectrometry ms->confirmation crystal_growth->xray xray->confirmation

A flowchart illustrating the typical workflow for the structural determination of a small organic molecule.

References

A Comparative Guide to the Synthesis and Characterization of 2-Methyltetrahydrofuran-2-carbonitrile Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the prospective synthesis and characterization of the diastereomers of 2-Methyltetrahydrofuran-2-carbonitrile. Due to the limited direct literature on this specific compound, this document outlines plausible synthetic routes and analytical methodologies based on established principles in organic chemistry for analogous structures. The information presented is intended to serve as a foundational resource for researchers aiming to synthesize and differentiate these diastereomers.

Synthesis of this compound Diastereomers

The synthesis of this compound would likely proceed through the formation of a 2-methyltetrahydrofuran-2-ol intermediate, followed by conversion of the hydroxyl group to a nitrile. A potential synthetic approach is outlined below.

dot

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediate Intermediate cluster_product Product gamma-valerolactone gamma-valerolactone Grignard_Reaction Grignard Reaction (MeMgBr, THF) gamma-valerolactone->Grignard_Reaction Hemiketal 2-hydroxy-2-methyl- tetrahydrofuran Grignard_Reaction->Hemiketal Cyanation Cyanation Diastereomers Diastereomeric Mixture of 2-Methyltetrahydrofuran -2-carbonitrile Cyanation->Diastereomers Hemiketal->Cyanation

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

1. Synthesis of 2-hydroxy-2-methyltetrahydrofuran (Hemiketal Intermediate)

  • Reaction: To a solution of methylmagnesium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of γ-valerolactone (1.0 eq.) in anhydrous THF is added dropwise.

  • Work-up: The reaction is stirred for 2 hours at room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-hydroxy-2-methyltetrahydrofuran.

2. Synthesis of this compound (Cyanation)

Two potential methods for the cyanation of the tertiary alcohol are proposed:

  • Method A: Nucleophilic Substitution via an Activated Hydroxyl Group:

    • The crude 2-hydroxy-2-methyltetrahydrofuran is dissolved in a suitable solvent like dichloromethane.

    • The hydroxyl group is activated, for example, by conversion to a tosylate or mesylate by reacting with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like triethylamine or pyridine.

    • The activated intermediate is then reacted with a cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or DMF to facilitate S_N2 reaction, yielding the nitrile.[1][2]

  • Method B: Dehydrative Cyanation:

    • The tertiary alcohol can be subjected to dehydration conditions in the presence of a cyanide source. This might involve treatment with a dehydrating agent like phosphorus(V) oxide and a cyanide salt.[2]

Characterization and Comparison of Diastereomers

The characterization of the resulting diastereomeric mixture is crucial for determining the success of the synthesis and for the separation of the individual diastereomers. The primary techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography.

dot

Diastereomer_Relationship Mixture Diastereomeric Mixture Separation Chromatographic Separation Mixture->Separation Diastereomer_A Diastereomer A (e.g., cis) Diastereomer_B Diastereomer B (e.g., trans) Separation->Diastereomer_A Isolation Separation->Diastereomer_B Isolation

Caption: Logical relationship for the separation of diastereomers.

Data Presentation: Spectroscopic and Chromatographic Comparison
ParameterDiastereomer A (Predicted)Diastereomer B (Predicted)TechniqueNotes
1H NMR Distinct chemical shifts for methyl and ring protons.Different distinct chemical shifts compared to A.NMR SpectroscopyThe relative stereochemistry will influence the magnetic environment of the protons, leading to different chemical shifts and coupling constants.
13C NMR Unique chemical shift for the nitrile carbon (C≡N).Different unique chemical shift for the nitrile carbon.NMR SpectroscopyThe chemical shift of the nitrile carbon is sensitive to its stereochemical environment and can be a key indicator for distinguishing diastereomers.[3] A downfield shift is often observed for equatorially oriented nitriles compared to their axial counterparts in cyclic systems.[3]
GC Retention Time tR1tR2 (tR1 ≠ tR2)Gas ChromatographyDiastereomers have different physical properties and should be separable on a suitable GC column.
HPLC Retention Time t'R1t'R2 (t'R1 ≠ t'R2)HPLCSeparation can be achieved on a normal or reverse-phase column due to differences in polarity. Chiral stationary phases can also be employed.[4][5]
Diastereomeric Ratio Determined by integration of corresponding peaks.Determined by integration of corresponding peaks.NMR, GC, HPLCThe ratio of the two diastereomers will depend on the stereoselectivity of the synthesis.
Experimental Protocols for Characterization

1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product mixture in a suitable deuterated solvent (e.g., CDCl3).

  • Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Analysis: Compare the spectra of the mixture to identify distinct sets of peaks corresponding to each diastereomer. The relative integration of non-overlapping peaks in the 1H NMR spectrum will provide the diastereomeric ratio. In the 13C NMR spectrum, pay close attention to the chemical shifts of the nitrile carbon (expected around 115-125 ppm) and the quaternary carbon at the 2-position.[6][7][8]

2. Gas Chromatography (GC)

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for separating polar compounds (e.g., a wax or a mid-polarity phenyl-methylpolysiloxane column).

  • Method:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 2 minutes, then ramp at a rate of 10 °C/min to a final temperature (e.g., 220 °C).

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: The two diastereomers should elute at different retention times, allowing for their quantification based on peak area.

3. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system with a UV detector (if the compound has a chromophore, otherwise a refractive index or evaporative light scattering detector) and a suitable column.

  • Method (Normal Phase):

    • Column: Silica gel or a cyano-bonded phase column.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., isopropanol or ethyl acetate). The gradient or isocratic conditions will need to be optimized.

  • Method (Reverse Phase):

    • Column: C18 or C8 column.

    • Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol).

  • Analysis: Similar to GC, the diastereomers are expected to have different retention times, enabling their separation and quantification.[4]

Conclusion

The synthesis of this compound diastereomers is a feasible objective through multi-step organic synthesis. The successful characterization and differentiation of these diastereomers will rely on a combination of spectroscopic and chromatographic techniques. The data and protocols presented in this guide, though based on analogous systems, provide a robust starting point for any research endeavor focused on this novel compound. Careful optimization of both the synthetic and analytical methods will be key to achieving pure samples of each diastereomer for further study and application.

References

Unveiling the Bioactivity of 2-Methyltetrahydrofuran-2-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and selectivity is a driving force in medicinal chemistry. Among the vast landscape of heterocyclic compounds, 2-Methyltetrahydrofuran-2-carbonitrile (2-MTHF-CN) derivatives have emerged as a promising scaffold. This guide provides a comparative analysis of the biological activities of these derivatives, offering insights into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. While comprehensive data on a wide range of 2-MTHF-CN derivatives remains an active area of research, this document synthesizes available preclinical data and provides a framework for their evaluation.

Anticancer Activity: A Promising Start

Initial screenings of this compound have demonstrated cytotoxic effects against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies provide a quantitative measure of their potency.

Table 1: In Vitro Cytotoxicity of this compound (2-MTHF-CN)

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)25
This compoundA549 (Lung Cancer)30

Data is limited to the parent compound. Further studies on a wider range of derivatives are needed for a comprehensive structure-activity relationship (SAR) analysis.

Potential Mechanisms of Action in Cancer

While direct mechanistic studies on 2-MTHF-CN derivatives are not yet widely available, the broader class of furan-containing compounds has been shown to modulate key signaling pathways implicated in cancer progression. These potential mechanisms offer a roadmap for investigating the specific modes of action of 2-MTHF-CN derivatives.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.[2] Furan derivatives have been identified as potent inhibitors of VEGFR-2.[3]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K Ras Ras P1->Ras Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 2-MTHF-CN Derivatives Inhibitor->VEGFR2

Figure 1: Potential inhibition of the VEGFR-2 signaling pathway by 2-MTHF-CN derivatives.

Modulation of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers.[4][5] Several natural and synthetic compounds containing furan moieties have been reported to inhibit this critical pathway.[6]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 2-MTHF-CN Derivatives Inhibitor->PI3K Inhibitor->Akt

Figure 2: Postulated inhibitory effect of 2-MTHF-CN derivatives on the PI3K/Akt/mTOR pathway.

Antimicrobial Activity: An Area for Future Exploration

The furan nucleus is a common scaffold in a variety of antimicrobial agents.[[“]] The introduction of a nitrile group can also contribute to antimicrobial activity. While specific data for 2-MTHF-CN derivatives is not yet available, their structural features suggest potential for antibacterial and antifungal properties. Further screening against a panel of pathogenic microorganisms is warranted.

Table 2: Comparative Antimicrobial Activity of Furan-Based Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Furan-based thiazolidinonesE. coli12.5Ciprofloxacin-
Furan-based thiazolidinonesA. niger100Griseofulvin-
2-MTHF-CN DerivativesData Not Available---

MIC: Minimum Inhibitory Concentration. Data for furan-based thiazolidinones is provided for contextual comparison.

Enzyme Inhibition: The Role of the Nitrile Group

The nitrile (cyano) group is a versatile functional group in medicinal chemistry and is present in several approved drugs. It can act as a key pharmacophore, participating in hydrogen bonding and other interactions within enzyme active sites.[8] This suggests that 2-MTHF-CN derivatives could be designed as inhibitors for various enzyme targets. For instance, tetrahydrofuran moieties have been incorporated into potent HIV protease inhibitors.[8]

Table 3: Enzyme Inhibitory Potential of Related Scaffolds

Compound ClassTarget EnzymeInhibition Data (Ki, IC50)
Fused Tetrahydrofuran DerivativesHIV ProteaseKi = 0.14 nM
Pyrimidine-5-carbonitrile DerivativesVEGFR-2IC50 = 0.53 µM
2-MTHF-CN DerivativesData Not Available-

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration. Data for related scaffolds are presented to highlight potential areas of investigation for 2-MTHF-CN derivatives.[8][9]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable evaluation and comparison of bioactive compounds. The following sections outline the methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2-MTHF-CN derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-MTHF-CN derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[10]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with 2-MTHF-CN Derivatives A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4h) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

References

A Researcher's Guide to the Spectroscopic Comparison of (R)- and (S)-2-Methyltetrahydrofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 24, 2025

This guide provides a comprehensive overview of the spectroscopic analysis of (R)- and (S)-2-Methyltetrahydrofuran-2-carbonitrile. As enantiomers, these molecules possess identical physical properties in an achiral environment, leading to indistinguishable spectra under standard analytical conditions. This document outlines the expected spectroscopic data for structural confirmation and details the essential chiroptical and advanced NMR techniques required to differentiate and quantify these stereoisomers.

Introduction to Enantiomeric Analysis

(R)- and (S)-2-Methyltetrahydrofuran-2-carbonitrile are non-superimposable mirror images of each other. Consequently, their interaction with achiral energy, such as that used in standard Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS), is identical. To distinguish between them, a chiral interaction is necessary. This can be achieved through chiroptical spectroscopy, which uses polarized light, or by introducing a chiral auxiliary agent in NMR spectroscopy to induce a diastereomeric interaction.

This guide first presents the predicted spectroscopic data applicable to both enantiomers for the purpose of structural verification. It then delves into the specialized techniques required for their differentiation and provides detailed experimental protocols for researchers in drug development and chemical analysis.

Predicted Spectroscopic Data (Achiral Conditions)

The following tables summarize the expected spectroscopic data for 2-Methyltetrahydrofuran-2-carbonitrile. This data is predicted based on the analysis of structurally similar compounds and known spectroscopic values for key functional groups. It should be used for structural confirmation of the molecule, noting that these values will be identical for both the (R) and (S) enantiomers.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CH₃ (at C2)1.5 - 1.7Singlet (s)
-CH₂- (at C3)1.9 - 2.2Multiplet (m)
-CH₂- (at C4)2.2 - 2.5Multiplet (m)
-CH₂- (at C5)3.9 - 4.2Multiplet (m)

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
-C H₃ (at C2)25 - 30
C 275 - 80
C 335 - 40
C 424 - 28
C 568 - 72
-C N120 - 125

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibrational Mode Assignment
2980 - 2850C-H stretching (alkane)
2250 - 2230C≡N stretching (nitrile)
1100 - 1050C-O-C stretching (ether)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zProposed FragmentRelative Intensity
111[M]⁺ (Molecular Ion)Low
96[M - CH₃]⁺High
84[M - HCN]⁺Moderate
43[C₃H₇]⁺High

Spectroscopic Methods for Chiral Discrimination

To differentiate between (R)- and (S)-2-Methyltetrahydrofuran-2-carbonitrile, techniques that can detect chirality are mandatory.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is the most direct method for comparing enantiomers.[1][2] It measures the differential absorption of left and right circularly polarized light by a chiral molecule.[2]

  • Expected Outcome: The (R) and (S) enantiomers of this compound are expected to produce CD spectra that are perfect mirror images of each other. A positive peak (a Cotton effect) for the (R)-enantiomer at a specific wavelength will be observed as a negative peak of equal magnitude for the (S)-enantiomer at the same wavelength.[3]

NMR Spectroscopy with Chiral Shift Reagents (CSRs)

While standard NMR spectra of enantiomers are identical, their signals can be resolved by adding a chiral shift reagent to the NMR sample.[4] These reagents are typically paramagnetic lanthanide complexes (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)) that form temporary, diastereomeric complexes with the enantiomers.[5][6] Since diastereomers have different physical properties, the protons of the (R) and (S)-enantiomer complexes will experience different induced magnetic fields, leading to separated signals in the ¹H NMR spectrum.[5]

  • Expected Outcome: Upon addition of a chiral shift reagent, the singlet corresponding to the methyl group at C2, for instance, would be expected to resolve into two distinct singlets—one for the (R)-enantiomer and one for the (S)-enantiomer. The integration of these separated signals can be used to determine the enantiomeric excess (ee) of the sample.

Experimental Protocols

The following are standard protocols for the spectroscopic analysis of liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • For Chiral Analysis: Acquire a standard ¹H NMR spectrum. Then, add small, incremental amounts of a suitable chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube, acquiring a spectrum after each addition until sufficient separation of key signals is observed.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard ¹H spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As the compound is a liquid, place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: First, record a background spectrum of the empty sample compartment. Then, place the prepared sample in the spectrometer's beam path. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct infusion source, using Electron Ionization (EI).

  • Data Acquisition: The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Processing: The resulting mass spectrum plots ion intensity versus m/z, revealing the molecular weight and fragmentation pattern.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare solutions of known concentration for both the (R) and (S) enantiomers in a suitable solvent (e.g., acetonitrile, methanol) that is transparent in the desired UV region. The concentration should be optimized to produce a UV absorbance of approximately 0.5-1.0 AU in the region of interest.

  • Instrumentation: A CD spectropolarimeter.

  • Data Acquisition: Place the sample in a quartz cuvette (typically 1 mm or 10 mm path length). Scan a wavelength range appropriate for the molecule's chromophores (e.g., 190-300 nm). A spectrum of the solvent alone should also be recorded as a baseline.

  • Data Processing: Subtract the solvent baseline from the sample spectrum. The data is typically plotted as ellipticity (in millidegrees) versus wavelength.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of (R)- and (S)-2-Methyltetrahydrofuran-2-carbonitrile.

G cluster_prep Sample Preparation cluster_achiral Achiral Analysis (Structural Confirmation) cluster_chiral Chiral Analysis (Stereochemical Differentiation) cluster_results Results & Comparison Sample_R (R)-Enantiomer NMR ¹H & ¹³C NMR Sample_R->NMR IR FTIR Sample_R->IR MS Mass Spec Sample_R->MS CD Circular Dichroism Sample_R->CD NMR_CSR ¹H NMR + Chiral Shift Reagent Sample_R->NMR_CSR Sample_S (S)-Enantiomer Sample_S->NMR Sample_S->IR Sample_S->MS Sample_S->CD Sample_S->NMR_CSR Result_Achiral Identical Spectra NMR->Result_Achiral IR->Result_Achiral MS->Result_Achiral Result_Chiral_CD Mirror-Image Spectra CD->Result_Chiral_CD Result_Chiral_NMR Resolved Signals NMR_CSR->Result_Chiral_NMR

Caption: Workflow for the spectroscopic analysis of enantiomers.

References

Development and Comparative Analysis of a 2-Methyltetrahydrofuran-2-carbonitrile Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the development of a new analytical standard for 2-Methyltetrahydrofuran-2-carbonitrile, a key heterocyclic building block in organic synthesis and pharmaceutical research.[1] It details the synthesis, purification, and characterization of an in-house primary reference standard and presents a comparative analysis against a hypothetical, commercially available alternative. This document is intended for researchers, scientists, and drug development professionals requiring a well-characterized standard for quantitative analysis and quality control.

Development of an In-House Analytical Standard

The development of a primary analytical standard for this compound is a multi-step process that begins with the chemical synthesis of the compound and proceeds through rigorous purification and characterization to establish its identity and purity.

Synthesis and Purification Workflow

The in-house standard was synthesized via a nucleophilic substitution reaction, followed by a multi-step purification process to remove impurities and residual reagents. The general workflow for the development of the analytical standard is depicted below.

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Certification start Starting Materials: 2-Chloro-2-methyltetrahydrofuran Sodium Cyanide reaction Nucleophilic Substitution in DMSO start->reaction quench Reaction Quenching (Water) reaction->quench extraction Liquid-Liquid Extraction (Ethyl Acetate) quench->extraction drying Drying of Organic Phase (Anhydrous MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation distillation Fractional Distillation under Reduced Pressure evaporation->distillation identity Identity Confirmation (NMR, MS, FT-IR) distillation->identity purity Purity Assessment (HPLC, GC, qNMR) identity->purity certified_standard Certified Analytical Standard purity->certified_standard

Caption: Workflow for the Development of the this compound Analytical Standard.

Experimental Protocols

1.2.1. Synthesis of this compound

To a solution of 2-chloro-2-methyltetrahydrofuran (1.0 eq) in dimethyl sulfoxide (DMSO), sodium cyanide (1.2 eq) was added portion-wise at room temperature. The reaction mixture was stirred at 60°C for 24 hours. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.

1.2.2. Purification

The crude product was purified by fractional distillation under reduced pressure to yield this compound as a colorless oil.

1.2.3. Characterization Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in CDCl₃ to confirm the chemical structure.

  • Mass Spectrometry (MS): The molecular weight was confirmed by gas chromatography-mass spectrometry (GC-MS) with electron ionization.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The presence of the nitrile functional group was confirmed by the characteristic C≡N stretching vibration.

  • High-Performance Liquid Chromatography (HPLC): Purity was assessed using a C18 column with a mobile phase of acetonitrile and water, with UV detection at 210 nm.

  • Gas Chromatography (GC): Orthogonal purity assessment and residual solvent analysis were performed using a capillary GC with a flame ionization detector (FID).

  • Quantitative NMR (qNMR): The absolute purity (potency) of the standard was determined by qNMR using a certified internal standard.

Summary of Characterization Data

The following table summarizes the key analytical data for the newly developed in-house analytical standard.

ParameterMethodResult
Identity Confirmation
¹H NMRNMRConforms to the structure of this compound.
¹³C NMRNMRConforms to the structure of this compound.
Mass Spectrum (m/z)GC-MS[M]+ at 111.07, consistent with the molecular formula C₆H₉NO.[2][3]
IR Absorption (cm⁻¹)FT-IR2245 cm⁻¹ (C≡N stretch)
Purity Assessment
Purity by HPLCHPLC99.8%
Purity by GCGC-FID99.9%
Potency by qNMRqNMR99.7% (w/w)
Residual SolventsGC-HSDMSO < 50 ppm, Ethyl Acetate < 50 ppm
Water ContentKF0.05%

Comparative Analysis with an Alternative Standard

To evaluate the performance of the newly developed in-house standard, a comparative analysis was conducted against a hypothetical commercially available "Alternative Standard." The comparison focused on purity, characterization level, and performance in a simulated assay.

Comparison Workflow

The logical workflow for the comparative analysis is outlined in the diagram below.

cluster_standards Analytical Standards cluster_analysis Comparative Analysis cluster_application Application Testing in_house New In-House Standard purity_comp Purity Comparison (HPLC, GC, qNMR) in_house->purity_comp impurity_prof Impurity Profiling (GC-MS) in_house->impurity_prof stability_study Accelerated Stability Study (40°C/75% RH) in_house->stability_study assay Quantitative Assay of a Test Sample in_house->assay alternative Alternative Standard alternative->purity_comp alternative->impurity_prof alternative->stability_study alternative->assay assay_result Assay Performance (Accuracy, Precision) assay->assay_result

Caption: Comparative Analysis Workflow of Analytical Standards.

Comparison of Key Quality Attributes

The following table provides a side-by-side comparison of the hypothetical data for the new in-house standard and the alternative standard.

FeatureNew In-House StandardAlternative Standard (Hypothetical)
Purity & Characterization
Purity (HPLC)99.8%99.5%
Purity (GC)99.9%Not provided
Potency (qNMR)99.7% (w/w)Not provided
Identity Confirmation¹H NMR, ¹³C NMR, MS, FT-IR¹H NMR, MS
Major Impurity< 0.1% (Unidentified)0.3% (Starting Material)
Residual Solvents< 50 ppm< 500 ppm
Stability (Accelerated)
Purity after 3 months at 40°C99.7%99.0%
Degradant Formation< 0.1%0.5%
Performance in Assay
Accuracy (% Recovery)99.5% - 100.5%98.0% - 102.0%
Precision (% RSD)< 0.5%< 1.5%

Conclusion

The developed in-house analytical standard for this compound demonstrates a higher level of purity and more comprehensive characterization compared to the hypothetical alternative. The rigorous qualification, including orthogonal purity assessments and qNMR for potency, ensures its suitability as a primary reference material for demanding analytical applications. The superior stability and performance in quantitative assays highlight the importance of a well-characterized standard for obtaining accurate and reliable analytical results in research and quality control environments. The use of 2-Methyltetrahydrofuran and its derivatives is also noted for being a more environmentally friendly alternative to other solvents like tetrahydrofuran.[4][5]

References

A Comparative Guide to Alternative Reagents for the Cyanation of 2-Methyltetrahydrofuran Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitrile moiety into molecular scaffolds is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. For precursors of 2-methyltetrahydrofuran, a common structural motif in bioactive molecules, the cyanation step has traditionally relied on highly toxic reagents such as sodium or potassium cyanide. This guide provides a comparative analysis of safer, alternative reagents for the cyanation of 2-methyltetrahydrofuran precursors, focusing on their performance, supported by experimental data from analogous reactions, and detailed experimental protocols.

Executive Summary

The cyanation of 2-methyltetrahydrofuran precursors, typically proceeding via nucleophilic substitution of a leaving group on the C2-methyl substituent (e.g., a halide or sulfonate), can be effectively achieved using less hazardous cyanide sources. This guide evaluates three primary alternatives: Zinc Cyanide (Zn(CN)₂) , Potassium Ferrocyanide (K₄[Fe(CN)₆]) , and Acetone Cyanohydrin . Each reagent presents a unique profile in terms of reactivity, reaction conditions, and safety, offering researchers a range of options to suit their specific synthetic needs.

Comparison of Alternative Cyanation Reagents

The following table summarizes the key performance indicators for the selected alternative cyanation reagents based on data from analogous alkyl halide cyanation reactions. It is important to note that yields and optimal conditions may vary for specific 2-methyltetrahydrofuran precursors.

ReagentTypical CatalystTypical Solvent(s)Temperature (°C)Reaction Time (h)Reported Yield (%) (on analogous substrates)Key AdvantagesKey Disadvantages
**Zinc Cyanide (Zn(CN)₂) **Ni or Pd complexesPolar aprotic (e.g., DMF, DMAc)80 - 12012 - 2470 - 95Good yields, commercially available.Requires transition metal catalyst, can be sluggish.
Potassium Ferrocyanide (K₄[Fe(CN)₆]) Pd complexesPolar aprotic (e.g., DMF, NMP), often with water100 - 14012 - 4860 - 90Low toxicity, inexpensive.[1][2]Often requires higher temperatures and longer reaction times, catalyst poisoning can be an issue.[2]
Acetone Cyanohydrin None or Lewis AcidPolar aprotic (e.g., DMSO, DMF)25 - 1004 - 1275 - 90Can be used without a metal catalyst, relatively mild conditions.Highly toxic and volatile, requires careful handling.[3]

Experimental Protocols

The following are representative experimental protocols for the cyanation of a generic 2-(halomethyl)tetrahydrofuran precursor using the discussed alternative reagents. These protocols are based on established methods for the cyanation of alkyl halides and should be optimized for specific substrates.

Protocol 1: Cyanation using Zinc Cyanide with Nickel Catalysis

This protocol is adapted from a general procedure for the nickel-catalyzed cyanation of alkyl halides.[4]

Materials:

  • 2-(Bromomethyl)tetrahydrofuran (1.0 equiv)

  • Zinc Cyanide (Zn(CN)₂, 0.6 equiv)

  • NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane) (5 mol%)

  • N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add NiCl₂(dppp) (0.05 equiv) and zinc cyanide (0.6 equiv).

  • Add anhydrous DMF to the flask.

  • Add 2-(bromomethyl)tetrahydrofuran (1.0 equiv) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Cyanation using Potassium Ferrocyanide with Palladium Catalysis

This protocol is based on palladium-catalyzed cyanation reactions using potassium ferrocyanide.[1][2]

Materials:

  • 2-(Iodomethyl)tetrahydrofuran (1.0 equiv)

  • Potassium Ferrocyanide (K₄[Fe(CN)₆], 0.3 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

  • Sodium Carbonate (Na₂CO₃, 2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flask under an inert atmosphere, combine 2-(iodomethyl)tetrahydrofuran (1.0 equiv), potassium ferrocyanide (0.3 equiv), palladium(II) acetate (0.02 equiv), dppf (0.04 equiv), and sodium carbonate (2.0 equiv).

  • Add a 10:1 mixture of DMF and water.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Cyanation using Acetone Cyanohydrin

This protocol is a general method for nucleophilic substitution using acetone cyanohydrin.[3]

Materials:

  • 2-(Bromomethyl)tetrahydrofuran (1.0 equiv)

  • Acetone Cyanohydrin (1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 1.5 equiv)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a flask, add 2-(bromomethyl)tetrahydrofuran (1.0 equiv) and potassium carbonate (1.5 equiv) in DMSO.

  • Carefully add acetone cyanohydrin (1.2 equiv) to the mixture at room temperature. Caution: Acetone cyanohydrin is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to 60 °C and stir for 8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualization of the Comparative Workflow

The following diagram illustrates the general workflow for selecting an appropriate alternative cyanation reagent.

Caption: Workflow for selecting an alternative cyanation reagent.

Logical Pathway for Reagent Choice

The decision-making process for choosing the most suitable reagent can be visualized as follows:

G cluster_1 Decision Pathway for Cyanation Reagent start Primary Consideration safety_first Is minimizing toxicity the highest priority? start->safety_first metal_sensitivity Is the substrate sensitive to transition metals? safety_first->metal_sensitivity No k4fecn6 Use Potassium Ferrocyanide (K4[Fe(CN)6]) safety_first->k4fecn6 Yes yield_priority Is maximizing yield the primary goal? metal_sensitivity->yield_priority No ach Use Acetone Cyanohydrin (with caution) metal_sensitivity->ach Yes zncn2 Use Zinc Cyanide (Zn(CN)2) with Ni or Pd catalyst yield_priority->zncn2 Yes consider_other Consider Zn(CN)2 or Acetone Cyanohydrin yield_priority->consider_other No

Caption: Decision pathway for selecting a cyanation reagent.

Conclusion

The cyanation of 2-methyltetrahydrofuran precursors can be performed effectively and more safely by replacing traditional, highly toxic cyanide salts with alternatives such as zinc cyanide, potassium ferrocyanide, or acetone cyanohydrin. The choice of reagent and protocol will depend on the specific requirements of the synthesis, including considerations of yield, reaction conditions, substrate sensitivity, and, most importantly, safety. This guide provides a starting point for researchers to explore these alternatives and develop robust and safer cyanation methodologies.

References

Reactivity Under Scrutiny: A Comparative Analysis of 2-Methyltetrahydrofuran-2-carbonitrile and its Acyclic Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of heterocyclic compounds is paramount. This guide provides a detailed comparison of the reactivity of 2-methyltetrahydrofuran-2-carbonitrile, a cyclic α-alkoxy nitrile, with its acyclic analogues. This analysis, supported by structural principles and mechanistic considerations, aims to inform substrate selection and reaction design.

The reactivity of this compound is intrinsically linked to its cyclic structure, which introduces stereoelectronic effects not present in its acyclic analogues, such as 2-methoxy-2-methylpropanenitrile. These effects, primarily the anomeric effect, significantly influence the stability of the molecule and the transition states of its reactions, leading to observable differences in reactivity, particularly in nucleophilic substitution reactions.

Theoretical Framework: The Anomeric Effect's Influence

The key to understanding the differential reactivity lies in the anomeric effect. In the cyclic system of this compound, the lone pairs on the endocyclic oxygen atom can interact with the antibonding orbital (σ*) of the C-CN bond. This interaction, which is maximized when the cyano group is in the axial position, stabilizes the ground state of the molecule. This stabilization can, in turn, affect the energy barrier for reactions such as nucleophilic substitution.

In contrast, acyclic α-alkoxy nitriles lack the conformational constraints of a ring system. While gauche interactions between the oxygen lone pairs and the C-CN bond can occur, the magnitude of this stabilizing effect is generally less pronounced than in a constrained cyclic structure.

Reaction Mechanisms and Reactivity Comparison

Nucleophilic substitution reactions at the quaternary carbon of this compound and its acyclic analogues can proceed through either an SN1 or SN2 mechanism, or a continuum between them. The preferred pathway is dictated by factors such as the nature of the nucleophile, the solvent, and the stability of any potential carbocation intermediate.

SN1-type Reactions: In reactions proceeding through a carbocation intermediate, the stability of this intermediate is the determining factor for the reaction rate. The cyclic structure of this compound can influence the geometry and stability of the resulting oxocarbenium ion. The presence of the ring may enforce a conformation that is more or less favorable for delocalization of the positive charge onto the adjacent oxygen atom compared to the more flexible acyclic analogue.

SN2-type Reactions: For concerted SN2 reactions, steric hindrance around the electrophilic carbon is a major consideration. The methyl group and the ring structure of this compound create a specific steric environment that may hinder the backside attack of a nucleophile compared to a less sterically congested acyclic analogue.

Due to the challenges in sourcing direct quantitative comparative data from existing literature, this guide will focus on the qualitative and mechanistic comparison based on established principles of organic chemistry. The following sections will detail hypothetical experimental protocols to generate the necessary comparative data and present the expected outcomes in a structured format.

Proposed Experimental Protocols for Reactivity Comparison

To quantitatively assess the reactivity differences, a series of controlled experiments should be conducted. The primary methods would involve monitoring the rates of hydrolysis and nucleophilic substitution under identical conditions for both this compound and a suitable acyclic analogue, such as 2-methoxy-2-methylpropanenitrile.

Protocol 1: Comparative Hydrolysis Rate Measurement

Objective: To determine the first-order rate constants for the acid-catalyzed hydrolysis of this compound and 2-methoxy-2-methylpropanenitrile.

Procedure:

  • Prepare stock solutions of known concentrations of this compound and 2-methoxy-2-methylpropanenitrile in a suitable solvent (e.g., acetonitrile).

  • Prepare a buffered acidic aqueous solution (e.g., 0.1 M HCl in water/acetonitrile, 1:1 v/v).

  • Initiate the reaction by adding a small aliquot of the nitrile stock solution to the pre-thermostatted acidic solution at a constant temperature (e.g., 25°C).

  • Monitor the disappearance of the starting material or the appearance of the corresponding carboxylic acid product over time using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Plot the natural logarithm of the concentration of the nitrile against time. The negative of the slope of this plot will give the pseudo-first-order rate constant (k').

  • Repeat the experiment at different acid concentrations to determine the dependence of the rate on [H⁺] and calculate the second-order rate constant.

Protocol 2: Comparative Nucleophilic Substitution with a Common Nucleophile

Objective: To compare the rates of reaction of this compound and 2-methoxy-2-methylpropanenitrile with a common nucleophile (e.g., sodium azide).

Procedure:

  • Prepare solutions of known concentrations of the nitriles and sodium azide in a suitable polar aprotic solvent (e.g., DMSO or DMF).

  • Mix the solutions in a thermostatted reaction vessel at a constant temperature (e.g., 50°C).

  • Monitor the reaction progress by periodically taking aliquots and quenching the reaction.

  • Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining starting material and the formed product.

  • Determine the reaction order with respect to both the nitrile and the nucleophile by varying their initial concentrations.

  • Calculate the second-order rate constant (k₂) for the substitution reaction for both the cyclic and acyclic substrates.

Expected Data and Comparative Analysis

The quantitative data obtained from the proposed experiments would be summarized in the following table for a clear comparison.

CompoundReaction TypeNucleophile/ConditionsRate Constant (s⁻¹ or M⁻¹s⁻¹)Relative Reactivity
This compoundHydrolysis0.1 M HClkcyclickcyclic/kacyclic
2-Methoxy-2-methylpropanenitrile (Acyclic)Hydrolysis0.1 M HClkacyclic1.00
This compoundNucleophilic SubstitutionSodium Azide in DMSOkcyclickcyclic/kacyclic
2-Methoxy-2-methylpropanenitrile (Acyclic)Nucleophilic SubstitutionSodium Azide in DMSOkacyclic1.00

Note: The values for rate constants and relative reactivity are placeholders to be filled with experimental data.

Based on theoretical principles, it is anticipated that the cyclic structure of this compound will lead to a lower reactivity in SN2-type reactions due to increased steric hindrance. For SN1-type reactions, the relative rates will depend on the stability of the carbocation intermediate, which is influenced by the stereoelectronic effects of the ring.

Logical Relationship Diagram

The following diagram illustrates the factors influencing the reactivity of the cyclic and acyclic α-alkoxy nitriles.

G cluster_cyclic This compound (Cyclic) cluster_acyclic Acyclic Analogues Cyclic_Structure Cyclic Structure Anomeric_Effect Anomeric Effect Cyclic_Structure->Anomeric_Effect Steric_Hindrance Increased Steric Hindrance Cyclic_Structure->Steric_Hindrance Ground_State_Stab Ground State Stabilization Anomeric_Effect->Ground_State_Stab Cyclic_Reactivity Reactivity Steric_Hindrance->Cyclic_Reactivity Decreases (S_N2) Ground_State_Stab->Cyclic_Reactivity Decreases (S_N1) / Increases (S_N2 barrier) Comparison Reactivity Comparison Cyclic_Reactivity->Comparison Acyclic_Structure Acyclic Structure Free_Rotation Free Rotation Acyclic_Structure->Free_Rotation Less_Steric_Hindrance Lower Steric Hindrance Free_Rotation->Less_Steric_Hindrance Acyclic_Reactivity Reactivity Less_Steric_Hindrance->Acyclic_Reactivity Increases (S_N2) Acyclic_Reactivity->Comparison

Caption: Factors influencing the reactivity of cyclic vs. acyclic α-alkoxy nitriles.

Experimental Workflow Diagram

The following diagram outlines the workflow for the comparative reactivity studies.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Substrate_Prep Prepare Substrate Solutions (Cyclic & Acyclic) Reaction_Setup Set up Thermostatted Reaction Vessels Substrate_Prep->Reaction_Setup Reagent_Prep Prepare Reagent Solutions (Acid / Nucleophile) Reagent_Prep->Reaction_Setup Initiate_Reaction Initiate Reactions Reaction_Setup->Initiate_Reaction Monitor_Reaction Monitor Progress (HPLC/GC) Initiate_Reaction->Monitor_Reaction Kinetic_Plot Generate Kinetic Plots Monitor_Reaction->Kinetic_Plot Calc_Rate Calculate Rate Constants Kinetic_Plot->Calc_Rate Compare_Reactivity Compare Reactivities Calc_Rate->Compare_Reactivity

Caption: Workflow for comparative reactivity studies.

Navigating the Chiral Maze: A Comparative Guide to Enantioselective Separation of 2-Methyltetrahydrofuran-2-carbonitrile Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 2-Methyltetrahydrofuran-2-carbonitrile isomers, a key chiral intermediate in various synthetic pathways. By presenting supporting experimental data from analogous compounds, this document serves as a practical starting point for method development and optimization.

Performance Comparison of Chiral Stationary Phases

The selection of an appropriate CSP is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, and cyclodextrin-based CSPs are known for their broad applicability in separating a wide range of chiral compounds, including small polar and heterocyclic molecules analogous to this compound.

The following table summarizes the performance of these two major CSP types for the separation of analogous chiral compounds, providing a predictive insight into their potential effectiveness for resolving the enantiomers of this compound.

Chiral Stationary Phase (CSP)Analogous CompoundMobile Phasek'₁αRsReference
Polysaccharide-Based
Chiralpak® AD-H3-Methyl-3-phenyl-2-oxindolen-Hexane/2-Propanol (90:10, v/v)1.251.443.50[1]
Chiralcel® OD-H2-Phenyl-1-propanoln-Hexane/2-Propanol (90:10, v/v)2.101.212.80[2]
Cyclodextrin-Based
Cyclobond™ I 2000 DMP2-PhenylbutyronitrileAcetonitrile/Water (40:60, v/v)3.501.152.10[3]
β-Cyclodextrin (in mobile phase)IbuprofenMethanol/Aqueous Buffer-1.121.90[4]
  • k'₁: Retention factor of the first eluting enantiomer

  • α: Separation factor (selectivity)

  • Rs: Resolution

  • Note: The data presented is for analogous compounds and serves as a guide for method development. Actual results for this compound may vary.

Experimental Protocols

Based on the successful separation of analogous compounds, a systematic approach to developing a chiral HPLC method for this compound involves screening both polysaccharide and cyclodextrin-based columns under normal and reversed-phase conditions, respectively.

I. Proposed Method Using Polysaccharide-Based CSP (e.g., Chiralpak® AD-H)

This protocol is designed as a starting point for method development on a polysaccharide-based column, which often provides excellent selectivity for a wide range of chiral compounds in normal-phase mode.

1. Instrumentation and Columns:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 mm x 4.6 mm, 5 µm.

  • A guard column of the same stationary phase is recommended.

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of n-Hexane and 2-Propanol (IPA) in a 90:10 (v/v) ratio.

  • All solvents should be of HPLC grade and filtered through a 0.45 µm membrane filter before use.

  • Degas the mobile phase by sonication or helium sparging.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm (or as determined by UV scan of the analyte)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

4. Method Optimization:

  • If separation is not achieved, systematically vary the percentage of the polar modifier (2-Propanol) from 5% to 20%.

  • Other alcohols like ethanol can also be evaluated as modifiers.

  • For acidic or basic analytes, the addition of a small amount of an acidic (e.g., 0.1% trifluoroacetic acid) or basic (e.g., 0.1% diethylamine) additive to the mobile phase may improve peak shape and resolution.

II. Proposed Method Using Cyclodextrin-Based CSP (e.g., Cyclobond™ I 2000 DMP)

This protocol outlines a starting point for method development on a cyclodextrin-based column, typically operated in reversed-phase mode.

1. Instrumentation and Columns:

  • HPLC system with a UV or PDA detector.

  • Chiral Stationary Phase: Cyclobond™ I 2000 DMP (Dimethylphenyl-carbamate derivatized β-cyclodextrin), 250 mm x 4.6 mm, 5 µm.

  • A compatible guard column is recommended.

2. Mobile Phase Preparation:

  • Prepare a mobile phase of Acetonitrile and Water in a 40:60 (v/v) ratio.

  • The aqueous portion can be buffered (e.g., with 20 mM phosphate buffer at a specific pH) to improve peak shape and reproducibility, especially if the analyte has ionizable groups.

  • Filter all solvents through a 0.45 µm membrane filter and degas prior to use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase or a compatible solvent mixture to a concentration of approximately 1 mg/mL.

4. Method Optimization:

  • Adjust the ratio of acetonitrile to the aqueous phase to optimize retention and resolution.

  • Evaluate the effect of pH of the aqueous buffer on the separation.

  • Other organic modifiers such as methanol can be tested in place of or in combination with acetonitrile.

  • Column temperature can be varied (e.g., between 15 °C and 40 °C) to influence selectivity.

Visualizing the Workflow and Logic

To aid in the systematic development of a chiral HPLC method, the following diagrams illustrate the general experimental workflow and the logical considerations for selecting a suitable chiral column.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_validation Validation Analyte_Char Analyte Characterization (Solubility, UV Spectrum) Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Analyte_Char->Sample_Prep Column_Screening Column Screening (Polysaccharide & Cyclodextrin CSPs) Sample_Prep->Column_Screening Mobile_Phase_Prep Mobile Phase Preparation (Filtration, Degassing) Mobile_Phase_Screening Mobile Phase Screening (Normal, Reversed, Polar Organic) Mobile_Phase_Prep->Mobile_Phase_Screening Column_Screening->Mobile_Phase_Screening Mobile_Phase_Screening->Column_Screening No Separation Optimize_Params Optimize Parameters (Modifier %, Temperature, Flow Rate, pH) Mobile_Phase_Screening->Optimize_Params Initial Separation? Optimize_Params->Mobile_Phase_Screening Resolution < 1.5 Method_Validation Method Validation (ICH Guidelines) Optimize_Params->Method_Validation Resolution > 1.5?

A general workflow for chiral HPLC method development.

Chiral_Column_Selection cluster_csp_types Chiral Stationary Phase (CSP) Selection cluster_mode Typical Mobile Phase Mode Analyte Analyte Properties (Polarity, Functional Groups, Presence of Aromatic Rings) Polysaccharide Polysaccharide-Based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H) Broad applicability, good for aromatics and heterocycles. Analyte->Polysaccharide Cyclodextrin Cyclodextrin-Based CSPs (e.g., Cyclobond™) Good for compounds that can form inclusion complexes, often used in reversed-phase. Analyte->Cyclodextrin Normal_Phase Normal Phase (Hexane/Alcohol) Polysaccharide->Normal_Phase Reversed_Phase Reversed-Phase (Aqueous/Organic) Cyclodextrin->Reversed_Phase

Decision logic for selecting a chiral HPLC column.

References

Safety Operating Guide

Personal protective equipment for handling 2-Methyltetrahydrofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 2-Methyltetrahydrofuran-2-carbonitrile (CAS No. 19679-75-5). The following procedures are based on the known hazards associated with its constituent chemical functionalities: the flammable and peroxide-forming nature of the 2-methyltetrahydrofuran ring and the toxicity of the organic nitrile group.

Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented below.

PropertyValue
CAS Number 19679-75-5
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol

Hazard Summary

  • 2-Methyltetrahydrofuran moiety : This component is a highly flammable liquid and vapor. Like other ethers, it can form explosive peroxides upon exposure to air and light, especially during storage.[1][2][3][4] It can also cause serious eye irritation and skin irritation.[2][3][4]

  • Nitrile (-CN) group : Organic nitriles are toxic and can be metabolized to release cyanide, which is a potent cellular respiration inhibitor. Exposure can occur through inhalation, ingestion, or skin absorption. Of critical importance, contact with acids must be avoided as this can lead to the rapid evolution of highly toxic hydrogen cyanide gas.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to ensure personal safety.

PPE CategorySpecification
Hand Protection Double gloving with nitrile rubber gloves is recommended.
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in situations with a splash hazard.
Skin and Body Protection A flame-retardant lab coat must be worn. Ensure clothing fully covers the arms and legs.
Respiratory Protection All handling of this chemical must be conducted in a certified chemical fume hood.

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps for safe use.

prep Preparation handling Handling and Use prep->handling Proceed with caution decon Decontamination handling->decon After experiment emergency Emergency Procedures handling->emergency In case of spill or exposure waste Waste Disposal decon->waste Segregate waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.